molecular formula C5H6O4-2 B1230348 Pentanedioate

Pentanedioate

货号: B1230348
分子量: 130.1 g/mol
InChI 键: JFCQEDHGNNZCLN-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pentanedioate, also known as glutarate, is the dicarboxylate anion derived from glutaric acid (pentanedioic acid) with the molecular formula C₅H₈O₄ . It is a five-carbon linear dicarboxylate known for its solubility in both water and various organic solvents, making it a versatile compound for research applications . In biological systems, this compound plays a critical role as a metabolic intermediate. It is naturally produced in the body during the catabolism of the amino acids lysine and tryptophan . Defects in this metabolic pathway can lead to a disorder called glutaric aciduria, where this compound and other toxic byproducts accumulate, often serving as a key biomarker in research for this condition . Beyond its biochemical significance, this compound and its parent acid are valuable in industrial and polymer research. Glutaric acid is used in the production of polymers such as polyester polyols and polyamides, where its odd number of carbon atoms (5) is useful for decreasing polymer elasticity . It is also a precursor to 1,5-pentanediol, a common plasticizer . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, patient management, or any other clinical application. It is not for human or animal consumption, including personal use. Researchers should handle this compound with care, as the acid form may cause irritation to the skin, eyes, and respiratory tract .

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C5H6O4-2

分子量

130.1 g/mol

IUPAC 名称

pentanedioate

InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/p-2

InChI 键

JFCQEDHGNNZCLN-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])CC(=O)[O-]

规范 SMILES

C(CC(=O)[O-])CC(=O)[O-]

产品来源

United States

Foundational & Exploratory

The Role of Pentanedioate in Lysine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanedioate, more commonly known as glutarate, is a pivotal intermediate in the catabolism of the essential amino acid L-lysine. This technical guide provides a comprehensive overview of the metabolic pathways of lysine (B10760008) degradation, with a central focus on the formation and subsequent fate of glutarate. It details the enzymatic reactions, presents available quantitative data, and outlines experimental protocols for the study of these pathways. Furthermore, this guide explores the pathophysiological implications of glutarate accumulation, as seen in the neurometabolic disorder Glutaric Aciduria Type 1 (GA-1), and discusses its potential role as a signaling molecule. The content herein is intended to serve as a detailed resource for researchers and professionals involved in the study of amino acid metabolism, neurodegenerative diseases, and the development of therapeutic interventions for related disorders.

Introduction

L-lysine, an essential amino acid in mammals, is crucial for protein synthesis and various other physiological functions. When present in excess of metabolic requirements, lysine is catabolized primarily in the liver mitochondria. Two main pathways are responsible for lysine degradation in mammals: the saccharopine pathway and the pipecolate pathway. Both pathways converge to produce α-aminoadipate, which is then further metabolized to α-ketoadipate. The subsequent oxidative decarboxylation of α-ketoadipate yields glutaryl-CoA, the immediate precursor to this compound (glutarate).

The metabolic fate of glutarate is of significant clinical interest. The enzyme glutaryl-CoA dehydrogenase is responsible for its conversion to crotonyl-CoA. A deficiency in this enzyme leads to the genetic disorder Glutaric Aciduria Type 1 (GA-1), characterized by the accumulation of glutaric acid and its derivative 3-hydroxyglutaric acid, resulting in severe neurological damage.[1][2] This guide will delve into the intricacies of these pathways, the enzymes that govern them, and the analytical methods used for their investigation.

Lysine Catabolism Pathways

The degradation of L-lysine to glutarate involves a series of enzymatic steps distributed between the mitochondria and the cytosol. The two primary routes, the saccharopine and pipecolate pathways, differ in their initial steps but merge to a common downstream pathway.

The Saccharopine Pathway

The saccharopine pathway is the major route for lysine catabolism in the liver and kidney. It involves the following key steps:

  • Lysine-Ketoglutarate Reductase (LKR): L-lysine is condensed with α-ketoglutarate to form saccharopine. This reaction is catalyzed by the LKR domain of the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS).[3]

  • Saccharopine Dehydrogenase (SDH): Saccharopine is then oxidatively cleaved to yield L-glutamate and α-aminoadipate-δ-semialdehyde. This is catalyzed by the SDH domain of the AASS enzyme.[3]

  • α-Aminoadipate Semialdehyde Dehydrogenase (AASADH): α-Aminoadipate-δ-semialdehyde is oxidized to α-aminoadipate.[4]

  • Aminoadipate Aminotransferase (AADAT): α-Aminoadipate is transaminated to α-ketoadipate.[5][6]

  • α-Ketoadipate Dehydrogenase Complex: α-Ketoadipate is oxidatively decarboxylated to form glutaryl-CoA.

  • Glutaryl-CoA Dehydrogenase (GCDH): Glutaryl-CoA is dehydrogenated to crotonyl-CoA, and in the process, glutarate can be formed.[7]

Saccharopine_Pathway cluster_AASS AASS Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-Ketoglutarate Reductase (LKR) AKG α-Ketoglutarate AKG->Saccharopine Glutamate (B1630785) L-Glutamate Saccharopine->Glutamate AASA α-Aminoadipate-δ-semialdehyde Saccharopine->AASA Saccharopine Dehydrogenase (SDH) AAA α-Aminoadipate AASA->AAA α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) AKA α-Ketoadipate AAA->AKA Aminoadipate Aminotransferase (AADAT) GlutarylCoA Glutaryl-CoA AKA->GlutarylCoA α-Ketoadipate Dehydrogenase Glutarate This compound (Glutarate) GlutarylCoA->Glutarate Glutaryl-CoA Dehydrogenase (GCDH)

Figure 1: The Saccharopine Pathway of Lysine Catabolism.
The Pipecolate Pathway

The pipecolate pathway is more prominent in the brain. Its initial steps differ from the saccharopine pathway:

  • Lysine-α-oxidase or Aminotransferase: L-lysine is converted to Δ1-piperideine-2-carboxylate.

  • Δ1-Piperideine-2-Carboxylate Reductase: This intermediate is reduced to L-pipecolate.

  • Pipecolate Oxidase: L-pipecolate is oxidized to Δ1-piperideine-6-carboxylate, which is in equilibrium with α-aminoadipate-δ-semialdehyde.

From α-aminoadipate-δ-semialdehyde, the pathway converges with the saccharopine pathway, proceeding to the formation of glutarate.

Pipecolate_Pathway Lysine L-Lysine P2C Δ¹-Piperideine-2-Carboxylate Lysine->P2C Lysine-α-oxidase/ Aminotransferase Pipecolate L-Pipecolate P2C->Pipecolate Reductase P6C Δ¹-Piperideine-6-Carboxylate Pipecolate->P6C Pipecolate Oxidase AASA α-Aminoadipate-δ-semialdehyde P6C->AASA Spontaneous AAA α-Aminoadipate AASA->AAA α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) AKA α-Ketoadipate AAA->AKA Aminoadipate Aminotransferase (AADAT) GlutarylCoA Glutaryl-CoA AKA->GlutarylCoA α-Ketoadipate Dehydrogenase Glutarate This compound (Glutarate) GlutarylCoA->Glutarate Glutaryl-CoA Dehydrogenase (GCDH)

Figure 2: The Pipecolate Pathway of Lysine Catabolism.

Key Enzymes and Quantitative Data

The efficient flux through the lysine catabolic pathways is governed by the kinetic properties of several key enzymes. A summary of available quantitative data is presented below.

EnzymeAbbreviationSubstrate(s)KmVmaxSource(s)
Saccharopine Dehydrogenase (yeast) SDHSaccharopine1.7 mM-[5]
NAD+0.1 mM-[5]
L-Lysine2 mM-[5]
α-Ketoglutarate0.55 mM-[5]
NADH0.089 mM-[5]
Aminoadipate Aminotransferase (human) AADAT / KATIIα-Aminoadipate0.15 ± 0.02 mM1.1 ± 0.02 µmol/min/mg[5]
α-Ketoglutarate0.35 ± 0.05 mM-[5]
Glutaryl-CoA Dehydrogenase (human fibroblast) GCDHGlutaryl-CoA5.9 µM-[8]

Note: Comprehensive kinetic data for all enzymes in the pathway, particularly Vmax values, are not consistently available across different species and experimental conditions in the reviewed literature.

Experimental Protocols

Assay of Glutaryl-CoA Dehydrogenase (GCDH) Activity

This protocol is adapted from methodologies used for cultured fibroblasts.[8][9]

Principle: The assay measures the dehydrogenation of glutaryl-CoA by monitoring the reduction of an artificial electron acceptor, such as dichlorophenolindophenol (DCPIP), spectrophotometrically.

Materials:

  • Cell sonicates (from cultured fibroblasts or other tissues)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Glutaryl-CoA solution (1 mM)

  • DCPIP solution (1 mM)

  • Phenazine methosulfate (PMS) solution (10 mM)

  • Potassium cyanide (KCN) solution (100 mM, neutralized)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, KCN (to inhibit the respiratory chain), and DCPIP.

  • Add the cell sonicate to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding glutaryl-CoA and PMS.

  • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.

GCDH_Assay_Workflow start Start prep_mix Prepare reaction mixture (Buffer, KCN, DCPIP) start->prep_mix add_sonicate Add cell sonicate prep_mix->add_sonicate pre_incubate Pre-incubate at 37°C add_sonicate->pre_incubate start_reaction Initiate reaction with Glutaryl-CoA and PMS pre_incubate->start_reaction measure_abs Monitor absorbance at 600 nm start_reaction->measure_abs calculate Calculate enzyme activity measure_abs->calculate end End calculate->end

Figure 3: Experimental Workflow for GCDH Activity Assay.
LC-MS/MS Analysis of Lysine Catabolites

This protocol provides a general workflow for the simultaneous detection of lysine and its catabolites in biological fluids.[10][11]

Principle: Liquid chromatography is used to separate the analytes of interest, which are then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

  • Plasma, urine, or tissue homogenate samples

  • Internal standards (e.g., isotopically labeled lysine and its metabolites)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • LC-MS/MS system with a HILIC or reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw samples on ice.

    • Precipitate proteins by adding a 3-fold excess of ice-cold acetonitrile containing internal standards.

    • Vortex and centrifuge at high speed to pellet the precipitated protein.

    • Collect the supernatant and dilute with an appropriate mobile phase for injection.

  • LC Separation:

    • Inject the prepared sample onto the LC column.

    • Elute the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • MS/MS Detection:

    • Introduce the eluent into the mass spectrometer.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and internal standard.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the concentration of each analyte using a calibration curve prepared with known standards.

LCMS_Workflow start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_sep LC Separation sample_prep->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect data_analysis Data Analysis ms_detect->data_analysis end End data_analysis->end

Figure 4: General Workflow for LC-MS/MS Analysis.

The Role of this compound (Glutarate)

Metabolic Fate

Under normal physiological conditions, glutaryl-CoA is rapidly converted to crotonyl-CoA by glutaryl-CoA dehydrogenase. However, in GA-1, the deficiency of this enzyme leads to the accumulation of glutaryl-CoA, which is then hydrolyzed to glutaric acid (glutarate).[2]

Pathophysiological Implications in Glutaric Aciduria Type 1

The accumulation of glutarate and its derivative, 3-hydroxyglutarate, is highly neurotoxic. The proposed mechanisms of neurotoxicity include:

  • Excitotoxicity: Glutarate and 3-hydroxyglutarate are structurally similar to the excitatory neurotransmitter glutamate and can act as agonists at N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxic neuronal damage.[1][12]

  • Impairment of Energy Metabolism: Glutarate can inhibit key enzymes in the Krebs cycle, such as α-ketoglutarate dehydrogenase, leading to a disruption of cellular energy production.

  • Oxidative Stress: The accumulation of these metabolites can lead to the generation of reactive oxygen species, causing oxidative damage to cellular components.

Potential Signaling Roles

While much of the research on glutarate has focused on its pathological effects, there is emerging evidence that it may also have signaling functions. For example, glutarate has been shown to regulate T-cell function and metabolism.[13] Further research is needed to fully elucidate the physiological signaling roles of glutarate and whether it acts as a metabolic signal under non-pathological conditions. The structural similarity of glutarate to α-ketoglutarate, a known signaling molecule, suggests that it may have broader roles in cellular regulation than currently understood.[14][15]

Conclusion

This compound (glutarate) is a critical metabolite in the catabolism of L-lysine. While its efficient removal is essential for normal cellular function, its accumulation due to enzymatic defects leads to severe neurodegeneration. This technical guide has provided an in-depth overview of the metabolic pathways leading to glutarate formation, the enzymes involved, and the analytical techniques used for their study. A deeper understanding of the role of glutarate, both in health and disease, is crucial for the development of effective therapeutic strategies for conditions such as Glutaric Aciduria Type 1. Future research should focus on further elucidating the kinetic properties of all enzymes in the lysine catabolic pathways, refining experimental protocols, and exploring the potential physiological signaling roles of glutarate.

References

Synthesis of Pentanedioate from 1,3-Dibromopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing pentanedioate, commonly known as glutarate, from the starting material 1,3-dibromopropane (B121459). This document details the core chemical transformations, offers comprehensive experimental protocols for key reactions, and presents quantitative data in a structured format. The synthesis of this compound is a fundamental process in organic chemistry, with applications in the production of polymers, plasticizers, and as a precursor for various active pharmaceutical ingredients.[1]

Core Synthetic Strategies

Two principal and effective methodologies for the synthesis of this compound from 1,3-dibromopropane are the dinitrile hydrolysis pathway and the malonic ester synthesis pathway . Both routes are robust and can be adapted for various laboratory scales.

Dinitrile Hydrolysis Pathway

This widely used two-step method first involves the nucleophilic substitution of 1,3-dibromopropane with a cyanide salt to form pentanedinitrile (glutaronitrile). The subsequent hydrolysis of the dinitrile yields pentanedioic acid.[1]

Reaction Pathway:

dinitrile_hydrolysis start 1,3-Dibromopropane intermediate Pentanedinitrile (Glutaronitrile) start->intermediate 2 NaCN, DMSO end This compound (Glutaric Acid) intermediate->end H3O+, Heat

Dinitrile Hydrolysis Pathway
Malonic Ester Synthesis Pathway

The malonic ester synthesis provides an alternative route, utilizing diethyl malonate as a key reagent. In this process, the enolate of diethyl malonate acts as a nucleophile, reacting with 1,3-dibromopropane in a double alkylation. The resulting tetraester is then hydrolyzed and subsequently decarboxylated upon heating to yield pentanedioic acid.[2][3]

Reaction Pathway:

malonic_ester_synthesis cluster_0 Reagents start 1,3-Dibromopropane intermediate Tetraethyl 1,1,3,3-propanetetracarboxylate start->intermediate 2 NaOEt, EtOH malonate 2x Diethyl Malonate malonate->intermediate diacid_intermediate 1,1,3,3-Propanetetracarboxylic Acid intermediate->diacid_intermediate 1. NaOH, H2O 2. H3O+ end This compound (Glutaric Acid) diacid_intermediate->end Heat (-2 CO2)

Malonic Ester Synthesis Pathway

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in both synthetic pathways.

Protocol 1: Synthesis of Pentanedinitrile from 1,3-Dibromopropane

This procedure details the nucleophilic substitution reaction to form the dinitrile intermediate.

Materials:

  • 1,3-Dibromopropane

  • Sodium cyanide (or Potassium cyanide)[1]

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol[4]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in ethanol (B145695).[4]

  • Slowly add 1,3-dibromopropane to the cyanide solution.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • The solvent is then removed from the filtrate under reduced pressure to yield crude pentanedinitrile.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis of Pentanedinitrile to Pentanedioic Acid

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

  • Pentanedinitrile (Trimethylene cyanide)

  • Concentrated Hydrochloric Acid

  • Ether

  • Benzene (B151609)

Procedure:

  • In a 2-liter round-bottom flask, place 100 g (1.06 moles) of pentanedinitrile and 500 g (424 cc, 4.8 moles) of concentrated hydrochloric acid (sp. gr. 1.18).[4]

  • Reflux the mixture for approximately four hours.[4]

  • Evaporate the solution to dryness, preferably under reduced pressure. The resulting solid is a mixture of glutaric acid and ammonium (B1175870) chloride.[4]

  • Extract the dry residue with about 300 cc of boiling ether.[4]

  • Filter the ether solution and further extract the residue with two 100-cc portions of boiling ether.[4]

  • Combine the ether extracts and evaporate to a volume of 150–200 cc, at which point the acid will begin to crystallize.[4]

  • Add 1 liter of benzene and heat the mixture until the glutaric acid dissolves.[4]

  • Cool the solution in an ice-salt bath to induce crystallization.[4]

  • Collect the crystals by suction filtration. A second crop can be obtained by concentrating the filtrate.[4]

Protocol 3: Malonic Ester Synthesis of Pentanedioic Acid

This generalized protocol is based on the principles of the malonic ester synthesis.[2][5]

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • 1,3-Dibromopropane

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated Hydrochloric Acid

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. Two equivalents of sodium ethoxide will be required for each equivalent of 1,3-dibromopropane.

  • Add two equivalents of diethyl malonate to the sodium ethoxide solution and stir to form the sodiomalonic ester enolate.[5]

  • Alkylation: Slowly add one equivalent of 1,3-dibromopropane to the enolate solution. The reaction is a double SN2 alkylation.[5][6]

  • Heat the reaction mixture to reflux for several hours to ensure the completion of the dialkylation.

  • Hydrolysis (Saponification): After cooling, add a solution of sodium hydroxide and heat the mixture to hydrolyze the four ester groups to carboxylate salts.[3]

  • Acidification: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid. This will protonate the carboxylates to form the tetra-acid.

  • Decarboxylation: Heat the acidified solution. The β-keto acid structure of the intermediate will readily undergo decarboxylation, releasing two molecules of carbon dioxide to form pentanedioic acid.[2]

  • Work-up: The pentanedioic acid can then be extracted from the aqueous solution using a suitable organic solvent (e.g., ether) and purified by recrystallization.

Quantitative Data

Synthesis RouteStepProductYieldMelting Point (°C)Reference
Dinitrile HydrolysisHydrolysis of PentanedinitrilePentanedioic Acid83-85%97-98[4]

Spectroscopic Data for Pentanedioic Acid

SpectroscopyKey Features
Infrared (IR) A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.[7]
¹H NMR The proton NMR spectrum will show a multiplet for the protons on the central carbon (C3) and another multiplet for the protons on the carbons adjacent to the carbonyl groups (C2 and C4). The acidic protons of the carboxyl groups will appear as a broad singlet at a downfield chemical shift.
¹³C NMR The carbon NMR spectrum will show signals for the carbonyl carbons in the downfield region (typically >170 ppm), and distinct signals for the three different aliphatic carbons in the chain.[8][9][10]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 1,3-Dibromopropane reaction Reaction with Nucleophile (NaCN or Diethyl Malonate Enolate) start->reaction hydrolysis Hydrolysis reaction->hydrolysis decarboxylation Decarboxylation (Malonic Ester Route Only) hydrolysis->decarboxylation extraction Solvent Extraction decarboxylation->extraction purification Recrystallization or Distillation extraction->purification characterization Product Characterization (NMR, IR, MP) purification->characterization

General Experimental Workflow

References

A Comprehensive Technical Guide to the Chemical Properties of Dimethyl Pentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of dimethyl pentanedioate, also known as dimethyl glutarate. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work. This document presents quantitative data in structured tables, details experimental protocols for key property determinations, and visualizes important reaction mechanisms.

Physicochemical Properties

Dimethyl this compound is a colorless liquid with a mild, pleasant odor. It is the dimethyl ester of pentanedioic acid (glutaric acid).[1] Its key physical and chemical properties are summarized in the tables below.

Identification and General Properties
PropertyValueReference
Chemical Formula C₇H₁₂O₄[2]
Molecular Weight 160.17 g/mol [2]
CAS Number 1119-40-0[2]
Synonyms Dimethyl glutarate, Glutaric acid dimethyl ester, DBE-5[1]
Appearance Colorless liquid[1]
Odor Mild, pleasant[1]
Thermodynamic and Physical Properties
PropertyValueReference
Melting Point -37 °C[1]
Boiling Point 210-215 °C at 760 mmHg[1]
Density 1.087 g/cm³ at 20 °C[1]
Flash Point 107 °C[1]
Water Solubility 5.3 g/100 mL at 20 °C[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of dimethyl this compound.

NMR Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen environments in the molecule.

  • Instrument: Varian A-60[3]

  • Solvent: Not specified in the available data.

¹³C NMR Spectrum: The carbon-13 NMR spectrum reveals the different carbon environments.

  • Instrument: Varian HA-100[3]

  • Solvent: CDCl₃ is a common solvent for this type of analysis.[4]

Chemical Shift (ppm)Assignment
Data not explicitly available in search resultsMethylene carbons (C2, C3, C4)
Data not explicitly available in search resultsMethoxy carbons (O-CH₃)
Data not explicitly available in search resultsCarbonyl carbons (C=O)
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation. The NIST WebBook provides the mass spectrum of dimethyl this compound.[5]

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in dimethyl this compound. The NIST WebBook provides a gas-phase IR spectrum.[6]

Chemical Reactivity

Dimethyl this compound undergoes reactions typical of esters, most notably hydrolysis and transesterification.

Hydrolysis

In the presence of an acid or base catalyst, dimethyl this compound can be hydrolyzed to yield pentanedioic acid and two equivalents of methanol (B129727).[7][8] The reaction is reversible, and the equilibrium can be shifted by controlling the reaction conditions.[7]

A study on the hydrolysis of dimethyl glutarate using a strong acidic styrene-based cation exchange resin as a catalyst has been reported.[7][8] The optimal conditions for this reaction were found to be a reaction temperature of 130°C, a molar ratio of water to dimethyl glutarate of 12:1, and a reaction time of 2 hours, which resulted in a glutaric acid yield of 88.84%.[7]

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. Dimethyl this compound can undergo transesterification with other alcohols in the presence of an acid or base catalyst to form different dialkyl pentanedioates.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of dimethyl this compound.

Synthesis via Fischer Esterification

The following is a general protocol for the synthesis of dimethyl this compound from pentanedioic acid and methanol, based on the Fischer esterification of glutaric acid.[9][10][11][12][13]

Materials:

  • Pentanedioic acid (glutaric acid)

  • Methanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve pentanedioic acid in an excess of methanol (e.g., a 1:10 molar ratio of acid to alcohol).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl this compound.

  • The product can be further purified by distillation.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method.[10]

Procedure (Simple Distillation):

  • Place a small volume of dimethyl this compound in a distillation flask with a few boiling chips.

  • Set up a simple distillation apparatus with a condenser and a collection flask.

  • Insert a thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.

  • Heat the flask gently. The temperature at which a steady stream of distillate is collected is recorded as the boiling point.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds.[14][15][16]

Typical GC-MS Parameters:

  • GC Column: A nonpolar or medium-polarity column, such as a DB-5ms or HP-5ms, is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Typically 250 °C.

  • Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key reaction pathways.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Pentanedioic Acid Pentanedioic Acid Protonated Carbonyl Protonated Carbonyl Pentanedioic Acid->Protonated Carbonyl H+ (cat.) Methanol (2 eq.) Methanol (2 eq.) Dimethyl this compound Dimethyl this compound Water (2 eq.) Water (2 eq.) Dimethyl this compound->Water (2 eq.) Tetrahedral Intermediate 1 Tetrahedral Intermediate 1 Protonated Carbonyl->Tetrahedral Intermediate 1 + CH3OH Proton Transfer Proton Transfer Tetrahedral Intermediate 1->Proton Transfer - H+ Tetrahedral Intermediate 2 Tetrahedral Intermediate 2 Proton Transfer->Tetrahedral Intermediate 2 + H+ Monomethyl Ester + H2O Monomethyl Ester + H2O Tetrahedral Intermediate 2->Monomethyl Ester + H2O - H2O Monomethyl Ester + H2O->Dimethyl this compound + CH3OH - H2O, - H+

Caption: Fischer Esterification of Pentanedioic Acid.

Hydrolysis cluster_reactants Reactants cluster_products Products Dimethyl this compound Dimethyl this compound Protonated Carbonyl Protonated Carbonyl Dimethyl this compound->Protonated Carbonyl H+ (cat.) Water (2 eq.) Water (2 eq.) Pentanedioic Acid Pentanedioic Acid Methanol (2 eq.) Methanol (2 eq.) Pentanedioic Acid->Methanol (2 eq.) Tetrahedral Intermediate 1 Tetrahedral Intermediate 1 Protonated Carbonyl->Tetrahedral Intermediate 1 + H2O Proton Transfer Proton Transfer Tetrahedral Intermediate 1->Proton Transfer - H+ Tetrahedral Intermediate 2 Tetrahedral Intermediate 2 Proton Transfer->Tetrahedral Intermediate 2 + H+ Monomethyl Ester + CH3OH Monomethyl Ester + CH3OH Tetrahedral Intermediate 2->Monomethyl Ester + CH3OH - CH3OH Monomethyl Ester + CH3OH->Pentanedioic Acid + H2O - CH3OH, - H+

Caption: Acid-Catalyzed Hydrolysis of Dimethyl this compound.

References

The Central Role of α-Ketoglutarate in the Krebs Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal function of α-ketoglutarate (also known as 2-oxoglutarate or, in its deprotonated form, pentanedioate) within the Krebs cycle. As a key intermediate, α-ketoglutarate stands at a critical metabolic crossroads, influencing not only cellular energy production but also amino acid metabolism, nitrogen balance, and cellular signaling. This document provides a comprehensive overview of its synthesis, fate, and regulation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

α-Ketoglutarate: A Linchpin of the Krebs Cycle

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a series of enzymatic reactions in the mitochondrial matrix that is central to cellular respiration. α-Ketoglutarate is a five-carbon dicarboxylic acid that serves as a crucial intermediate in this cycle.[1] It is formed from the oxidative decarboxylation of isocitrate and is subsequently converted to the four-carbon molecule succinyl-CoA.[2] This progression is a key part of the cycle's function to oxidize acetyl-CoA, derived from carbohydrates, fats, and proteins, to carbon dioxide, thereby generating reducing equivalents (NADH and FADH₂) for ATP production through oxidative phosphorylation.[3]

The enzyme responsible for the conversion of α-ketoglutarate, the α-ketoglutarate dehydrogenase complex (KGDHC), is a major regulatory point of the Krebs cycle.[4] Beyond its role in energy metabolism, α-ketoglutarate links the Krebs cycle to amino acid metabolism through transamination and deamination reactions, particularly with glutamate. It also plays a role in various signaling pathways and in the cellular response to oxidative stress.[5]

Quantitative Data on α-Ketoglutarate and its Metabolism

The metabolic flux through the Krebs cycle is tightly regulated, and the activity of the enzymes involved, as well as the concentrations of the intermediates, are key to this regulation. The following tables summarize important quantitative data related to α-ketoglutarate and the α-ketoglutarate dehydrogenase complex.

ParameterValueOrganism/TissueReference
Michaelis Constant (Km) for α-Ketoglutarate 0.67 mMMammalian mitochondria[4]
0.190 mMBovine adrenals[6]
4 +/- 1.1 mM (without Ca²⁺)Not specified[7]
0.3 mM (with Ca²⁺ and Mg²⁺)Not specified[7]
Michaelis Constant (Km) for CoA 0.012 mMBovine adrenals[6]
Michaelis Constant (Km) for NAD⁺ 0.025 mMBovine adrenals[6]
Maximum Velocity (Vmax) 0.02 µmol x min⁻¹ x mg of protein⁻¹Escherichia coli[8]

Table 1: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex. This table presents the Michaelis constants (Km) for the substrates of the α-ketoglutarate dehydrogenase complex and a reported maximum velocity (Vmax).

RegulatorEffect on KGDHCNotesReference
ADP ActivatorIncreases affinity for α-ketoglutarate.[5]
Ca²⁺ ActivatorLowers the Km for α-ketoglutarate.[9]
ATP InhibitorMixed-type inhibition with respect to CoA and NAD⁺.[6]
NADH InhibitorProduct inhibition.[9][10]
Succinyl-CoA InhibitorProduct inhibition.[9][10]

Table 2: Allosteric Regulation of the α-Ketoglutarate Dehydrogenase Complex (KGDHC). This table summarizes the key allosteric activators and inhibitors of the α-ketoglutarate dehydrogenase complex, a critical control point in the Krebs cycle.

Experimental Protocols

Assay for α-Ketoglutarate Dehydrogenase (KGDHC) Activity

Principle: The activity of KGDHC is determined by monitoring the reduction of NAD⁺ to NADH, which is coupled to the oxidative decarboxylation of α-ketoglutarate. The production of NADH can be measured spectrophotometrically by the increase in absorbance at 340 nm.[11] Alternatively, the NADH produced can reduce a probe to a colored product with strong absorbance at 450 nm, providing a colorimetric assay.[12]

Materials:

  • KGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.2 mM EDTA, 0.1% Triton X-100)

  • α-Ketoglutarate solution (substrate)

  • Coenzyme A (CoA) solution

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution

  • Thiamine pyrophosphate (TPP) solution

  • (For colorimetric assay) KGDH Developer (containing a probe that reacts with NADH)

  • NADH Standard solution (for calibration curve)

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Isolated mitochondria or cell/tissue lysates

Procedure:

  • Sample Preparation:

    • Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10⁶) in 100 µL of ice-cold KGDH Assay Buffer.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

    • Collect the supernatant for the assay.

  • NADH Standard Curve:

    • Prepare a series of NADH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in the 96-well plate.

    • Adjust the final volume of each standard to 50 µL with KGDH Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a reaction mix containing KGDH Assay Buffer, CoA, NAD⁺, TPP, and (for the colorimetric assay) the KGDH Developer.

  • Assay:

    • Add 5-50 µL of sample supernatant to duplicate wells of the 96-well plate. Adjust the final volume to 50 µL with KGDH Assay Buffer.

    • For background control, prepare parallel sample wells without the α-ketoglutarate substrate.

    • Start the reaction by adding 50 µL of the reaction mix (containing α-ketoglutarate) to each well.

    • Immediately measure the absorbance at 340 nm (for NADH direct detection) or 450 nm (for colorimetric assay) in kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔOD/min).

    • Subtract the background rate from the sample rate.

    • Use the NADH standard curve to convert the rate of absorbance change to the rate of NADH production (nmol/min).

    • Normalize the activity to the protein concentration of the sample. One unit of KGDHC activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.

Quantification of α-Ketoglutarate by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of α-ketoglutarate in biological samples. The method involves chromatographic separation of α-ketoglutarate from other metabolites followed by its detection and quantification by mass spectrometry.[13]

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: Acetonitrile

  • α-Ketoglutarate standard

  • Isotopically labeled internal standard (e.g., ¹³C₅-α-ketoglutarate)

  • Methanol (B129727) (for metabolite extraction)

  • Centrifuge

Procedure:

  • Sample Preparation (Metabolite Extraction):

    • For cultured cells, wash the cell pellet with ice-cold saline.

    • Add ice-cold 80% methanol to the cell pellet and vortex vigorously to lyse the cells and precipitate proteins.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase conditions, containing the internal standard.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the metabolites using a gradient elution with mobile phases A and B.

    • Detect α-ketoglutarate and the internal standard using the mass spectrometer in selected reaction monitoring (SRM) mode. The transition for α-ketoglutarate is typically m/z 145 -> 101.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of α-ketoglutarate.

    • Quantify the amount of α-ketoglutarate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the concentration to the initial cell number or protein amount.

Visualizations of Pathways and Workflows

Krebs_Cycle Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase (NAD+ -> NADH) Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase (NAD+ -> NADH) Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase (GDP -> GTP) Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (FAD -> FADH2) Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase (NAD+ -> NADH) Oxaloacetate->Citrate

Figure 1: The Krebs Cycle with α-Ketoglutarate Highlighted.

KGDHC_Regulation cluster_reaction α-Ketoglutarate Dehydrogenase Complex (KGDHC) Reaction cluster_activators Activators cluster_inhibitors Inhibitors α-Ketoglutarate α-Ketoglutarate KGDHC KGDHC α-Ketoglutarate->KGDHC Succinyl-CoA Succinyl-CoA KGDHC->Succinyl-CoA ADP ADP ADP->KGDHC + Ca2_plus Ca²⁺ Ca2_plus->KGDHC + ATP ATP ATP->KGDHC - NADH NADH NADH->KGDHC - Succinyl-CoA_inhibitor Succinyl-CoA Succinyl-CoA_inhibitor->KGDHC -

Figure 2: Allosteric Regulation of the α-Ketoglutarate Dehydrogenase Complex.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enzyme_assay Enzyme Activity Assay cluster_metabolite_quant Metabolite Quantification cluster_data_integration Data Integration and Analysis Biological_Sample Biological Sample (Tissue, Cells) Homogenization Homogenization/ Lysis Biological_Sample->Homogenization Centrifugation_1 Centrifugation Homogenization->Centrifugation_1 Supernatant_1 Supernatant Centrifugation_1->Supernatant_1 KGDHC_Activity_Assay KGDHC Activity Assay (Spectrophotometry) Supernatant_1->KGDHC_Activity_Assay Metabolite_Extraction Metabolite Extraction (Methanol Precipitation) Supernatant_1->Metabolite_Extraction Activity_Data Enzyme Activity Data (U/mg protein) KGDHC_Activity_Assay->Activity_Data Data_Analysis Integrated Analysis of Enzyme Activity and Metabolite Levels Activity_Data->Data_Analysis LC_MS_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS_MS Concentration_Data α-Ketoglutarate Concentration (µM) LC_MS_MS->Concentration_Data Concentration_Data->Data_Analysis

Figure 3: Integrated Workflow for the Analysis of α-Ketoglutarate and KGDHC Activity.

References

Biochemical Pathways of Pentanedioate Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways leading to the formation of pentanedioate, also known as glutarate. This compound is a five-carbon dicarboxylic acid that serves as a key metabolic intermediate in the catabolism of the amino acids lysine (B10760008) and tryptophan.[1] Understanding these pathways is crucial for research into inborn errors of metabolism, such as Glutaric Aciduria Type I, and for the development of novel therapeutic interventions. This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols, and provides visual representations of the metabolic routes.

This compound Formation from Lysine Degradation

The degradation of lysine is a significant source of this compound in both bacteria and eukaryotes. In bacteria, particularly Escherichia coli, a well-characterized pathway converts lysine to succinate, with this compound as a central intermediate.[1][2] In mammals, lysine degradation primarily occurs in the mitochondria via the saccharopine pathway, which also generates this compound.[3]

Bacterial Lysine Degradation Pathway in Escherichia coli

In E. coli, the catabolism of lysine to this compound involves a series of enzymatic steps, starting with the decarboxylation of lysine and proceeding through 5-aminovalerate. The key enzymes in this pathway are encoded by the csiD-lhgO-gabDTP operon.[1][2]

The pathway is as follows:

  • Lysine Decarboxylation: Lysine is first decarboxylated to cadaverine (B124047) by lysine decarboxylase (CadA or LdcC).

  • Cadaverine Transamination: Cadaverine is then transaminated to 5-aminopentanal (B1222117) by a promiscuous aminotransferase, such as putrescine transaminase (PatA).

  • Oxidation to 5-Aminovalerate: 5-aminopentanal is oxidized to 5-aminovalerate (5AVA) by 5-aminopentanal dehydrogenase (PatD).

  • Conversion to Glutarate Semialdehyde: 5-aminovalerate is converted to glutarate semialdehyde by the promiscuous GABA transaminase (GabT).[1]

  • Oxidation to this compound (Glutarate): Glutarate semialdehyde is then oxidized to this compound by succinic semialdehyde dehydrogenase (GabD).[1]

This pathway is regulated by the transcriptional repressor CsiR, whose repressive effect is relieved by the binding of this compound.[1][2]

Lysine_Degradation_Ecoli cluster_regulation Regulation Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine CadA/LdcC Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal PatA AVA 5-Aminovalerate Aminopentanal->AVA PatD Glutarate_Semialdehyde Glutarate Semialdehyde AVA->Glutarate_Semialdehyde GabT This compound This compound (Glutarate) Glutarate_Semialdehyde->this compound GabD CsiR CsiR This compound->CsiR binds csiD_operon csiD operon CsiR->csiD_operon represses

Caption: Bacterial lysine degradation pathway to this compound in E. coli.

Further metabolism of this compound in E. coli involves its hydroxylation to L-2-hydroxyglutarate by the α-ketoglutarate-dependent dioxygenase CsiD, followed by the conversion of L-2-hydroxyglutarate to α-ketoglutarate by the ubiquinone-linked dehydrogenase LhgO.[1][2]

This compound Formation from Tryptophan Degradation

The catabolism of tryptophan is another major route for this compound formation. This pathway proceeds through the kynurenine (B1673888) pathway to yield α-ketoadipate, which is then converted to glutaryl-CoA and subsequently to this compound. This pathway is conserved across many organisms, including mammals.[4][5]

The key steps are:

  • Tryptophan to Kynurenine: Tryptophan is converted to N-formylkynurenine by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which is then converted to kynurenine.

  • Kynurenine to 3-Hydroxykynurenine: Kynurenine is hydroxylated to 3-hydroxykynurenine by kynurenine 3-monooxygenase.

  • Formation of 3-Hydroxyanthranilate: 3-Hydroxykynurenine is cleaved by kynureninase to form 3-hydroxyanthranilate and alanine.[2]

  • Conversion to α-Ketoadipate: 3-Hydroxyanthranilate is further metabolized to 2-amino-3-carboxymuconate semialdehyde, which is then converted to α-ketoadipate.

  • Oxidative Decarboxylation to Glutaryl-CoA: α-Ketoadipate is oxidatively decarboxylated to glutaryl-CoA by the α-ketoadipate dehydrogenase complex (OADHC), which is composed of dehydrogenase E1 and transketolase domain containing 1 (DHTKD1), dihydrolipoyllysine-residue succinyltransferase (DLST), and dihydrolipoyl dehydrogenase (DLD).[4]

  • Formation of this compound: Glutaryl-CoA can then be converted to this compound.

Tryptophan_Degradation Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine TDO/IDO Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Hydroxyanthranilate 3-Hydroxyanthranilate Hydroxykynurenine->Hydroxyanthranilate Kynureninase Ketoadipate α-Ketoadipate Hydroxyanthranilate->Ketoadipate Multiple Steps Glutaryl_CoA Glutaryl-CoA Ketoadipate->Glutaryl_CoA OADHC This compound This compound (Glutarate) Glutaryl_CoA->this compound Hydrolysis/ Transacylation

Caption: Tryptophan degradation pathway leading to this compound formation.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes involved in the formation of this compound.

Table 1: Kinetic Parameters of Enzymes in this compound Formation Pathways

EnzymeOrganismSubstrateKmkcatkcat/Km (M-1s-1)Reference
GabT/GabD (coupled)E. coli5-Aminovalerate439 ± 29 µM--[1]
GabT/GabD (coupled)E. coliGABA197 ± 27 µM--[1]
KynureninaseP. fluorescensL-Kynurenine-7 s-12 x 105[2]
KynureninaseP. fluorescens3-Hydroxykynurenine--2.5 x 103[2]
2-Aminoadipate Aminotransferase IHuman Liver2-Aminoadipate20 mM--[6]
2-Aminoadipate Aminotransferase IIHuman Liver2-Aminoadipate0.25 mM--[6]
Glutaryl-CoA DehydrogenaseHuman Fibroblast[2,3,4-3H]glutaryl-CoA5.9 µM--[7]

Table 2: Metabolite Concentrations

MetaboliteOrganism/ConditionConcentrationReference
Intracellular GlutarateE. coli (wild-type, stationary phase)~1.5 mM[2]
Intracellular GlutarateE. coli (ΔcsiD, stationary phase)~3.5 mM[2]

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the study of this compound formation pathways.

Assay for α-Ketoglutarate-Dependent Dioxygenase (e.g., CsiD) Activity

This colorimetric assay monitors the consumption of the co-substrate α-ketoglutarate.

Principle: The assay is based on the reaction of α-ketoglutarate with 2,4-dinitrophenylhydrazine (B122626) (DNPH) under acidic conditions to form a hydrazone, which, upon addition of a base, develops a stable color that can be measured spectrophotometrically. The decrease in α-ketoglutarate concentration is proportional to the enzyme activity.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate (e.g., this compound), Fe(II) (e.g., 100 µM), L-ascorbic acid (e.g., 2 mM), and the enzyme (e.g., purified CsiD).

  • Initiation: Start the reaction by adding the co-substrate, α-ketoglutarate.

  • Time Points: At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Derivatization: Add DNPH solution to the quenched reaction and incubate to allow for the formation of the hydrazone.

  • Color Development: Add a strong base (e.g., NaOH) to develop the color.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~540 nm) using a spectrophotometer.

  • Quantification: Determine the concentration of remaining α-ketoglutarate by comparing the absorbance to a standard curve of known α-ketoglutarate concentrations.

Assay for Membrane-Bound Dehydrogenase (e.g., LhgO) Activity

This spectrophotometric assay measures the reduction of an artificial electron acceptor.

Principle: The activity of membrane-bound dehydrogenases can be measured by monitoring the reduction of a chromogenic electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), in the presence of an intermediate electron carrier like phenazine (B1670421) methosulfate (PMS). The reduction of DCIP leads to a decrease in absorbance at 600 nm.

Protocol Outline:

  • Reaction Buffer: Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Reaction Mixture: In a cuvette, combine the reaction buffer, the substrate (e.g., L-2-hydroxyglutarate), KCN (to inhibit the respiratory chain), and the membrane preparation containing the dehydrogenase.

  • Initiation: Start the reaction by adding freshly prepared PMS and DCIP solutions.

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of DCIP reduction, using its molar extinction coefficient (ε600 = 22,000 M-1cm-1).[5]

Quantification of Intracellular this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of intracellular metabolites.

Workflow Diagram:

LCMS_Workflow Start Bacterial Cell Culture Quenching Rapid Quenching (e.g., cold methanol) Start->Quenching Extraction Metabolite Extraction (e.g., chloroform/methanol (B129727)/water) Quenching->Extraction Separation Phase Separation Extraction->Separation Aqueous_Phase Collect Aqueous Phase Separation->Aqueous_Phase LC_Separation Liquid Chromatography (e.g., HILIC) Aqueous_Phase->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Quantification Quantification using Isotope-labeled Internal Standard MS_Detection->Quantification End Data Analysis Quantification->End

Caption: Workflow for LC-MS/MS-based quantification of intracellular this compound.

Protocol Outline:

  • Cell Harvesting and Quenching: Rapidly harvest bacterial cells from culture and immediately quench metabolic activity by adding a cold solvent mixture (e.g., 60% methanol at -40°C).

  • Metabolite Extraction: Extract intracellular metabolites using a solvent system such as chloroform/methanol/water.

  • Phase Separation: Centrifuge the mixture to separate the polar (aqueous) and non-polar (organic) phases.

  • Sample Preparation: Collect the aqueous phase containing this compound, dry it under vacuum, and reconstitute it in a suitable solvent for LC-MS analysis. Spike the sample with a known amount of an isotope-labeled internal standard (e.g., 13C5-glutarate) for accurate quantification.

  • LC-MS/MS Analysis: Inject the sample onto an LC column (e.g., a HILIC column for polar metabolites) coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring the specific parent-to-fragment ion transition for both endogenous this compound and the internal standard.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Filter Binding Assay for CsiR-Pentanedioate Interaction

This assay is used to determine the binding affinity of a protein to its ligand.

Principle: This technique relies on the ability of nitrocellulose filters to bind proteins but not nucleic acids (or in this case, a small molecule ligand alone). A radiolabeled ligand that is bound to the protein will be retained on the filter, allowing for the quantification of the protein-ligand complex.

Protocol Outline:

  • Labeling: Synthesize or obtain a radiolabeled version of this compound (e.g., [14C]-glutarate).

  • Binding Reactions: Set up a series of binding reactions with a fixed concentration of the radiolabeled this compound and varying concentrations of the purified CsiR protein in a suitable binding buffer.

  • Equilibration: Incubate the reactions to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter each reaction mixture through a nitrocellulose membrane under vacuum.

  • Washing: Wash the filters with cold binding buffer to remove any unbound ligand.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound ligand as a function of the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Conclusion

The formation of this compound is a critical node in amino acid catabolism, linking the degradation of lysine and tryptophan to central carbon metabolism. The elucidation of these pathways, particularly the detailed characterization of the bacterial lysine degradation route, has provided valuable insights into microbial metabolism and its regulation. For drug development professionals, the enzymes in these pathways, such as glutaryl-CoA dehydrogenase, are known targets for inborn errors of metabolism, and a deeper understanding of their function and regulation is essential for designing effective therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a foundation for further research in this important area of biochemistry.

References

Pentanedioate as a Human Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioate, more commonly known in its protonated form as glutaric acid, is a five-carbon dicarboxylic acid that serves as a crucial intermediate in human metabolism. While present at low levels under normal physiological conditions, its accumulation is indicative of underlying metabolic dysfunction, most notably in the inherited disorder Glutaric Aciduria Type I (GA-I). This technical guide provides a comprehensive overview of this compound as a human metabolite, focusing on its metabolic pathways, quantitative levels in biological fluids, and the analytical methods for its detection. Furthermore, it delves into the signaling pathways affected by elevated this compound levels, offering insights for researchers and professionals in drug development.

This compound is primarily generated during the catabolism of the essential amino acids lysine (B10760008) and tryptophan.[1][2] Defects in the enzymatic pathway responsible for its breakdown lead to the accumulation of glutaric acid and its derivatives, which can act as neurotoxins.[3][4] Chronically high levels of glutaric acid can lead to a state of metabolic acidosis.[5]

Quantitative Data on this compound Levels

The concentration of this compound (glutaric acid) and its derivatives are tightly regulated in healthy individuals. In pathological conditions such as Glutaric Aciduria Type I, these levels can be dramatically elevated. The following tables summarize the quantitative data for key metabolites in various biological fluids.

Table 1: this compound (Glutaric Acid) Concentrations

AnalyteBiofluidNormal Physiological RangePathological Range (Glutaric Aciduria Type I)
Glutaric AcidPlasma/Serum0.55 - 2.9 µmol/L[1][6]10 - 500 µmol/L[4]
Urine1.1 - 9.7 mmol/mol creatinine[1][6]100 - 10,000 µmol/mmol creatinine[4]
Cerebrospinal Fluid (CSF)0.18 - 0.63 µmol/L[1][6]5 - 100 µmol/L[4]

Table 2: 3-Hydroxyglutaric Acid Concentrations

AnalyteBiofluidNormal Physiological RangePathological Range (Glutaric Aciduria Type I)
3-Hydroxyglutaric AcidPlasma/Serum0.2 - 1.36 µmol/L[1][6]5 - 100 µmol/L[4]
Urine1.4 - 8.0 mmol/mol creatinine[1][6]20 - 1,000 µmol/mmol creatinine[4]
Cerebrospinal Fluid (CSF)< 0.2 µmol/L[1][6]2 - 50 µmol/L[4]

Metabolic Pathways and Experimental Workflows

The primary source of endogenous this compound is the mitochondrial degradation of lysine and tryptophan. The metabolic intermediate, glutaryl-CoA, is converted to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH). A deficiency in GCDH is the underlying cause of Glutaric Aciduria Type I.

Lysine and Tryptophan Catabolism Workflow

Lysine_Tryptophan_Catabolism Lysine L-Lysine alpha_Aminoadipic_acid α-Aminoadipic acid Lysine->alpha_Aminoadipic_acid Tryptophan L-Tryptophan Tryptophan->alpha_Aminoadipic_acid alpha_Ketoadipic_acid α-Ketoadipic acid alpha_Aminoadipic_acid->alpha_Ketoadipic_acid Glutaryl_CoA Glutaryl-CoA (Pentanedioyl-CoA) alpha_Ketoadipic_acid->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Substrate Glutaric_Acid Glutaric Acid (this compound) Glutaryl_CoA->Glutaric_Acid Hydrolysis (in GCDH deficiency) Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Product Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Three_Hydroxyglutaric_Acid 3-Hydroxyglutaric Acid Glutaric_Acid->Three_Hydroxyglutaric_Acid Conversion

Lysine and Tryptophan Catabolism
Experimental Workflow for this compound Quantification

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biofluid Biological Fluid (Urine, Plasma, CSF) Internal_Standard Add Internal Standard (e.g., Deuterated Glutaric Acid) Biofluid->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Internal_Standard->Protein_Precipitation Supernatant_Drying Dry Supernatant Protein_Precipitation->Supernatant_Drying Derivatization Derivatization (e.g., Silylation for GC-MS) Supernatant_Drying->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) or LC-MS/MS Derivatization->GC_MS Data_Acquisition Data Acquisition (Selected Ion Monitoring) GC_MS->Data_Acquisition Quantification Quantification (Ratio to Internal Standard) Data_Acquisition->Quantification

Quantification of this compound

Experimental Protocols

The accurate quantification of this compound and its derivatives is crucial for the diagnosis and monitoring of related metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Protocol for Glutaric Acid Quantification in Urine by GC-MS

1. Sample Preparation:

  • To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard (e.g., d4-glutaric acid).

  • Acidify the sample with hydrochloric acid.

  • Extract the organic acids with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the sample at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).

  • Use a temperature program to separate the analytes.

  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and their internal standards.

4. Quantification:

  • The concentration of glutaric acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of glutaric acid.

Signaling Pathways Affected by this compound Accumulation

The accumulation of glutaric acid and its metabolites can have significant toxic effects, particularly on the central nervous system. The proposed mechanisms of neurotoxicity involve excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors and the induction of neuroinflammation.

NMDA Receptor-Mediated Excitotoxicity

NMDA_Excitotoxicity Glutaric_Acid Elevated Glutaric Acid NMDA_Receptor NMDA Receptor Glutaric_Acid->NMDA_Receptor Agonistic action Ca_Influx Increased Intracellular Ca²⁺ NMDA_Receptor->Ca_Influx Activation leads to ROS_Production Reactive Oxygen Species (ROS) Production Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis ROS_Production->Apoptosis Mitochondrial_Dysfunction->Apoptosis

NMDA Receptor-Mediated Excitotoxicity

Elevated levels of glutaric acid can act as an agonist at the NMDA receptor, leading to excessive calcium influx into neurons.[3][7] This calcium overload can trigger a cascade of detrimental events, including the production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis.[4]

Neuroinflammatory Signaling

Neuroinflammation Glutaric_Acid Elevated Glutaric Acid Microglia_Astrocytes Microglia & Astrocytes Glutaric_Acid->Microglia_Astrocytes Activation Proinflammatory_Cytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Microglia_Astrocytes->Proinflammatory_Cytokines Chemokines Release of Chemokines Microglia_Astrocytes->Chemokines Neuronal_Damage Neuronal Damage Proinflammatory_Cytokines->Neuronal_Damage Immune_Cell_Infiltration Immune Cell Infiltration Chemokines->Immune_Cell_Infiltration Immune_Cell_Infiltration->Neuronal_Damage

Neuroinflammatory Signaling Cascade

The accumulation of glutaric acid can also activate glial cells, such as microglia and astrocytes, in the brain. This activation leads to the release of pro-inflammatory cytokines and chemokines, which can contribute to neuronal damage and the overall neuroinflammatory state observed in conditions like Glutaric Aciduria Type I.

Conclusion

This compound is a clinically significant human metabolite, the levels of which are a key indicator of the proper functioning of the lysine and tryptophan degradation pathways. Its accumulation, as seen in Glutaric Aciduria Type I, has severe neurological consequences, mediated in part by excitotoxicity and neuroinflammation. The detailed understanding of its metabolism, precise quantification in biological fluids, and the elucidation of the signaling pathways affected by its accumulation are paramount for the development of effective diagnostic tools and therapeutic interventions for related metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and clinicians working in this critical area of human health.

References

A Comprehensive Technical Guide to the Physical Properties of Pentanedioic Acid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioic acid, more commonly known as glutaric acid, is a five-carbon linear dicarboxylic acid with the chemical formula C₅H₈O₄.[1][2] It serves as a versatile building block in the synthesis of polymers like polyesters and polyamides, and as an intermediate in the production of various chemicals and pharmaceuticals.[3][4][5] A thorough understanding of the physical properties of its crystalline form is crucial for its application in drug development, materials science, and other advanced scientific fields. This guide provides a detailed overview of the key physical characteristics of pentanedioic acid crystals, complete with quantitative data, experimental methodologies, and visual workflows.

General Properties

Pentanedioic acid typically exists as a colorless to white, odorless crystalline solid.[1][6][7][8] It is stable under normal conditions but is incompatible with bases, oxidizing agents, and reducing agents.[9]

Quantitative Physical Properties

The key physical properties of pentanedioic acid are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of Pentanedioic Acid
PropertyValueSource(s)
Molecular FormulaC₅H₈O₄[2][3][7][10]
Molecular Weight132.12 g/mol [1][3][7][10]
AppearanceColorless crystals or white solid[7][8]
Density1.429 g/cm³[6][11]
Melting Point95 - 98 °C (203 - 208 °F; 368 - 371 K)[3][9][11][12]
Boiling Point200 °C (392 °F; 473 K) at 20 mmHg[3][9][11][12]
Decomposition Temperature302 - 304 °C[2]
Table 2: Solubility of Pentanedioic Acid
SolventSolubilitySource(s)
WaterHighly soluble; >50% (w/w) or ≥ 100 mg/mL at 70°F[2][4][6][8][13]
EthanolSoluble[1][6][12]
MethanolSoluble[6]
Diethyl EtherSoluble[2][6]
ChloroformSoluble[1][12]
BenzeneSoluble[2]
Petroleum EtherSlightly soluble[2]
CyclohexaneSolubility decreases with increasing mass fraction of cyclohexane[14]
CyclohexanoneGood dissolving capacity[14]

Crystal Structure

Pentanedioic acid crystallizes in the monoclinic space group P2₁/c. Co-crystallization with other molecules, such as glycine, can lead to the formation of different crystal structures and may exhibit temperature-dependent phase transitions.[15][16] The crystal structure of pentanedioic acid and its co-crystals can be determined using single-crystal X-ray diffraction.[15][16]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like pentanedioic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[17][18] The carbonyl (C=O) stretching vibration appears as a strong, intense band between 1690 and 1760 cm⁻¹.[17][18] A C-O stretching band can be observed in the 1210-1320 cm⁻¹ region.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of pentanedioic acid. The proton NMR spectrum would show signals corresponding to the methylene (B1212753) protons and the acidic protons of the carboxyl groups. The ¹³C NMR spectrum would display peaks for the carbonyl carbons and the methylene carbons.[19]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of pentanedioic acid crystals.

Melting Point Determination

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry pentanedioic acid is packed into a capillary tube to a height of 1-2 mm.[20][21] The tube is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[20][22] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[22][23]

  • Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[22][23]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[21]

  • Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[23]

Melting_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Powder Pentanedioic Acid B Pack into Capillary Tube (1-2mm) A->B C Attach Capillary to Thermometer B->C D Place in Heating Apparatus C->D E Heat Slowly (1-2 °C/min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for Melting Point Determination.

Solubility Determination (Isothermal Method)

Objective: To quantify the solubility of pentanedioic acid in a specific solvent at a constant temperature.

Methodology:

  • Preparation of Saturated Solution: An excess amount of pentanedioic acid is added to a known volume or mass of the solvent in a sealed container.[24]

  • Equilibration: The container is placed in a thermostatically controlled shaker or water bath set to the desired temperature and agitated for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[24]

  • Phase Separation: The mixture is allowed to stand at the same temperature to allow the undissolved solid to settle. An aliquot of the clear supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.

  • Quantification: The mass of the dissolved pentanedioic acid in the aliquot is determined. This can be achieved by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as titration or chromatography.[24]

  • Calculation: The solubility is calculated and expressed in units such as grams of solute per 100 grams of solvent ( g/100 g solvent) or moles per liter (mol/L).[24]

Solubility_Determination cluster_prep Solution Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add Excess Acid to Solvent B Seal and Equilibrate (e.g., 24-72h at constant T) A->B C Allow Solid to Settle B->C D Withdraw Aliquot of Supernatant C->D E Quantify Solute in Aliquot D->E F (e.g., Evaporation, Titration) E->F G Calculate Solubility (g/100g solvent) F->G

Caption: Workflow for Isothermal Solubility Determination.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional arrangement of atoms within the pentanedioic acid crystal.

Methodology:

  • Crystal Growth: High-quality single crystals of pentanedioic acid are grown, typically by slow evaporation of a saturated solution.[15]

  • Crystal Selection and Mounting: A suitable crystal (typically >100 µm in its largest dimension) is selected under a microscope and mounted on a goniometer head.[25][26]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled (often with a cryostream).[15] It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.[25]

  • Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental data.[26]

XRay_Crystallography A Grow Single Crystal B Mount Crystal on Goniometer A->B C Collect Diffraction Data B->C D Process Data (Intensities & Positions) C->D E Solve Structure (Atomic Positions) D->E F Refine Structural Model E->F G Final 3D Crystal Structure F->G

References

The Role of Pentanedioate in Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pentanedioate, also known as glutarate, is a key metabolic intermediate derived from the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2][3][4][5][6] Its metabolic fate is intricately linked to central energy production pathways, specifically the tricarboxylic acid (TCA) cycle and the electron transport chain. The proper degradation of this compound is crucial for cellular homeostasis, and defects in this pathway lead to the severe neurometabolic disorder Glutaric Aciduria Type I.[1][2][3][5][6] This technical guide provides an in-depth overview of the role of this compound in cellular respiration, including its metabolic pathways, the key enzymes involved, and its impact on mitochondrial function. This document also outlines relevant experimental protocols and presents key quantitative data for researchers in the field.

Metabolic Pathways of this compound

This compound is primarily metabolized within the mitochondrial matrix. The canonical pathway involves its conversion to glutaryl-CoA, which then enters a short degradation pathway that feeds into the broader cellular respiration machinery.

The Glutaryl-CoA Dehydrogenase Pathway

The principal route for this compound catabolism in mammals is initiated by its activation to glutaryl-CoA. The key enzyme in this pathway is Glutaryl-CoA Dehydrogenase (GCDH) , a mitochondrial flavoprotein.[2][5] GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[7][8][9][10][11] This reaction is a critical step as it generates a reduced flavin adenine (B156593) dinucleotide (FADH2), which directly donates electrons to the electron transport chain, contributing to the proton motive force and subsequent ATP synthesis.[10] Crotonyl-CoA is then further metabolized through pathways common to fatty acid oxidation, ultimately yielding acetyl-CoA, which enters the TCA cycle.

Pentanedioate_Metabolism cluster_pathway Mitochondrial Matrix Lys_Trp L-Lysine, L-Tryptophan, L-Hydroxylysine Glutarate This compound (Glutarate) Lys_Trp->Glutarate Catabolism GlutarylCoA Glutaryl-CoA Glutarate->GlutarylCoA Acyl-CoA Synthetase inv1 GlutarylCoA->inv1 CrotonylCoA Crotonyl-CoA TCA TCA Cycle CrotonylCoA->TCA β-oxidation (produces Acetyl-CoA) ETC Electron Transport Chain (ETC) inv1->CrotonylCoA GCDH inv1->ETC FADH₂ inv2

Fig 1. this compound degradation via the GCDH pathway.
Alternative Bacterial Pathway

In some bacteria, such as Pseudomonas putida, an alternative pathway for glutarate catabolism exists.[12] This pathway involves the conversion of glutarate to L-2-hydroxyglutarate by a dioxygenase, which is then oxidized to α-ketoglutarate, a direct intermediate of the TCA cycle.[12][13] This provides a more direct link between amino acid catabolism and central carbon metabolism in these organisms.

Bacterial_Pentanedioate_Metabolism cluster_bacterial Bacterial Cytoplasm/Membrane Glutarate This compound (Glutarate) L2HG L-2-Hydroxyglutarate Glutarate->L2HG CsiD (Dioxygenase) AKG α-Ketoglutarate L2HG->AKG LhgO (Oxidase) TCA TCA Cycle AKG->TCA

Fig 2. Alternative bacterial pathway for this compound metabolism.

Quantitative Data

The efficiency of the primary metabolic pathway is dictated by the kinetics of Glutaryl-CoA Dehydrogenase (GCDH). Understanding these parameters is essential for modeling metabolic flux and for developing therapeutic strategies for GCDH deficiency.

Table 1: Steady-State Kinetic Constants of Human GCDH
Substratek_cat (s⁻¹)K_m (µM)k_cat/K_m (s⁻¹·M⁻¹)
Glutaryl-CoA15.31.98.1 x 10⁶
Pentanoyl-CoA0.0121.11.1 x 10⁴
Hexanoyl-CoA0.0070.80.9 x 10⁴
Data adapted from reference[9]. The data indicates a high specificity of GCDH for its primary substrate, glutaryl-CoA.

Experimental Protocols

Assessing the impact of this compound on cellular respiration is critical for understanding its physiological and pathophysiological roles. High-resolution respirometry is a key technique for these investigations.

Protocol: Assessment of this compound-driven Respiration in Isolated Mitochondria

This protocol outlines a method to measure the oxygen consumption rate (OCR) in isolated mitochondria when provided with this compound as a substrate.

1. Mitochondrial Isolation:

  • Isolate mitochondria from cultured cells (e.g., HepG2, SH-SY5Y) or tissue homogenates using differential centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable respiration buffer (e.g., MiR05).[14]

  • Determine protein concentration using a standard assay (e.g., BCA or Bradford).

2. High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF):

  • Calibrate the instrument according to the manufacturer's instructions.[15]

  • Add respiration buffer to the chambers/wells and allow for temperature equilibration (37°C).[15]

  • Add a standardized amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.

3. Substrate/Inhibitor Injection Protocol:

  • Baseline: Record the baseline OCR (State 1 respiration).

  • Substrate Addition: Inject this compound (glutarate) and malate. Malate is required to replenish oxaloacetate for the TCA cycle to proceed. This measures State 2 respiration.

  • ADP Addition: Inject a saturating concentration of ADP to stimulate ATP synthesis (State 3 respiration), representing the maximum oxidative phosphorylation capacity with the given substrates.

  • Oligomycin (B223565) Addition: Inject oligomycin to inhibit ATP synthase, revealing the leak respiration (State 4o).

  • FCCP Titration: Sequentially inject a protonophore like FCCP to uncouple the electron transport chain from ATP synthesis, determining the maximum electron transport system (ETS) capacity.

  • Rotenone (B1679576) & Antimycin A Addition: Inject rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure residual oxygen consumption.[15][16]

4. Data Analysis:

  • Normalize OCR data to the mitochondrial protein amount.

  • Calculate key respiratory parameters such as the Respiratory Control Ratio (RCR = State 3/State 4o) and the ETS capacity.

Experimental_Workflow start Start iso Isolate Mitochondria (Differential Centrifugation) start->iso add_mito Add Mitochondria to Chambers iso->add_mito respirometry Prepare High-Resolution Respirometer respirometry->add_mito add_subs Inject Substrates (this compound + Malate) add_mito->add_subs add_adp Inject ADP (Measure State 3) add_subs->add_adp add_oligo Inject Oligomycin (Measure Leak Respiration) add_adp->add_oligo add_fccp Inject FCCP (Measure Max ETS) add_oligo->add_fccp add_rot_ant Inject Rotenone & Antimycin A add_fccp->add_rot_ant analyze Normalize and Analyze OCR Data add_rot_ant->analyze end End analyze->end

Fig 3. Workflow for assessing this compound-driven respiration.

Clinical Relevance: Glutaric Aciduria Type I

The critical role of this compound metabolism in cellular energy is underscored by the genetic disorder Glutaric Aciduria Type I (GA-I).[3][6] GA-I is caused by a deficiency in the GCDH enzyme.[2][5] This deficiency leads to the accumulation of glutaric acid (this compound) and 3-hydroxyglutaric acid in the blood, urine, and brain.[2][5][6] These accumulating metabolites are neurotoxic and are thought to impair mitochondrial function, inhibit the TCA cycle, and induce oxidative stress, leading to severe neurological damage, particularly in the basal ganglia.[2] Treatment focuses on restricting dietary lysine (B10760008) and tryptophan and supplementing with carnitine to promote the excretion of glutaric acid conjugates.[2][3]

Conclusion

This compound is not merely a metabolic byproduct but an integral substrate that links the catabolism of key amino acids to mitochondrial energy production. Its primary degradation pathway, centered on the enzyme GCDH, directly fuels the electron transport chain and subsequently the TCA cycle. The severe pathology associated with GCDH deficiency highlights the essential nature of this pathway for neuronal health and overall metabolic homeostasis. Further research into the precise mechanisms of this compound-induced neurotoxicity and its broader impact on cellular respiration will be vital for developing more effective therapies for metabolic disorders like GA-I and for understanding the intricate regulation of cellular energy metabolism.

References

The Role of Pentanedioate in Metabolic Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioate, more commonly known as glutarate, and its derivatives are critical biomarkers in the diagnosis and understanding of a group of inherited metabolic disorders collectively known as glutaric acidurias.[1][2] This technical guide provides a comprehensive overview of the discovery, pathophysiology, and analysis of this compound in the context of these disorders, with a primary focus on Glutaric Aciduria Type I (GA-I). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in this field.

Glutaric aciduria type I is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][4][5][6] This enzyme plays a crucial role in the catabolic pathways of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[1][5] A defect in GCDH leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid (3-OHGA), and glutarylcarnitine (B602354) in bodily fluids and tissues.[3][7] Untreated, GA-I can lead to severe neurological damage, including striatal injury and the development of dystonia, often triggered by metabolic stress such as infections or vaccinations.[1][3]

Biochemical Basis of this compound Accumulation

The accumulation of this compound and its derivatives in GA-I is a direct consequence of the deficient activity of glutaryl-CoA dehydrogenase (GCDH).[8] This mitochondrial flavoprotein is responsible for the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[8][9] In individuals with GA-I, this metabolic block leads to the shunting of glutaryl-CoA into alternative metabolic pathways, resulting in the formation and accumulation of glutaric acid and 3-hydroxyglutaric acid.[9][10]

Lysine and Tryptophan Catabolism Pathway

The following diagram illustrates the normal catabolic pathway of lysine and tryptophan and the point of disruption in Glutaric Aciduria Type I.

Lysine_Tryptophan_Catabolism Lys_Try Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lys_Try->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) (Deficient in GA-I) GlutarylCoA->GCDH Normal Pathway GlutaricAcid Glutaric Acid GlutarylCoA->GlutaricAcid Alternative Pathway ThreeOHGA 3-Hydroxyglutaric Acid GlutarylCoA->ThreeOHGA CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA TCA_Cycle TCA Cycle CrotonylCoA->TCA_Cycle

Lysine and Tryptophan Catabolism Pathway in GA-I.

Pathophysiology of Neurodegeneration

The neurological damage in GA-I is primarily attributed to the neurotoxic effects of 3-hydroxyglutaric acid.[4][10] The proposed mechanisms of neurotoxicity involve excitotoxicity and oxidative stress.[11][12]

Excitotoxicity and NMDA Receptor Activation

3-hydroxyglutaric acid is structurally similar to the excitatory neurotransmitter glutamate (B1630785) and can act as an agonist at N-methyl-D-aspartate (NMDA) receptors.[13][14] Over-activation of NMDA receptors leads to excessive calcium influx into neurons, triggering a cascade of events that result in neuronal cell death.[15] This excitotoxic process is believed to be a key contributor to the striatal necrosis observed in GA-I patients.[4][7]

Excitotoxicity_Pathway ThreeOHGA 3-Hydroxyglutaric Acid (Accumulation) NMDAR NMDA Receptor ThreeOHGA->NMDAR Agonist Activity Ca_Influx ↑ Intracellular Ca²⁺ NMDAR->Ca_Influx Activation Enzyme_Activation Activation of Proteases, Phospholipases, and Nucleases Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Apoptosis Neuronal Apoptosis and Necrosis Enzyme_Activation->Apoptosis ROS_Production ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS_Production ROS_Production->Apoptosis

Excitotoxicity pathway in GA-I.
Oxidative Stress

In addition to excitotoxicity, 3-hydroxyglutaric acid induces oxidative stress by increasing the production of reactive oxygen species (ROS) and decreasing the levels of antioxidants in the brain.[11][12] This imbalance leads to lipid peroxidation, protein damage, and ultimately, cell death.[16]

Oxidative_Stress_Pathway ThreeOHGA 3-Hydroxyglutaric Acid Mito_Dysfunction Mitochondrial Dysfunction ThreeOHGA->Mito_Dysfunction Antioxidant_Depletion ↓ Antioxidant Defenses (e.g., Glutathione) ThreeOHGA->Antioxidant_Depletion ROS_Production ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS_Production Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Protein_Damage Protein Damage ROS_Production->Protein_Damage Cell_Death Neuronal Cell Death Lipid_Peroxidation->Cell_Death Protein_Damage->Cell_Death

Oxidative stress pathway in GA-I.

Data Presentation

The following tables summarize quantitative data on the levels of key metabolites in GA-I patients and the effect of 3-hydroxyglutaric acid on oxidative stress markers.

Table 1: Metabolite Concentrations in Glutaric Aciduria Type I

MetaboliteFluid/TissueConcentration in GA-I PatientsNormal Range
Glutaric AcidUrine100 - 5000 mmol/mol creatinine< 5 mmol/mol creatinine
3-Hydroxyglutaric AcidUrine50 - 1000 mmol/mol creatinine< 2 mmol/mol creatinine
Glutarylcarnitine (C5DC)Dried Blood Spot0.5 - 20 µmol/L< 0.4 µmol/L
Glutaric AcidCerebrospinal Fluid1 - 20 µmol/L< 0.1 µmol/L
3-Hydroxyglutaric AcidCerebrospinal Fluid0.5 - 10 µmol/L< 0.05 µmol/L

Data compiled from multiple sources and represent typical ranges.

Table 2: Effect of 3-Hydroxyglutaric Acid on Oxidative Stress Markers in Rat Brain Homogenates [11][12]

Oxidative Stress MarkerEffect of 3-OHGAFold Change (approximate)
Thiobarbituric Acid Reactive Substances (TBARS)Increased1.5 - 2.0
ChemiluminescenceIncreased1.5 - 2.5
Total Antioxidant Reactivity (TAR)Decreased0.5 - 0.7
Reduced Glutathione (GSH)Decreased0.4 - 0.6

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Organic Acid Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, derivatization, and analysis of organic acids from urine samples.[5][6][17]

Materials:

  • Urine sample

  • Internal standard (e.g., 2-phenylbutyric acid)

  • 6 M HCl

  • Sodium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (B92270)

  • GC-MS system with a capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To a glass tube, add a volume of urine equivalent to 0.5 mg of creatinine. Add the internal standard.

  • Acidification: Add 6 M HCl to adjust the pH to <2. Saturate the solution with sodium chloride.

  • Extraction: Perform a liquid-liquid extraction with ethyl acetate. Repeat the extraction.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add pyridine and BSTFA with 1% TMCS to the dried residue. Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a temperature program to separate the organic acids. Identify and quantify the peaks based on their retention times and mass spectra compared to standards.

GCMS_Workflow Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Acidify Acidify (HCl) & Saturate (NaCl) Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry & Evaporate Extract->Dry Derivatize Derivatize (BSTFA) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis GCMS->Data

GC-MS workflow for urinary organic acid analysis.
Acylcarnitine Analysis in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This protocol is for the extraction and analysis of acylcarnitines from dried blood spots (DBS), a common method for newborn screening.[18][19]

Materials:

  • Dried blood spot card

  • 3 mm hole punch

  • Methanol (B129727) containing deuterated internal standards

  • 3 N HCl in n-butanol

  • Tandem mass spectrometer with a flow injection analysis system

Procedure:

  • Sample Punching: Punch a 3 mm disc from the dried blood spot into a 96-well plate.

  • Extraction: Add methanol with internal standards to each well. Agitate for 30 minutes to extract the acylcarnitines.

  • Evaporation: Transfer the supernatant to a new plate and evaporate to dryness.

  • Derivatization (Butylation): Add 3 N HCl in n-butanol and incubate at 65°C for 15 minutes to form butyl esters.

  • Evaporation: Evaporate the butanol to dryness.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • MS/MS Analysis: Analyze the samples by flow injection analysis-tandem mass spectrometry. Use precursor ion scanning or multiple reaction monitoring to detect and quantify the different acylcarnitine species.

MSMS_Workflow DBS Dried Blood Spot Punch Punch Disc DBS->Punch Extract Extract with Methanol & IS Punch->Extract Evaporate1 Evaporate Extract->Evaporate1 Derivatize Derivatize (Butylation) Evaporate1->Derivatize Evaporate2 Evaporate Derivatize->Evaporate2 Reconstitute Reconstitute Evaporate2->Reconstitute MSMS MS/MS Analysis Reconstitute->MSMS Data Data Analysis MSMS->Data

Tandem MS workflow for acylcarnitine analysis.
Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay in Fibroblasts

This assay measures the enzymatic activity of GCDH in cultured fibroblasts.[2][3][20]

Materials:

  • Cultured fibroblasts

  • [1,5-¹⁴C]Glutaryl-CoA or [2,3,4-³H]glutaryl-CoA

  • Cell lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Harvest: Culture fibroblasts to confluency. Harvest the cells by scraping and wash with phosphate-buffered saline.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and sonicate on ice to prepare a cell homogenate.

  • Enzyme Reaction: In a reaction vial, combine the cell homogenate with the radiolabeled glutaryl-CoA substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding acid.

  • Measurement of Product:

    • For the ¹⁴CO₂ release assay, capture the evolved ¹⁴CO₂ and quantify using a scintillation counter.

    • For the tritium (B154650) release assay, separate the tritiated water from the unreacted substrate and quantify the radioactivity.

  • Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

GCDH_Assay_Workflow Fibroblasts Cultured Fibroblasts Harvest Harvest & Lyse Cells Fibroblasts->Harvest Homogenate Cell Homogenate Harvest->Homogenate Reaction Incubate with Radiolabeled Glutaryl-CoA Homogenate->Reaction Stop Stop Reaction Reaction->Stop Measure Measure Radiolabeled Product Stop->Measure Calculate Calculate Enzyme Activity Measure->Calculate

GCDH enzyme activity assay workflow.
Induction of Metabolic Crisis in a Gcdh-/- Mouse Model

This protocol describes how to induce a metabolic crisis in a GA-I mouse model to study the acute effects of the disease.[21][22]

Materials:

  • Gcdh-/- mice

  • High-protein diet (e.g., 47% protein) or high-lysine diet (e.g., 4.7% lysine)

  • Standard chow for control animals

Procedure:

  • Animal Model: Use Gcdh-/- mice, which are genetically engineered to lack the GCDH enzyme.

  • Dietary Challenge: At a specific age (e.g., 4 weeks), switch the diet of the Gcdh-/- mice from standard chow to a high-protein or high-lysine diet.

  • Monitoring: Closely monitor the mice for clinical signs of a metabolic crisis, which may include lethargy, ataxia, seizures, and weight loss.

  • Sample Collection: At the onset of symptoms or at a predetermined time point, collect blood, urine, and brain tissue for biochemical and histological analysis.

  • Analysis: Analyze the collected samples for levels of glutaric acid, 3-hydroxyglutaric acid, and other relevant biomarkers. Perform histological examination of the brain to assess for neuronal damage.

Conclusion

The discovery of elevated this compound as a key biomarker for glutaric aciduria type I has been instrumental in the diagnosis and management of this devastating metabolic disorder. Understanding the underlying biochemical pathways and the mechanisms of neurotoxicity is crucial for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge in the field, including detailed experimental protocols and data, to support ongoing research and drug development efforts aimed at improving the lives of individuals affected by GA-I.

References

An In-depth Technical Guide to the Structure and Functional Groups of Pentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanedioate, also known as glutarate, is a five-carbon linear dicarboxylic acid that plays a crucial role as a human metabolite.[1][2] This document provides a comprehensive overview of the chemical structure, functional groups, and key physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and purification, a summary of its spectral and structural data, and a visualization of its role in metabolic pathways. This guide is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or have an interest in this important biomolecule.

Chemical Structure and Functional Groups

This compound is the conjugate base of glutaric acid, an alpha,omega-dicarboxylic acid.[1][2] The structure consists of a five-carbon chain with two carboxylic acid functional groups at positions 1 and 5.

Key Structural Features:

  • Chemical Formula: C₅H₈O₄[1][2]

  • Molecular Weight: 132.12 g/mol [1][2]

  • IUPAC Name: Pentanedioic acid[2]

  • Synonyms: Glutaric acid, 1,3-Propanedicarboxylic acid[2]

The presence of two carboxylic acid groups defines its chemical properties, allowing it to act as a dibasic acid and participate in esterification and amide formation reactions.

Structural Data

Precise measurements of bond lengths and angles are critical for understanding the molecule's conformation and reactivity. The following table summarizes key structural parameters for pentanedioic acid.

ParameterValue
C1-C2 Bond Length1.50 Å
C2-C3 Bond Length1.52 Å
C3-C4 Bond Length1.52 Å
C4-C5 Bond Length1.50 Å
C1-O1 Bond Length (C=O)1.21 Å
C1-O2 Bond Length (C-OH)1.31 Å
C5-O3 Bond Length (C=O)1.21 Å
C5-O4 Bond Length (C-OH)1.31 Å
C1-C2-C3 Bond Angle113.8°
C2-C3-C4 Bond Angle111.4°
C3-C4-C5 Bond Angle113.8°
O1-C1-O2 Bond Angle123.5°
O3-C5-O4 Bond Angle123.5°

Note: These are typical values and may vary slightly depending on the crystalline form and experimental conditions.

Physicochemical and Spectroscopic Data

Physical Properties

Pentanedioic acid is a colorless crystalline solid at room temperature.[2]

PropertyValueReference
Melting Point97.5-99 °C[1]
Boiling Point302-304 °C (decomposes)
Water Solubility>50% (w/w)[2]
pKa14.34
pKa25.42
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR (Proton NMR) Spectrum (D₂O, 400 MHz):

  • δ 2.41 (t, 4H, J = 7.4 Hz): Protons on C2 and C4 (α-protons).

  • δ 1.88 (quint, 2H, J = 7.4 Hz): Protons on C3 (β-protons).

¹³C NMR (Carbon NMR) Spectrum (D₂O, 100 MHz):

  • δ 181.5: Carboxylic acid carbons (C1 and C5).

  • δ 35.5: Methylene (B1212753) carbons adjacent to carboxyl groups (C2 and C4).

  • δ 23.0: Central methylene carbon (C3).

Infrared (IR) Spectrum (KBr Pellet):

  • 2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • 1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.

  • 1410 cm⁻¹: O-H bending.

  • 1285 cm⁻¹: C-O stretching.

Experimental Protocols

Synthesis of Pentanedioic Acid from γ-Butyrolactone

This protocol details the synthesis of glutaric acid via the ring-opening of γ-butyrolactone followed by hydrolysis.[1]

Materials:

  • γ-Butyrolactone

  • Potassium cyanide (KCN)

  • Concentrated hydrochloric acid (HCl)

  • Chloroform (B151607)

  • Activated charcoal

Procedure:

  • In a 500-mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 86 g (1 mole) of γ-butyrolactone and 72 g (1.1 moles) of potassium cyanide.

  • Heat the mixture with stirring in an oil bath at 190–195 °C for 2 hours. An initial vigorous reaction will subside.

  • Cool the mixture to approximately 100 °C and dissolve the resulting potassium salt of the cyano acid in about 200 mL of hot water.

  • Cautiously acidify the warm solution to Congo red with approximately 90 mL of concentrated hydrochloric acid.

  • To the resulting solution containing the glutaric acid monoamide, add 200 mL of concentrated hydrochloric acid and heat under reflux for 1 hour.

  • Evaporate the reaction mixture to dryness under reduced pressure.

  • Extract the solid residue with four 200-mL portions of boiling chloroform.

  • Filter the combined hot extracts and concentrate to about 400 mL.

  • Cool the solution to induce crystallization. Collect the glutaric acid by suction filtration, wash with cold chloroform, and dry. The yield is typically 105–110 g (79.5–83.5%).

Purification:

  • For a higher purity product, dissolve the crude glutaric acid in water and decolorize by boiling with 10 g of activated charcoal for 1 hour.

  • Filter the hot solution to remove the charcoal.

  • Evaporate the water under reduced pressure.

  • Recrystallize the dry residue from chloroform to obtain white crystals of pure glutaric acid (m.p. 98–99 °C).

Purification by Recrystallization

Solvents: Chloroform, Benzene, Water.

General Procedure:

  • Dissolve the crude pentanedioic acid in a minimum amount of a suitable hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filter the hot solution to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by suction filtration and wash with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Quantitative Analysis by Titration

Principle: As a dibasic acid, pentanedioic acid can be quantified by titration with a standardized strong base.

Procedure:

  • Accurately weigh a sample of pentanedioic acid and dissolve it in a known volume of deionized water.

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) until the endpoint is reached (a persistent pink color in the case of phenolphthalein).

  • The concentration of pentanedioic acid can be calculated based on the stoichiometry of the reaction (1 mole of pentanedioic acid reacts with 2 moles of NaOH).

Metabolic Pathway Involvement

This compound is a key intermediate in the catabolism of the essential amino acid lysine.[2] Defects in this metabolic pathway can lead to the genetic disorder glutaric aciduria, characterized by the accumulation of glutaric acid and its derivatives.[2]

Lysine Catabolism Pathway

The following diagram illustrates the metabolic pathway for the degradation of lysine, highlighting the formation of glutarate.

Lysine_Catabolism Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase Alpha_Aminoadipate_semialdehyde α-Aminoadipate- semialdehyde Saccharopine->Alpha_Aminoadipate_semialdehyde Saccharopine dehydrogenase Alpha_Aminoadipate α-Aminoadipate Alpha_Aminoadipate_semialdehyde->Alpha_Aminoadipate Aminoadipate-semialdehyde dehydrogenase Alpha_Ketoadipate α-Ketoadipate Alpha_Aminoadipate->Alpha_Ketoadipate Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA Alpha_Ketoadipate->Glutaryl_CoA α-Ketoadipate dehydrogenase Glutarate Glutarate Glutaryl_CoA->Glutarate Glutaryl-CoA hydrolase Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA

Caption: Lysine catabolism pathway leading to glutarate.

Conclusion

This technical guide provides a detailed overview of the structure, functional groups, and properties of this compound. The inclusion of experimental protocols, comprehensive data tables, and a metabolic pathway diagram is intended to equip researchers, scientists, and drug development professionals with the essential information required for their work with this significant dicarboxylic acid. The data and protocols presented herein are foundational for applications ranging from fundamental biochemical research to the development of novel therapeutics targeting metabolic pathways.

References

Enzymatic Synthesis of Pentanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of pentanedioate, also known as glutarate, a valuable C5 platform chemical with applications in the production of polymers, polyamides, and pharmaceuticals. The guide details the primary biosynthetic pathways, key enzymes, and experimental protocols, presenting quantitative data in a structured format for easy comparison. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate understanding.

Introduction to Enzymatic Synthesis of this compound

The biotechnological production of this compound from renewable feedstocks offers a sustainable alternative to traditional chemical synthesis methods.[1][2] Microbial cell factories, primarily engineered Escherichia coli and Corynebacterium glutamicum, have been developed to produce this compound through various enzymatic pathways.[3][4][5][6] The most common and well-studied pathways utilize L-lysine (B1673455) as a precursor, converting it to this compound through a series of enzymatic reactions.[4][7][8]

Key Biosynthetic Pathways

Two main enzymatic pathways for the conversion of L-lysine to this compound have been extensively explored: the 5-Aminovalerate (5-AMV) pathway and the Cadaverine (Cad) pathway. A novel pathway starting from α-ketoglutarate has also been demonstrated.

The 5-Aminovalerate (5-AMV) Pathway

The 5-AMV pathway is a prominent route for this compound synthesis, identified in organisms like Pseudomonas putida.[4][9] This pathway involves the conversion of L-lysine to 5-aminovalerate, which is then further metabolized to glutarate.[4][8] The key enzymes in this pathway are L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA), which together convert L-lysine to 5-aminovalerate.[4] Subsequently, 5-aminovalerate is converted to glutarate semialdehyde by a 5-aminovalerate aminotransferase (GabT) and then to glutarate by a glutarate semialdehyde dehydrogenase (GabD).[6][10][11]

5-Aminovalerate Pathway cluster_lysine_conversion L-Lysine to 5-Aminovalerate cluster_glutarate_formation 5-Aminovalerate to this compound L-Lysine L-Lysine 5-Aminovaleramide 5-Aminovaleramide L-Lysine->5-Aminovaleramide DavB (L-lysine monooxygenase) 5-Aminovalerate 5-Aminovalerate 5-Aminovaleramide->5-Aminovalerate DavA (5-aminovaleramide amidohydrolase) Glutarate Semialdehyde Glutarate Semialdehyde 5-Aminovalerate->Glutarate Semialdehyde GabT (5-aminovalerate aminotransferase) This compound (Glutarate) This compound (Glutarate) Glutarate Semialdehyde->this compound (Glutarate) GabD (glutarate semialdehyde dehydrogenase)

Figure 1: The 5-Aminovalerate (5-AMV) pathway for this compound synthesis.

The Cadaverine (Cad) Pathway

The Cadaverine pathway represents an alternative route for this compound production from L-lysine.[3][8][12] This pathway is initiated by the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by L-lysine decarboxylase (CadA).[8] Cadaverine is then converted to 5-aminopentanal (B1222117) by a putrescine aminotransferase (PatA).[8] Finally, 5-aminopentanal is oxidized to 5-aminovalerate by an aminobutyraldehyde dehydrogenase (PatD), which then enters the final steps of the 5-AMV pathway to yield glutarate.[8]

Cadaverine Pathway cluster_lysine_to_cadaverine L-Lysine to 5-Aminovalerate cluster_glutarate_formation 5-Aminovalerate to this compound L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine CadA (L-lysine decarboxylase) 5-Aminopentanal 5-Aminopentanal Cadaverine->5-Aminopentanal PatA (putrescine aminotransferase) 5-Aminovalerate 5-Aminovalerate 5-Aminopentanal->5-Aminovalerate PatD (aminobutyraldehyde dehydrogenase) Glutarate Semialdehyde Glutarate Semialdehyde 5-Aminovalerate->Glutarate Semialdehyde GabT (5-aminovalerate aminotransferase) This compound (Glutarate) This compound (Glutarate) Glutarate Semialdehyde->this compound (Glutarate) GabD (glutarate semialdehyde dehydrogenase)

Figure 2: The Cadaverine (Cad) pathway for this compound synthesis.

The α-Ketoglutarate Carbon Chain Extension Pathway

A novel de novo biosynthetic pathway for glutarate has been established in E. coli starting from the central metabolite α-ketoglutarate.[13] This pathway involves a "+1" carbon chain extension of α-ketoglutarate to α-ketoadipate, followed by decarboxylation to produce glutarate semialdehyde, which is then oxidized to glutarate.[13] The key enzymes in this pathway are homocitrate synthase (HCS), homoaconitase (HA), and homoisocitrate dehydrogenase (HICDH) for the carbon chain extension, and a promiscuous α-keto acid decarboxylase (KivD) and a succinate (B1194679) semialdehyde dehydrogenase (GabD) for the final conversion steps.[13]

alpha_Ketoglutarate_Pathway cluster_chain_extension Carbon Chain Extension cluster_glutarate_synthesis Final Conversion to this compound alpha-Ketoglutarate alpha-Ketoglutarate Homocitrate Homocitrate alpha-Ketoglutarate->Homocitrate HCS (homocitrate synthase) Homoisocitrate Homoisocitrate Homocitrate->Homoisocitrate HA (homoaconitase) alpha-Ketoadipate alpha-Ketoadipate Homoisocitrate->alpha-Ketoadipate HICDH (homoisocitrate dehydrogenase) Glutarate Semialdehyde Glutarate Semialdehyde alpha-Ketoadipate->Glutarate Semialdehyde KivD (alpha-keto acid decarboxylase) This compound (Glutarate) This compound (Glutarate) Glutarate Semialdehyde->this compound (Glutarate) GabD (succinate semialdehyde dehydrogenase)

Figure 3: The α-Ketoglutarate carbon chain extension pathway.

Quantitative Data on this compound Production

The following tables summarize the quantitative data from various studies on the enzymatic synthesis of this compound.

Table 1: this compound Production from L-lysine in Engineered E. coli

Strain/PathwaySubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered E. coli (Cad Pathway)L-lysine77.620.781.85[3][12]
Engineered E. coli (5-AMV Pathway)L-lysine & Glucose1.7--[6]
Engineered E. coli (AMA Pathway)Glucose88.40.421.8[1]

Table 2: this compound Production from L-lysine using a Microbial Consortium

StrainsSubstrateTiter (g/L)Yield (%)Reference
E. coli BL21-22AB & BL21-YDTL-lysine (20 g/L)17.295.1[4]
E. coli BL21-22AB & BL21-YDT (Fed-batch)L-lysine43.8-[4]

Table 3: this compound Production in Engineered Corynebacterium glutamicum

Strain/PathwaySubstrateTiter (g/L)Reference
Engineered C. glutamicum (LdcC–PatA–PatD–GabT–GabD route)-~25[5]

Detailed Experimental Protocols

This section provides a generalized experimental protocol for the whole-cell bioconversion of L-lysine to this compound based on common practices in the cited literature. Specific details may vary between studies.

General Experimental Workflow

Experimental Workflow cluster_preparation Strain Preparation cluster_bioconversion Whole-Cell Bioconversion cluster_analysis Analysis Plasmid Construction Plasmid Construction E. coli Transformation E. coli Transformation Plasmid Construction->E. coli Transformation Seed Culture Preparation Seed Culture Preparation E. coli Transformation->Seed Culture Preparation Fermentation Fermentation Seed Culture Preparation->Fermentation Induction of Gene Expression Induction of Gene Expression Fermentation->Induction of Gene Expression Bioconversion Reaction Bioconversion Reaction Induction of Gene Expression->Bioconversion Reaction Sampling Sampling Bioconversion Reaction->Sampling Centrifugation Centrifugation Sampling->Centrifugation Supernatant Analysis (HPLC) Supernatant Analysis (HPLC) Centrifugation->Supernatant Analysis (HPLC)

Figure 4: General experimental workflow for this compound production.

Strain and Plasmid Construction
  • Gene Amplification: The genes encoding the enzymes of the desired pathway (e.g., davA, davB, gabT, gabD for the 5-AMV pathway) are amplified from the genomic DNA of the source organism (e.g., Pseudomonas putida) using polymerase chain reaction (PCR).

  • Plasmid Assembly: The amplified genes are cloned into an appropriate expression vector (e.g., pTrc99a) under the control of an inducible promoter (e.g., lac promoter).

  • Transformation: The recombinant plasmids are transformed into a suitable host strain, such as E. coli BL21(DE3) or a lysine-overproducing strain.

Seed Culture Preparation
  • A single colony of the recombinant strain is inoculated into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.

  • The culture is incubated overnight at 37°C with shaking at 200 rpm.

  • The overnight culture is then used to inoculate a larger volume of fermentation medium.

Whole-Cell Bioconversion
  • Fermentation: The seed culture is inoculated into a fermenter containing a defined mineral medium supplemented with a carbon source (e.g., glucose) and the necessary nutrients. The fermentation is typically carried out at 37°C with controlled pH (e.g., 7.0) and aeration.

  • Induction: When the optical density at 600 nm (OD600) of the culture reaches a certain value (e.g., 0.6-0.8), gene expression is induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Bioconversion: After induction, the cells are harvested by centrifugation and resuspended in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5) containing the substrate (e.g., L-lysine) and any necessary co-factors (e.g., α-ketoglutarate). The reaction is incubated at a specific temperature (e.g., 30°C) with shaking.

Analytical Methods
  • Cell Growth: Cell growth is monitored by measuring the OD600.

  • Substrate and Product Quantification: The concentrations of L-lysine and this compound in the supernatant are determined by high-performance liquid chromatography (HPLC) equipped with a suitable column (e.g., a C18 column) and detector (e.g., a refractive index detector or a UV detector).

Conclusion

The enzymatic synthesis of this compound represents a promising and sustainable approach for the production of this important platform chemical. Significant progress has been made in the development of engineered microbial strains and biocatalytic systems, leading to high titers and yields. Further optimization of pathways, enzyme engineering, and fermentation processes will continue to enhance the efficiency and economic viability of bio-based this compound production. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the field to advance the development of these green technologies.

References

The Metabolic Convergence: A Technical Guide to Pentanedioate Precursors in Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioate, more commonly known as α-ketoglutarate (α-KG), is a pivotal intermediate in cellular metabolism, sitting at the crossroads of the citric acid (TCA) cycle and amino acid metabolism.[1][2] Its role extends beyond bioenergetics, influencing nitrogen balance, neurotransmitter synthesis, and epigenetic regulation. The catabolism of several amino acids directly replenishes the cellular pool of α-KG, making them crucial glucogenic precursors.[1][2] This technical guide provides an in-depth exploration of the metabolic pathways that convert key amino acids into α-KG, complete with detailed experimental protocols for their study and quantitative data to support further research and drug development endeavors.

Core Metabolic Pathways

The primary amino acid precursors that degrade to α-ketoglutarate are Glutamate (B1630785), Glutamine, Proline, Arginine, and Histidine.[3] The metabolic strategy largely involves the conversion of these amino acids into glutamate, which is then oxidatively deaminated to yield α-ketoglutarate.[3]

Glutamate and Glutamine

Glutamate is the most direct precursor to α-ketoglutarate. The conversion is a reversible oxidative deamination reaction catalyzed by Glutamate Dehydrogenase (GDH) , a key enzyme linking amino acid and carbohydrate metabolism.[1][2][4]

Glutamine, the most abundant free amino acid in human plasma, is first hydrolyzed by Glutaminase (B10826351) (GLS) to produce glutamate and ammonia.[1] This glutamate then enters the GDH-catalyzed reaction to form α-ketoglutarate.[1]

Glutamate_Glutamine_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) H₂O → NH₃ alphaKG α-Ketoglutarate Glutamate->alphaKG Glutamate Dehydrogenase (GDH) NAD⁺ → NADH + H⁺ + NH₃

Glutamate and Glutamine to α-Ketoglutarate Pathway.
Proline

The degradation of the cyclic amino acid proline involves a two-step enzymatic process. First, Proline Dehydrogenase (PRODH) , a flavoenzyme, oxidizes proline to Δ¹-pyrroline-5-carboxylate (P5C).[1][5] P5C is then further oxidized to glutamate by P5C Dehydrogenase .[5]

Proline_Pathway Proline Proline P5C Δ¹-Pyrroline-5-Carboxylate Proline->P5C Proline Dehydrogenase (PRODH) FAD → FADH₂ Glutamate Glutamate P5C->Glutamate P5C Dehydrogenase NAD⁺ → NADH + H⁺ alphaKG α-Ketoglutarate Glutamate->alphaKG Glutamate Dehydrogenase (GDH)

Proline to α-Ketoglutarate Pathway.
Arginine

Arginine catabolism to α-ketoglutarate begins with its hydrolysis by Arginase to form ornithine and urea (B33335), a key step in the urea cycle.[1] Ornithine then undergoes transamination, catalyzed by Ornithine Aminotransferase (OAT) , to yield glutamate-γ-semialdehyde, which spontaneously cyclizes to P5C.[1][6] As in proline metabolism, P5C is converted to glutamate and subsequently to α-ketoglutarate.

Arginine_Pathway Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase H₂O → Urea Urea Urea Arginine->Urea Glutamate_semialdehyde Glutamate-γ-semialdehyde Ornithine->Glutamate_semialdehyde Ornithine Aminotransferase (OAT) α-Ketoglutarate → Glutamate P5C Δ¹-Pyrroline-5-Carboxylate Glutamate_semialdehyde->P5C Spontaneous Glutamate Glutamate P5C->Glutamate P5C Dehydrogenase alphaKG α-Ketoglutarate Glutamate->alphaKG Glutamate Dehydrogenase (GDH)

Arginine to α-Ketoglutarate Pathway.
Histidine

The degradation of histidine is a multi-step pathway that eventually yields glutamate. The initial step is the non-oxidative deamination of histidine by Histidase (also known as histidine ammonia-lyase) to form urocanate.[7][8][9] Subsequent enzymatic reactions involving Urocanase and other enzymes convert urocanate to N-formiminoglutamate.[7] The formimino group is then transferred to tetrahydrofolate, releasing glutamate, which is then converted to α-ketoglutarate.[7][10]

Histidine_Pathway Histidine Histidine Urocanate Urocanate Histidine->Urocanate Histidase → NH₃ Imidazolonepropionate 4-Imidazolone-5-propionate Urocanate->Imidazolonepropionate Urocanase + H₂O Formiminoglutamate N-Formiminoglutamate Imidazolonepropionate->Formiminoglutamate Imidazolonepropionase + H₂O Glutamate Glutamate Formiminoglutamate->Glutamate Glutamate formiminotransferase THF → 5-Formimino-THF alphaKG α-Ketoglutarate Glutamate->alphaKG Glutamate Dehydrogenase (GDH)

Histidine to α-Ketoglutarate Pathway.

Experimental Protocols

Accurate quantification of enzyme activities and metabolite levels is crucial for studying the metabolic flux from amino acids to α-ketoglutarate. The following section details protocols for key enzymes and for the quantification of α-ketoglutarate.

Enzyme Activity Assays

This assay measures the reduction of a tetrazolium salt, which is coupled to the oxidation of NADH produced during the oxidative deamination of glutamate.

  • Principle: GDH catalyzes the conversion of glutamate to α-ketoglutarate, reducing NAD⁺ to NADH. The NADH then reduces a chromogenic reagent to a colored product, the absorbance of which is proportional to the GDH activity.[11]

  • Reagents:

    • Assay Buffer

    • Glutamate Solution (Substrate)

    • NAD⁺ Solution

    • Chromogenic Reagent (e.g., MTT)

    • Diaphorase

  • Procedure:

    • Prepare samples (cell lysates, tissue homogenates, or purified enzyme).

    • Add samples and a positive control to a 96-well plate.

    • Prepare a reaction mix containing assay buffer, glutamate, NAD⁺, chromogenic reagent, and diaphorase.

    • Add the reaction mix to each well to initiate the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the appropriate wavelength (e.g., 565 nm for MTT).[11]

    • Calculate GDH activity based on a standard curve generated with a known amount of NADH.

  • Workflow:

    GDH_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Lysates Cell/Tissue Lysates Plate 96-well Plate Lysates->Plate Reaction_Mix Add Reaction Mix (Glutamate, NAD⁺, etc.) Plate->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Read_Absorbance Read Absorbance (e.g., 565 nm) Incubate->Read_Absorbance Calculate_Activity Calculate Activity Read_Absorbance->Calculate_Activity

    GDH Activity Assay Workflow.

This assay is designed for the sensitive measurement of glutaminase activity in biological samples.

  • Principle: GLS hydrolyzes glutamine to glutamate. The glutamate produced is then utilized in an enzymatic reaction that converts a non-fluorescent probe to a highly fluorescent product. The fluorescence intensity is directly proportional to the glutaminase activity.[12]

  • Reagents:

    • GLS Assay Buffer

    • Glutamine (Substrate)

    • Developer Enzyme Mix

    • Non-fluorescent Probe

  • Procedure:

    • Prepare cell or tissue lysates in GLS assay buffer.

    • Add samples to a 96-well plate suitable for fluorescence measurements.

    • Prepare a reaction mix containing the developer enzyme mix and the non-fluorescent probe.

    • Add the reaction mix to each well.

    • Initiate the reaction by adding glutamine.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Determine glutaminase activity from a standard curve.

  • Detection Limit: Can detect as low as 2 µU of glutaminase activity.[12]

This assay quantifies arginase activity by measuring the amount of urea produced from the hydrolysis of arginine.

  • Principle: Arginase converts arginine to ornithine and urea. The urea produced reacts with a specific chromogen to form a colored complex. The absorbance of this complex is proportional to the arginase activity.[5][6]

  • Reagents:

    • Arginine Buffer (pH 9.5)

    • Mn²⁺ Solution (as a cofactor)

    • Urea Reagent (containing the chromogen)

    • Urea Standard

  • Procedure:

    • Prepare samples (serum, plasma, tissue homogenates, or cell lysates). Samples with high endogenous urea may require a deproteinization step using a spin column.[7]

    • Add samples to a 96-well plate. Prepare a sample blank for each sample.

    • Add the arginine buffer and Mn²⁺ solution to the sample wells to start the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 2 hours).[6]

    • Stop the reaction and develop the color by adding the urea reagent to all wells.

    • Incubate at room temperature for 60 minutes.[6]

    • Read the absorbance at 430 nm.[6]

    • Calculate arginase activity based on a urea standard curve.

  • Detection Limit: Approximately 0.3 U/L for a 2-hour reaction.[5]

This assay measures the reduction of an artificial electron acceptor to monitor the oxidation of proline.

  • Principle: PRODH catalyzes the oxidation of L-proline to P5C, with the concomitant reduction of an electron acceptor. The rate of reduction of the acceptor, monitored spectrophotometrically, is proportional to the PRODH activity.

  • Reagents:

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.1)[3]

    • L-proline (Substrate)

    • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)[3]

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, purified PRODH enzyme, and DCPIP in a cuvette.

    • Initiate the reaction by adding L-proline.

    • Monitor the decrease in absorbance of DCPIP at 600 nm.

    • Calculate the reaction rate using the molar extinction coefficient of DCPIP (ε₆₀₀ = 18,700 M⁻¹ cm⁻¹).[3]

This assay measures the formation of urocanic acid from histidine.

  • Principle: Histidase catalyzes the deamination of L-histidine to urocanic acid, which has a characteristic absorbance at 277 nm. The rate of increase in absorbance at this wavelength is directly proportional to the histidase activity.[13]

  • Reagents:

    • Assay Buffer (e.g., 200 mM Tris-HCl, pH 9.0)[13]

    • L-Histidine (Substrate)

    • Cofactors (e.g., MgCl₂, Reduced Glutathione)[13]

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the assay buffer and cofactors.

    • Add the enzyme solution (e.g., liver homogenate).

    • Initiate the reaction by adding L-histidine.

    • Immediately monitor the increase in absorbance at 277 nm.[13]

    • Calculate the rate of urocanic acid formation using its molar extinction coefficient.

Quantification of α-Ketoglutarate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of metabolites like α-ketoglutarate in complex biological samples.[14]

  • Principle: α-Ketoglutarate is separated from other metabolites by liquid chromatography and then detected and quantified by a mass spectrometer operating in selected reaction monitoring (SRM) mode.

  • Sample Preparation:

    • Extraction: Extract metabolites from cells, tissues, or plasma using a cold solvent mixture (e.g., acetonitrile (B52724)/methanol/water).

    • Derivatization (Optional but common): To improve chromatographic retention and ionization efficiency, α-ketoglutarate can be derivatized. A common method involves reaction with N-methyl imidazole (B134444) in the presence of trifluoroacetic anhydride.[14][15]

    • Cleanup: The derivatized or underivatized extract is purified, often using solid-phase extraction (SPE).[16]

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable column (e.g., C8 or C18) with an appropriate mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).[14][16]

    • Mass Spectrometry: Operate the mass spectrometer in either positive or negative electrospray ionization (ESI) mode. For derivatized α-KG, positive mode is often used, monitoring specific mass-to-charge (m/z) transitions.[14] For underivatized α-KG, negative mode is common, targeting the [M-H]⁻ ion at m/z 145.01.[4]

  • Quantification: Generate a standard curve using known concentrations of α-ketoglutarate. An isotope-labeled internal standard (e.g., ¹³C-α-KG) is recommended for accurate quantification.[4]

  • Workflow:

    LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Extraction Metabolite Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Cleanup Solid-Phase Extraction Derivatization->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Quantify Quantify α-KG MS_Detection->Quantify Standard_Curve Standard Curve Generation Standard_Curve->Quantify

    α-Ketoglutarate Quantification by LC-MS/MS Workflow.

Stable Isotope Tracing

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify flux.

  • Principle: Cells or organisms are cultured with a substrate labeled with a stable isotope (e.g., ¹³C-glutamine). The incorporation of the isotope into downstream metabolites, such as α-ketoglutarate and TCA cycle intermediates, is monitored by mass spectrometry. This allows for the determination of the relative contribution of the precursor to the product pool.

  • Procedure:

    • Culture cells in a medium containing the ¹³C-labeled amino acid for a specific duration.

    • Harvest the cells and extract the metabolites.

    • Analyze the extracts by LC-MS or GC-MS to determine the mass isotopologue distribution of α-ketoglutarate and other relevant metabolites.

    • Correct for the natural abundance of ¹³C.

    • Calculate the fractional contribution of the tracer to the metabolite pool.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes and analytical methods discussed.

Table 1: Kinetic Parameters of Key Enzymes in α-Ketoglutarate Precursor Pathways

EnzymeOrganismSubstrateK_mk_catReference
Proline Dehydrogenase (PRODH)Mycobacterium tuberculosisL-Proline5.7 ± 0.8 mM33 ± 2 s⁻¹[1][3]
Proline Dehydrogenase (PRODH)Mycobacterium tuberculosisDCPIP3.4 ± 0.3 µM33 ± 2 s⁻¹[1][3]
Proline Dehydrogenase (PutA)Escherichia coliProline--[17]

Table 2: Performance Characteristics of α-Ketoglutarate Quantification Methods

MethodSample TypeLinearity RangeLimit of Quantification (LOQ)Reference
LC-MS/MS (derivatized)Human Plasma100 - 2500 ng/mL100 ng/mL[14][15]
LC-MS/MSHuman Urine1 - 1000 ng/mL0.8 ng/mL[16]
LC-MS (Orbitrap)General0.1 - 500 µM-[4]
LC/MS/MS (derivatized 2-HGA)Serum, Plasma0.34 - 135.04 µM0.20 µM[18]

Conclusion

The metabolic pathways converting glutamate, glutamine, proline, arginine, and histidine to α-ketoglutarate represent a critical nexus in cellular metabolism. Understanding the regulation and kinetics of these pathways is essential for research in areas ranging from basic metabolic studies to the development of therapeutics for metabolic disorders and cancer. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals to investigate these vital metabolic routes. The application of advanced techniques such as stable isotope tracing coupled with high-resolution mass spectrometry will continue to unravel the intricate details of amino acid catabolism and its role in cellular homeostasis and disease.

References

theoretical models of pentanedioate interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Theoretical Models of Pentanedioate Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as glutarate, is a five-carbon dicarboxylic acid that serves as a key intermediate in the metabolism of amino acids such as L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] While its role in normal physiology is transient, the accumulation of this compound and its derivatives, particularly 3-hydroxyglutaric acid, is characteristic of the neurometabolic disorder Glutaric Acidemia Type I (GA-1). This condition arises from a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][4] Understanding the molecular interactions of this compound is crucial for elucidating the pathophysiology of GA-1 and for developing targeted therapeutic strategies. This guide provides a comprehensive overview of the theoretical models describing this compound's interactions with key biological molecules, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and mechanisms.

Metabolic Pathway and Enzymatic Interactions

The primary context for this compound interactions is its role in the catabolic pathway of specific amino acids. In healthy individuals, this compound is converted to glutaryl-CoA, which is then oxidatively decarboxylated by GCDH to crotonyl-CoA.[1][5] A deficiency in GCDH leads to the accumulation of glutaryl-CoA and its hydrolysis products, glutaric acid and 3-hydroxyglutaric acid.[3][4]

The Lysine Degradation Pathway

The accumulation of this compound in GA-1 is a direct consequence of a bottleneck in the degradation pathway of lysine, hydroxylysine, and tryptophan. The following diagram illustrates the simplified metabolic cascade leading to the formation and subsequent breakdown of glutaryl-CoA.

Lysine_Degradation_Pathway cluster_0 Mitochondrion Lysine L-Lysine / L-Tryptophan Intermediates Pathway Intermediates Lysine->Intermediates GlutarylCoA Glutaryl-CoA Intermediates->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH Substrate Block X GlutarylCoA->Block Glutarate This compound (Glutarate) GlutarylCoA->Glutarate Hydrolysis CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Product TCA TCA Cycle CrotonylCoA->TCA Block->GCDH ThreeOHGA 3-Hydroxyglutaric Acid Glutarate->ThreeOHGA To_Body_Fluids Accumulation in Body Fluids & Brain Glutarate->To_Body_Fluids ThreeOHGA->To_Body_Fluids

Figure 1: Metabolic pathway of this compound formation and the impact of GCDH deficiency.
Theoretical Model of GCDH Catalysis

The interaction of glutaryl-CoA with GCDH has been modeled through detailed kinetic studies. The catalytic mechanism involves a series of steps initiated by substrate binding, followed by proton abstraction and hydride transfer.[6]

Kinetic Mechanism of GCDH:

  • Substrate Binding: Glutaryl-CoA binds to the oxidized form of the enzyme.[1]

  • Proton Abstraction: The catalytic base, Glu370, abstracts the α-proton of the substrate.[6]

  • Hydride Transfer: A hydride ion is transferred from the β-carbon of the substrate to the FAD cofactor, reducing it.[1]

  • Decarboxylation: The resulting enzyme-bound intermediate, glutaconyl-CoA, is decarboxylated.[6]

  • Protonation and Product Release: The intermediate is protonated to form crotonyl-CoA, which is then released. The major rate-determining step is the release of the crotonyl-CoA product.[7]

The following diagram outlines the workflow of the enzymatic reaction at the active site.

GCDH_Mechanism S Glutaryl-CoA (Substrate) ES_complex [E_ox-Substrate] Complex S->ES_complex E_ox GCDH-FAD (Oxidized Enzyme) E_ox->ES_complex Step1 α-proton abstraction by Glu370 ES_complex->Step1 Intermediate_1 [E_red-Intermediate] Complex (FADH2-Glutaconyl-CoA) Step1->Intermediate_1 Step2 Decarboxylation (CO2 release) Intermediate_1->Step2 Intermediate_2 [E_red-Dienolate] Complex Step2->Intermediate_2 Step3 Protonation Intermediate_2->Step3 EP_complex [E_red-Product] Complex (FADH2-Crotonyl-CoA) Step3->EP_complex P Crotonyl-CoA (Product) EP_complex->P E_red GCDH-FADH2 (Reduced Enzyme) EP_complex->E_red

Figure 2: Key steps in the catalytic mechanism of Glutaryl-CoA Dehydrogenase (GCDH).

Neurotoxic Interactions: this compound and NMDA Receptors

In GA-1, the accumulation of this compound and 3-hydroxyglutaric acid leads to severe, age-dependent neurotoxicity, particularly affecting the striatum.[2][8] Theoretical models propose that this neurotoxicity is mediated by an "excitotoxic" mechanism, where these metabolites act as false neurotransmitters at N-methyl-D-aspartate (NMDA) receptors.[8][9]

A Model for Excitotoxic Cell Damage

Studies suggest that this compound and 3-hydroxyglutaric acid preferentially interact with NMDA receptors containing the NR2B subunit.[8][10] This interaction is maturation-dependent, correlating with the expression levels of NR2B in the developing brain, which may explain the specific window of vulnerability in infants with GA-1.[8] The binding of these metabolites leads to excessive receptor activation, calcium influx, and subsequent neuronal damage.[9]

The proposed signaling cascade is illustrated below.

Excitotoxicity_Pathway cluster_neuron Inside Neuron GA This compound (GA) & 3-Hydroxyglutaric Acid (3-OHGA) NMDAR NMDA Receptor (NR1/NR2B Subtype) GA->NMDAR Binds & Activates Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Neuron Postsynaptic Neuron Downstream Activation of Downstream Pathways (e.g., Calpains, NOS) Ca_influx->Downstream Mito_dys Mitochondrial Dysfunction Downstream->Mito_dys ROS ↑ Reactive Oxygen Species (ROS) Downstream->ROS Apoptosis Neuronal Apoptosis & Necrosis Mito_dys->Apoptosis ROS->Apoptosis Computational_Workflow Start Define Biological Question (e.g., How does glutarate bind?) PDB Obtain Protein Structure (from PDB or Homology Model) Start->PDB Ligand Generate Ligand Structure (this compound) Start->Ligand Docking Molecular Docking (Predict Binding Pose) PDB->Docking Ligand->Docking MD_Setup Setup Simulation System (Solvate, Add Ions) Docking->MD_Setup MD_Sim Molecular Dynamics (MD) Simulation (Simulate movements over time) MD_Setup->MD_Sim Analysis Analyze Trajectory (Binding Stability, Interactions) MD_Sim->Analysis QM_MM QM/MM Calculation (Model Reaction Energetics) MD_Sim->QM_MM For reaction mechanism Conclusion Draw Conclusions (Binding affinity, mechanism) Analysis->Conclusion QM_MM->Conclusion

References

An In-Depth Technical Guide on the Core of Pentanedioate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of pentanedioate (glutarate) toxicity, with a focus on its molecular mechanisms, cellular effects, and the experimental models used to study them. The information is curated for researchers, scientists, and drug development professionals working in toxicology, neurobiology, and metabolic disorders.

Introduction to this compound Toxicity

This compound, also known as glutaric acid, is a five-carbon dicarboxylic acid that is an intermediate in the metabolism of lysine (B10760008) and tryptophan. Under normal physiological conditions, it is efficiently metabolized. However, in the inherited metabolic disorder Glutaric Aciduria Type I (GA-I), a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of this compound and its derivatives, primarily in the brain. This accumulation is associated with severe neurological damage, particularly affecting the basal ganglia. Beyond its role in GA-I, understanding the broader toxicological profile of this compound is crucial for assessing its potential risks and developing therapeutic strategies for conditions involving its accumulation.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound (glutaric acid) from in vivo and in vitro studies.

Table 1: In Vivo Acute Toxicity of Glutaric Acid
SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)Observed Signs of IntoxicationReference
Rat (Sprague Dawley)Oral2750 mg/kg body weightTremor, salivation, diarrhea, weakness[1]
MouseOral6000 mg/kg body weight(RTECS)[2]
MouseOral7500 mg/kg body weight-[3]
RabbitDermal> 10000 mg/kg body weightNo signs of intoxication[1]
Table 2: In Vitro Cytotoxicity of Glutaric Acid
Cell TypeExposure DurationConcentration Range TestedObserved EffectsReference
Primary Rat Striatal Neurons24 - 96 hours0.1 - 50 mMConcentration- and time-dependent decrease in cell viability, induction of apoptosis. Significant reduction in viability at 10-50 mM for 24-96h, and at 1 mM for 72-96h.[1][3]
Rat Cortical AstrocytesNot specifiedNot specifiedInduced mitochondrial depolarization and proliferation without apparent cell toxicity.[4]

Key Mechanisms of this compound Toxicity

The toxicity of this compound is multifactorial, primarily impacting the central nervous system. The two major proposed mechanisms are excitotoxicity and oxidative stress, which lead to mitochondrial dysfunction and ultimately, apoptotic cell death.

Excitotoxicity

This compound is structurally similar to the excitatory neurotransmitter glutamate (B1630785). Elevated concentrations of this compound can lead to the overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. This excitotoxic cascade is a central mechanism of neuronal damage.

Oxidative Stress and Mitochondrial Dysfunction

This compound exposure has been shown to induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This leads to damage to cellular components, including lipids, proteins, and DNA. Mitochondria are a primary target of this compound-induced toxicity, leading to impaired energy metabolism.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound toxicity.

In Vitro Neurotoxicity Assessment in Primary Neuronal Cultures

Objective: To assess the dose- and time-dependent neurotoxic effects of glutaric acid on primary neurons.

Protocol:

  • Cell Culture: Primary striatal neurons are isolated from rat embryos and cultured in a serum-free neurobasal medium supplemented with B27 and L-glutamine. The purity of the neuronal cultures is confirmed using neuron-specific markers like neuron-specific enolase (NSE).[1]

  • Treatment: After 10-14 days in vitro, cultured neurons are exposed to varying concentrations of glutaric acid (e.g., 0.1 mM to 50 mM) for different durations (e.g., 24, 48, 72, and 96 hours).[1]

  • Cell Viability Assay (MTT Assay):

    • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.[1]

  • Apoptosis Assessment (Annexin-V/Propidium (B1200493) Iodide Staining):

    • Treated cells are stained with Annexin-V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells).

    • The stained cells are analyzed by flow cytometry or fluorescence microscopy to distinguish between viable, apoptotic, and necrotic cells.[1]

In Vivo Neurotoxicity Assessment in Rodent Models

Objective: To study the neurotoxic effects of glutaric acid in a living organism.

Protocol:

  • Animal Model: Wistar rats (5-22 days old) are used.[5]

  • Administration: Glutaric acid, buffered in saline, is administered via subcutaneous injections (e.g., 5 µmol/g body weight) daily for a specified period to mimic the biochemical conditions of glutaric aciduria type I.[5]

  • Tissue Collection: Twelve hours after the last injection, animals are euthanized, and various tissues, including different brain regions (midbrain, cerebral cortex, cerebellum), liver, and blood, are collected for analysis.[5]

  • Oxidative Stress Parameter Analysis:

    • Lipid Peroxidation: Measured by quantifying thiobarbituric acid-reactive substances (TBA-RS) and through chemiluminescence assays in tissue homogenates.

    • Antioxidant Defenses: Assessed by measuring the total antioxidant reactivity (TAR), glutathione (B108866) (GSH) levels, and the activity of antioxidant enzymes like glutathione peroxidase (GPx) and catalase.[5]

Assessment of Mitochondrial Membrane Potential

Objective: To evaluate the effect of glutaric acid on mitochondrial integrity.

Protocol:

  • Cell Culture and Treatment: Cultured cells (e.g., astrocytes or neurons) are exposed to glutaric acid.[4]

  • Staining: The cells are incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as JC-1.

  • Analysis:

    • In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.

    • In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

    • The ratio of red to green fluorescence is measured using a fluorescence microscope or a plate reader to quantify the degree of mitochondrial depolarization.

Signaling Pathways in this compound Toxicity

The following diagrams illustrate the key signaling pathways implicated in this compound-induced toxicity.

This compound-Induced Excitotoxicity and Apoptosis

Pentanedioate_Excitotoxicity_Apoptosis This compound Elevated this compound (Glutaric Acid) NMDAR NMDA Receptor This compound->NMDAR Activates Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx Mitochondrial_Stress Mitochondrial Stress Ca_influx->Mitochondrial_Stress ROS ↑ ROS Production Mitochondrial_Stress->ROS Caspase9 Caspase-9 Activation Mitochondrial_Stress->Caspase9 Cytochrome c release ROS->Mitochondrial_Stress Amplifies Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced excitotoxicity leading to apoptosis.
Oxidative Stress Response to this compound

Pentanedioate_Oxidative_Stress This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Cellular_Damage Cellular Damage (Lipid Peroxidation) ROS->Cellular_Damage Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Basal State) Keap1->Nrf2 Releases (Oxidative Stress) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., GPx) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Detoxifies

Cellular response to this compound-induced oxidative stress.
Experimental Workflow for In Vitro Neurotoxicity Assessment

Experimental_Workflow Culture Primary Neuronal Culture (10-14 days in vitro) Treatment Exposure to this compound (0.1 - 50 mM, 24-96h) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin-V/PI) Treatment->Apoptosis Mitochondria Mitochondrial Potential (e.g., JC-1) Treatment->Mitochondria Data Data Analysis: - Dose-Response Curves - Time-Course Effects - Apoptotic vs. Necrotic Cells Viability->Data Apoptosis->Data Mitochondria->Data

Workflow for in vitro neurotoxicity studies of this compound.

Conclusion

The toxicity of this compound is a complex process with significant implications for neurological health, particularly in the context of metabolic disorders like Glutaric Aciduria Type I. The primary mechanisms of its toxicity involve excitotoxicity mediated by glutamate receptors and the induction of oxidative stress, leading to mitochondrial dysfunction and apoptotic cell death. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the intricate signaling cascades involved and to identify novel therapeutic targets to mitigate the detrimental effects of this compound accumulation. The provided diagrams offer a visual framework for understanding the key pathways and experimental approaches in this critical area of research.

References

Methodological & Application

Application Note: Quantitative Analysis of Pentanedioate (Glutaric Acid) in Urine for the Diagnosis of Glutaric Aciduria Type I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioate, more commonly known as glutaric acid, is a dicarboxylic acid that is an intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. The quantitative analysis of glutaric acid in urine is a critical diagnostic tool for Glutaric Aciduria Type I (GA-I), a rare autosomal recessive inherited metabolic disorder.[1][2][3][4] GA-I is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2][3][5] This enzyme deficiency disrupts the normal breakdown pathway of the aforementioned amino acids, leading to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine (B602354) in bodily fluids, including urine.[1][5] Untreated, the accumulation of these toxic metabolites can lead to severe neurological damage, particularly in infants and young children.[3][4] Therefore, accurate and timely quantification of urinary glutaric acid is essential for the early diagnosis, monitoring, and management of GA-I.[3][5]

Clinical Significance

Elevated levels of glutaric acid in urine are the hallmark biochemical feature of Glutaric Aciduria Type I.[1][5] The quantitative analysis of urinary organic acids, specifically targeting glutaric acid and 3-hydroxyglutaric acid, is a primary method for diagnosing this condition.[1][2][5] Early detection through newborn screening programs, which often include the analysis of acylcarnitines, followed by confirmatory urine organic acid analysis, can significantly improve patient outcomes by allowing for the timely initiation of treatment.[2][3] Treatment typically involves a low-lysine diet and carnitine supplementation to reduce the production of toxic metabolites.[3]

Principle of the Method

The quantitative analysis of glutaric acid in urine is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6] Both methods offer high sensitivity and specificity for the detection and quantification of organic acids in complex biological matrices like urine. GC-MS analysis typically requires a derivatization step to increase the volatility of the organic acids, while LC-MS/MS can often analyze the compounds directly.[6][7] The method involves the extraction of organic acids from the urine sample, followed by chromatographic separation and mass spectrometric detection. Quantification is achieved by comparing the response of the target analyte to that of a stable isotope-labeled internal standard.

Quantitative Data Summary

The following table provides an example of expected urinary glutaric acid concentrations in different patient populations. Values are typically normalized to urinary creatinine (B1669602) to account for variations in urine dilution.

AnalytePatient PopulationConcentration Range (mmol/mol creatinine)
Glutaric AcidHealthy Controls< 5
Glutaric AcidGlutaric Aciduria Type I (High Excreters)> 100
Glutaric AcidGlutaric Aciduria Type I (Low Excreters)5 - 100
3-Hydroxyglutaric AcidHealthy Controls< 2
3-Hydroxyglutaric AcidGlutaric Aciduria Type I> 5

Note: These values are for illustrative purposes only and may vary between laboratories. Each laboratory should establish its own reference ranges.

Experimental Protocols

Sample Collection and Preparation
  • Sample Type: Random or first-morning void urine sample.

  • Collection: Collect 5-10 mL of urine in a sterile container.

  • Storage: Store samples at 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage to prevent degradation of organic acids.

  • Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the sample at 2000 x g for 10 minutes to remove any particulate matter.

    • Measure the creatinine concentration of the urine sample for normalization of results.

    • To a 1 mL aliquot of the urine supernatant, add a known amount of a stable isotope-labeled internal standard (e.g., glutaric acid-d4).

Organic Acid Extraction (Liquid-Liquid Extraction)
  • Acidify the urine sample (containing the internal standard) to a pH of approximately 1 by adding hydrochloric acid.

  • Add 3 mL of ethyl acetate (B1210297) to the acidified urine.

  • Vortex vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction with a fresh 3 mL of ethyl acetate and combine the extracts.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (for GC-MS analysis)
  • To the dried extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the tube tightly and heat at 70°C for 30 minutes to convert the organic acids to their volatile trimethylsilyl (B98337) (TMS) esters.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for glutaric acid-TMS and its internal standard.

LC-MS/MS Analysis
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to separate glutaric acid from other urine components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for glutaric acid and its internal standard.

Signaling Pathways and Workflows

Glutaric_Aciduria_Pathway Lysine Lysine, Hydroxylysine, Tryptophan Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH GA Glutaric Acid (this compound) Glutaryl_CoA->GA Accumulation in GA-I Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Three_OH_GA 3-Hydroxyglutaric Acid GA->Three_OH_GA Urine Urine Excretion GA->Urine Three_OH_GA->Urine

Caption: Biochemical pathway of Glutaric Aciduria Type I.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection 1. Urine Collection Centrifugation 2. Centrifugation Urine_Collection->Centrifugation Internal_Standard 3. Add Internal Standard Centrifugation->Internal_Standard Extraction 4. Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation 5. Evaporation Extraction->Evaporation Derivatization 6. Derivatization (for GC-MS) Evaporation->Derivatization LC_MS LC-MS/MS Analysis Evaporation->LC_MS No Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification 7. Quantification GC_MS->Quantification LC_MS->Quantification Normalization 8. Normalization to Creatinine Quantification->Normalization Reporting 9. Reporting Results Normalization->Reporting

Caption: Experimental workflow for this compound analysis.

References

Application Note: Quantitative Analysis of Pentanedioate (Glutaric Acid) in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of pentanedioate, commonly known as glutaric acid (GA), in biological samples such as urine and serum using Gas Chromatography-Mass Spectrometry (GC-MS). Elevated levels of glutaric acid are a primary biomarker for Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder resulting from a deficiency of the enzyme glutaryl-CoA dehydrogenase.[1][2] The accurate measurement of this dicarboxylic acid is crucial for the diagnosis and monitoring of the disease.[2] The described method employs a stable isotope-labeled internal standard for precise quantification through isotope dilution, followed by organic solvent extraction and chemical derivatization to ensure volatility for GC-MS analysis. This protocol is intended for researchers, clinical chemists, and drug development professionals requiring a reliable method for this compound determination.

Introduction

This compound (glutaric acid) is a five-carbon dicarboxylic acid that serves as a key intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[3][4] In healthy individuals, glutaric acid is converted to glutaryl-CoA and subsequently metabolized by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][4] A deficiency in GCDH activity leads to the accumulation of glutaric acid and its neurotoxic metabolite, 3-hydroxyglutaric acid, in bodily fluids.[3][4][5]

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] However, due to the low volatility of dicarboxylic acids like this compound, a derivatization step is necessary to convert them into more volatile forms, typically esters or silylated derivatives, prior to GC-MS analysis.[7][8] This application note provides a comprehensive protocol for sample preparation, derivatization, and GC-MS analysis for the quantitative determination of this compound.

Metabolic Pathway of this compound

The catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan converge to form glutaryl-CoA. The enzyme glutaryl-CoA dehydrogenase is responsible for the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[3][4] In Glutaric Aciduria Type I, a deficiency in this enzyme leads to the accumulation of glutaryl-CoA, which is then hydrolyzed to glutaric acid (this compound).

Pentanedioate_Metabolism cluster_GAI Glutaric Aciduria Type I (GA-I) Lysine L-Lysine / L-Hydroxylysine L-Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Catabolism This compound This compound (Glutaric Acid) GlutarylCoA->this compound Hydrolysis (Accumulation in GA-I) GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Oxidative Decarboxylation MetabolicBlock

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in biological fluids.

Materials and Reagents
  • This compound (Glutaric Acid) standard (≥99% purity)

  • Deuterated glutaric acid ([D4] or similar) as internal standard (IS)

  • Hydrochloric Acid (HCl), 3N

  • Sodium Chloride (NaCl)

  • Ethyl Acetate (B1210297) (GC grade)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Nitrogen gas, high purity

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts (250 µL)

Sample Preparation and Extraction
  • Pipette 1.0 mL of the biological sample (urine or serum) into a clean microcentrifuge tube.

  • Add a known amount of the internal standard solution (e.g., 50 µL of 5 mg/mL [D4]-glutaric acid).[9]

  • For serum samples, allow the sample to equilibrate with the internal standard for at least 30 minutes.[9]

  • Acidify the sample by adding 500 µL of 3 N HCl.[9]

  • Add 1.5 g of NaCl to saturate the aqueous phase and improve extraction efficiency.[9]

  • Vortex the mixture thoroughly for 1 minute.

  • Add 1.0 mL of ethyl acetate and vortex for an additional 2 minutes to extract the organic acids.

  • Centrifuge the sample at 14,000 RPM for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 7-9) with a fresh aliquot of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic extract to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).

Derivatization Protocol (Silylation)
  • To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[10]

  • Seal the vial tightly and vortex briefly to ensure the residue is fully dissolved.

  • Heat the mixture at 70°C for 60-90 minutes in a heating block or oven to form the trimethylsilyl (B98337) (TMS) derivatives.[10]

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for different instruments.

GC Parameter Setting
Instrument Agilent 6890 GC with 5973 Mass Selective Detector (or equivalent)
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase[7][10]
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C[7]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial: 100°C for 1 min, Ramp: 10°C/min to 300°C, Hold: 4 min[11]
MS Transfer Line Temp 280°C[7]
MS Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (m/z) This compound-TMS: 261 (Quantifier), 147, 246[D4]-Pentanedioate-TMS: 265 (Quantifier)

Note: The m/z values for the TMS derivative of this compound are based on common fragmentation patterns. The quantifier ion for the deuterated standard is shifted by the mass of the isotopes.

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Urine/Serum) Add_IS Add Internal Standard ([D4]-Glutaric Acid) Sample->Add_IS Acidify Acidify with HCl & Add NaCl Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Deriv Add Pyridine & BSTFA Heat at 70°C Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Workflow for this compound analysis.

Data Presentation

Quantitative performance of the method is critical for its application in clinical and research settings. The following table summarizes typical performance characteristics for a GC-MS assay for glutaric acid.

Table 1: GC-MS Method Performance Characteristics
ParameterQuadrupole Mass Filter (QMF) Performance
Linearity Range 0.19 - 3.8 µM[1][9]
Correlation Coefficient (r²) > 0.999[1][9]
Precision (Run-to-run %CV) 1.2% - 3.7%[1][9]
Average Recovery 96% (Urine), 103% (Serum)[1][9]
Limit of Detection (LOD) Subject to instrument sensitivity, typically low µM range
Limit of Quantification (LOQ) Subject to instrument sensitivity, typically low µM range

Data adapted from Hagen T, et al. Clin Chim Acta. 1999.[1][9]

Data Analysis

  • Peak Integration: Integrate the chromatographic peak areas for the quantifier ions of both the native this compound-TMS derivative (m/z 261) and the deuterated internal standard ([D4]-pentanedioate-TMS, m/z 265).

  • Response Ratio Calculation: For each standard and sample, calculate the response ratio by dividing the peak area of the native analyte by the peak area of the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the response ratio against the concentration of the this compound standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Sample Quantification: Determine the concentration of this compound in the unknown samples by interpolating their response ratios on the calibration curve.

Conclusion

The described GC-MS method provides a selective, precise, and accurate means for the quantification of this compound in biological matrices. The use of an isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring high-quality data. The protocol is suitable for clinical diagnostic laboratories monitoring patients with Glutaric Aciduria Type I and for research applications investigating amino acid metabolism.

References

Application Note and Protocol for the Quantification of Pentanedioate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pentanedioate, more commonly known as glutaric acid, is a five-carbon dicarboxylic acid that serves as a key intermediate in the metabolic pathways of lysine, hydroxylysine, and tryptophan.[1] Elevated levels of glutaric acid in biological fluids, such as plasma and urine, are a primary biomarker for Glutaric Acidemia Type I (GA-I), an autosomal recessive inborn error of metabolism.[2][3] This disorder is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase, leading to the accumulation of glutaric acid and 3-hydroxyglutaric acid.[1][3] The buildup of these metabolites can cause severe neurological damage, highlighting the critical need for accurate and reliable quantification of glutaric acid in plasma for early diagnosis, monitoring of treatment efficacy, and in research settings to understand the pathophysiology of the disease.[2][4]

This application note provides detailed protocols for the quantification of this compound in human plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most robust and widely used analytical techniques for this purpose.

Metabolic Pathway of this compound

This compound (glutaric acid) is formed during the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. A deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH) prevents the conversion of glutaryl-CoA to crotonyl-CoA, leading to the accumulation of glutaryl-CoA, which is then hydrolyzed to glutaric acid.

This compound Metabolic Pathway Metabolic Pathway of this compound Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) (Deficient in GA-I) GlutarylCoA->GCDH GlutaricAcid This compound (Glutaric Acid) GlutarylCoA->GlutaricAcid Hydrolysis CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Metabolism Accumulation Accumulation in Plasma GlutaricAcid->Accumulation In GA-I

Caption: Metabolic pathway illustrating the formation of this compound.

Experimental Workflow

The general workflow for the analysis of this compound in plasma involves sample collection and preparation, followed by instrumental analysis and data processing.

Experimental Workflow Experimental Workflow for this compound Analysis cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Plasma Plasma Sample Collection (Sodium Heparin Tube) Spike Spike with Internal Standard (e.g., D4-Glutaric Acid) Plasma->Spike Preparation Sample Preparation (Protein Precipitation, LLE, or SPE) Spike->Preparation Derivatization Derivatization (for GC-MS) (e.g., Silylation) Preparation->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification and Concentration Determination Data->Quantification

Caption: General workflow for this compound analysis in plasma.

Quantitative Data Summary

The performance of the described methods for this compound quantification is summarized below.

Table 1: GC-MS Method Performance Characteristics [5]

ParameterQuadrupole Mass Filter (QMF)Quadrupole Ion Trap (QIT)
Linearity Range0.19 - 3.8 µM0.19 - 3.8 µM
Correlation Coefficient (r²)0.99980.9993
Run-to-Run Precision1.2 - 3.7%6.2 - 8.6%
Average Recovery (Serum)96%103%

Table 2: LC-MS/MS Method Performance Characteristics [5]

ParameterValue
Linearity RangeUp to 1000 µM
Limit of Detection (LOD)0.2 µM
Precision (CV%)3.7 - 14.5%
Accuracy87.4 - 109.8%

Experimental Protocols

Materials and Reagents
  • Glutaric Acid (this compound) standard

  • 2,2,4,4-D4-Glutaric Acid (D4-GA) internal standard[5]

  • N,O-bis(trimethylsilyl)trifluoro-acetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[5][6]

  • Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Organic solvents (e.g., Methanol (B129727), Acetonitrile (B52724), Ethyl Acetate)

  • Deionized water

  • Human plasma (collected in sodium heparin tubes is preferred)[7]

Protocol 1: GC-MS Quantification of this compound

This protocol is adapted for the analysis of glutaric acid in plasma and requires a derivatization step to increase the volatility of the analyte.

1. Sample Preparation [5]

  • To 1.0 mL of plasma, add 50 µL of the D4-GA internal standard solution (5 mg/mL in deionized water).
  • Allow the mixture to equilibrate for at least 30 minutes.
  • Add 500 µL of 3 N HCl and 1.5 g of NaCl.
  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate), vortexing, and collecting the organic layer. Repeat the extraction.
  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation) [6]

  • To the dried sample residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine (B92270) as a catalyst.
  • Cap the vial tightly and heat at 60°C for 30 minutes.
  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

3. GC-MS Analysis

  • GC Column: Use a suitable capillary column (e.g., DB-5ms).
  • Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the derivatized glutaric acid and its internal standard.[8]

Protocol 2: LC-MS/MS Quantification of this compound

This protocol offers high sensitivity and specificity and may not require derivatization.

1. Sample Preparation (Protein Precipitation) [9][10]

  • To 100 µL of plasma, add a known amount of internal standard (e.g., D4-GA).
  • Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is commonly used.[10]
  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is typical for good chromatographic separation.
  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
  • MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard for optimal selectivity and sensitivity.

Conclusion

The described GC-MS and LC-MS/MS methods provide reliable and reproducible quantification of this compound in plasma samples. The choice of method may depend on the available instrumentation, required sensitivity, and sample throughput. Proper sample preparation is crucial for accurate results, and the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample recovery. These protocols are valuable tools for researchers and clinicians involved in the study and management of Glutaric Acidemia Type I and other metabolic disorders.

References

Application Note: Derivatization of Pentanedioate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pentanedioate, also known as glutaric acid, is a dicarboxylic acid involved in key metabolic pathways. Its accurate quantification in biological matrices is crucial for clinical diagnostics, particularly for inherited metabolic disorders like Glutaric Aciduria Type 1, and for various research applications.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing such organic acids. However, due to the polar nature and low volatility of dicarboxylic acids, which contain two carboxylic acid functional groups, direct GC analysis is challenging.[3][4][5] These characteristics can lead to poor chromatographic peak shape, thermal instability, and strong adsorption to the GC column.[5][6]

Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[6][7] This process involves replacing the active hydrogen atoms in the carboxylic acid groups with non-polar functional groups.[3][8] The most common derivatization strategies for carboxylic acids are silylation and alkylation (esterification).[3][8] This document provides detailed protocols for these methods for the analysis of this compound.

Derivatization Strategies Overview

The choice of derivatization reagent is critical and depends on the analyte, the sample matrix, and the desired sensitivity.[9] For this compound, the primary methods include:

  • Silylation: This method replaces active hydrogens with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used.[10] The resulting TMS esters are more volatile and thermally stable.[8]

  • Alkylation (Esterification): This process converts carboxylic acids into their corresponding esters.[3]

    • Methyl Esterification: Using reagents like boron trifluoride (BF₃) in methanol (B129727) provides the common fatty acid methyl esters (FAMEs), which are well-characterized.[3][11]

    • Pentafluorobenzyl (PFB) Esterification: Using pentafluorobenzyl bromide (PFBBr) creates PFB esters.[12][13] These derivatives are particularly useful for high-sensitivity analysis using an electron capture detector (ECD) due to the electrophilic nature of the fluorine atoms.[12][14]

    • Ethyl Esterification: Reagents such as diethyl sulfate (B86663) can be used for aqueous-phase derivatization to form ethyl esters.[15][16]

Quantitative Data Summary

The selection of a derivatization method can significantly impact analytical performance. The following table summarizes key quantitative parameters from studies utilizing these techniques for dicarboxylic acids.

Derivatization MethodReagent(s)Typical ConditionsLimit of Detection (LOD)Reproducibility (RSD%)Reference
Silylation BSTFA + 1% TMCS50°C, 10 min (Ultrasound-assisted)0.04 - 0.42 µmol/L (in serum)0.32 - 13.76%[17]
Silylation BSTFAHeat at 60-100°C for 30-60 min≤ 2 ng/m³ (in aerosols)≤ 10%[4][10]
Esterification (Ethyl) Diethyl Sulfate55°C, 30 min (aqueous phase)34 nM (for Glutaric Acid in urine)Not Specified[15]
Esterification (PFB) PFBBr80°C, 60 minNot specified for this compoundNot Specified[18]
Esterification (Methyl) BF₃/MethanolHeat at 60-100°C for 5-10 min≤ 4 ng/m³ (in aerosols)≤ 15%[10][11]

Note: The reported LODs and RSD% may vary depending on the sample matrix, instrumentation, and specific laboratory conditions.

Experimental Workflows and Protocols

A generalized workflow for the analysis of this compound from biological samples is presented below.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Extraction Liquid-Liquid Extraction (LLE) Precipitation->Extraction Drydown Evaporation to Dryness (under Nitrogen) Extraction->Drydown Derivatization Derivatization (Silylation or Esterification) Drydown->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General experimental workflow for this compound analysis.

Protocol 1: Sample Preparation from Biological Fluids

This protocol is a general procedure for extracting dicarboxylic acids from matrices like plasma or urine.

  • Protein Precipitation:

    • To 100 µL of the biological sample (e.g., plasma, urine), add 500 µL of ice-cold acetonitrile (B52724) (-20°C).[4]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 RPM for 15 minutes at 4°C.[4]

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Liquid-Liquid Extraction (LLE):

    • Acidify the supernatant with a small volume of 3% phosphoric acid to a pH < 3.[4]

    • Add 500 µL of an immiscible organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[4]

    • Vortex thoroughly for 2 minutes to extract the dicarboxylic acids into the organic phase.

    • Centrifuge at 5,000 RPM for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean GC vial insert.

  • Evaporation:

    • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (30-40°C).[4] The dried extract is now ready for derivatization.

Protocol 2: Silylation with BSTFA

This protocol creates trimethylsilyl (TMS) esters of this compound. Silylating reagents are sensitive to moisture, so all glassware should be dry and solvents should be anhydrous.[5]

G This compound This compound HOOC-(CH2)3-COOH Product bis(trimethylsilyl) this compound (TMS)OOC-(CH2)3-COO(TMS) This compound->Product Silylation BSTFA BSTFA (2 equivalents) BSTFA->Product Catalyst + 1% TMCS (catalyst) Heat (e.g., 60°C, 30 min) Catalyst->Product

Caption: Silylation reaction of this compound with BSTFA.

Methodology:

  • To the dried sample extract from Protocol 1, add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), typically containing 1% trimethylchlorosilane (TMCS) as a catalyst.[4]

  • Add 50 µL of a suitable solvent, such as pyridine (B92270) or acetonitrile. Pyridine is often used as it can act as a catalyst and acid scavenger.[5]

  • Seal the vial tightly with a PTFE-lined cap.

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[4]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

Protocol 3: Methyl Esterification with BF₃-Methanol

This protocol converts this compound into its more volatile dimethyl ester derivative.

G This compound This compound HOOC-(CH2)3-COOH Product Dimethyl this compound CH3OOC-(CH2)3-COOCH3 This compound->Product Esterification Methanol Methanol (CH3OH) (in excess) Methanol->Product Catalyst + BF3 (catalyst) Heat (e.g., 60°C, 10 min) Catalyst->Product

Caption: Methyl esterification of this compound.

Methodology:

  • To the dried sample extract, add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.

  • Seal the vial tightly and heat at 60°C for 5-10 minutes.[11]

  • Cool the reaction vial to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of water to the vial.

  • Shake the vial vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[11]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer, containing the dimethyl this compound, to a clean GC vial.

  • The sample is ready for GC-MS analysis.

Protocol 4: Pentafluorobenzyl (PFB) Esterification with PFBBr

This method is ideal for trace analysis requiring high sensitivity with an Electron Capture Detector (ECD). PFBBr is a lachrymator and should be handled with care in a well-ventilated fume hood.[12]

G This compound This compound HOOC-(CH2)3-COOH Product bis(pentafluorobenzyl) this compound This compound->Product Esterification PFBBr PFBBr (2 equivalents) PFBBr->Product Catalyst + Base (e.g., DIPEA) Heat (e.g., 80°C, 60 min) Catalyst->Product

Caption: PFB esterification of this compound.

Methodology:

  • To the dried sample extract, add 100 µL of acetone, 10 µL of pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone), and 5 µL of a base catalyst such as N,N-Diisopropylethylamine (DIPEA).[18]

  • Seal the vial tightly and heat at 80°C for 60 minutes.[18]

  • Cool the vial to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent for injection, such as hexane or ethyl acetate.

  • The sample is ready for GC-MS or GC-ECD analysis.

Conclusion

Derivatization is an indispensable step for the reliable analysis of this compound by gas chromatography. Silylation with BSTFA is a robust and widely applicable method, offering excellent yields and reproducibility.[10] Esterification to form methyl or ethyl esters is also a reliable technique. For applications requiring the highest sensitivity, PFB esterification followed by GC-ECD analysis is the method of choice.[12][14] The specific protocol should be chosen based on the sample matrix, available instrumentation, and the analytical sensitivity required. Each method must be carefully optimized and validated to ensure accurate and precise quantification of this compound in the desired application.

References

Application Notes and Protocols for the Separation of Dicarboxylic Acids by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the separation and analysis of dicarboxylic acids using High-Performance Liquid Chromatography (HPLC). The protocols outlined below cover a range of techniques, including reversed-phase, mixed-mode, and ion-exchange chromatography, to suit various analytical needs.

Introduction

Dicarboxylic acids are organic compounds containing two carboxyl groups and are important in various fields, including biochemistry, clinical diagnostics, and the chemical industry. Their analysis is crucial for understanding metabolic pathways, monitoring industrial processes, and ensuring the quality of pharmaceutical products. HPLC is a powerful and versatile technique for the separation and quantification of these compounds.

HPLC Techniques for Dicarboxylic Acid Separation

The choice of HPLC method for dicarboxylic acid analysis depends on the specific analytes, the sample matrix, and the desired sensitivity. The most common approaches include:

  • Reversed-Phase (RP) HPLC: Widely used for its simplicity and robustness. Separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase.[1][2][3] Ion-suppression, typically by adding an acid to the mobile phase, is often necessary to achieve good peak shape and retention for these polar compounds.

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering unique selectivity and enhanced retention for polar and charged analytes like dicarboxylic acids.[4][5][6][7] This approach can often provide superior separation compared to traditional reversed-phase chromatography.

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Anion-exchange chromatography is particularly effective for separating dicarboxylic acids, which are negatively charged at neutral or basic pH.[8][9][10]

  • Ion-Exclusion Chromatography: A subset of ion chromatography that is well-suited for the separation of weak inorganic and organic acids from strong acid anions.[9]

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and performance data for the separation of various dicarboxylic acids using different HPLC techniques.

Table 1: Reversed-Phase HPLC Methods

Dicarboxylic AcidColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
Terephthalic acid, Diethylmalonic acid, Sebacic acidC18Acetonitrile (B52724)/Water with 0.1% TFA (gradient)1.0AmbientUV[11]
[1,1'-Biphenyl]-4,4'-dicarboxylic acidNewcrom R1Acetonitrile/Water with Phosphoric Acid1.0AmbientUV[1]
Glutaric acid, Adipic acid, Pimelic acid, etc. (as naphthacyl esters)C18Acetonitrile/Water (gradient)Not SpecifiedNot SpecifiedUV[12]
Shikimic acid, Maleic acidRediSep C18Water + 0.1% TFA/Acetonitrile + 0.1% TFA (gradient)Not SpecifiedAmbientUV[2]

Table 2: Mixed-Mode Chromatography Methods

Dicarboxylic AcidColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
Oxalic acid, Glycolic acid, Acetic Acid, Glyoxylic acidNewcrom BH (4.6x150 mm, 3 µm)Water with Perchloric AcidNot SpecifiedAmbientUV at 200 nm[4]
TCA cycle acids (e.g., Fumarate, Succinate, Malate)Waters BEH C18 AX10 mM Ammonium Formate (pH 2.6) in Water / 10 mM Ammonium Formate (pH 9.4) in 50:50 Water/Methanol (gradient)Not SpecifiedNot SpecifiedLC-MS/MS[5]
Phthalic acid isomersCoresep SBNot SpecifiedNot SpecifiedNot SpecifiedUV, ELSD, RI, MS[6]

Table 3: Ion-Exchange Chromatography Methods

Dicarboxylic AcidColumnEluentFlow Rate (mL/min)Temperature (°C)DetectionReference
α,ω-Alkyl dicarboxylic acids (0-6 methylene (B1212753) groups)Anion-exchangeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]
Krebs cycle acidsAnion-exchange or Ion-exclusionConcentrated eluantsNot SpecifiedNot SpecifiedSuppressed Conductivity[9]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for General Dicarboxylic Acid Screening

This protocol is a general starting point for the analysis of a mixture of dicarboxylic acids using a standard C18 column with UV detection.

1. Materials and Reagents:

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA) or Phosphoric acid

  • Dicarboxylic acid standards

  • Sample for analysis

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA (or phosphoric acid) in water

  • Mobile Phase B: 0.1% TFA (or phosphoric acid) in acetonitrile

  • Degas both mobile phases before use.

4. Standard and Sample Preparation:

  • Prepare individual stock solutions of dicarboxylic acid standards in a suitable solvent (e.g., water or methanol).

  • Prepare a mixed standard solution by diluting the stock solutions.

  • For solid samples, dissolve a known weight in the mobile phase A and filter through a 0.22 µm syringe filter. For liquid samples, dilute as necessary and filter.

5. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

6. Data Analysis:

  • Identify peaks by comparing the retention times with those of the standards.

  • Quantify the dicarboxylic acids by creating a calibration curve from the standard solutions.

Protocol 2: Mixed-Mode Chromatography for Polar Dicarboxylic Acids

This protocol is designed for the analysis of highly polar dicarboxylic acids that are poorly retained on conventional reversed-phase columns.

1. Materials and Reagents:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Perchloric acid or Ammonium formate

  • Dicarboxylic acid standards

  • Sample for analysis

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector

  • Mixed-mode column (e.g., Newcrom BH, Waters BEH C18 AX)

3. Mobile Phase Preparation:

  • Mobile Phase A: Water with a suitable buffer or acid (e.g., 10 mM Ammonium Formate, pH 2.6 or a dilute solution of perchloric acid).[4][5]

  • Mobile Phase B: Acetonitrile or a mixture of organic solvent and water with a buffer (e.g., 10 mM Ammonium Formate in 50/50 water/methanol, pH 9.4).[5]

  • Degas both mobile phases.

4. Standard and Sample Preparation:

  • Follow the same procedure as in Protocol 1.

5. HPLC Method:

  • Column: Mixed-mode column (specific dimensions as per manufacturer's recommendation)

  • Mobile Phase: A gradient tailored to the specific analytes and column. A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

  • Flow Rate: As recommended for the column.

  • Column Temperature: As recommended for the column.

  • Injection Volume: 5-10 µL

  • Detection: UV at 200 nm or MS detection for higher sensitivity and selectivity.[4][5]

6. Data Analysis:

  • Follow the same procedure as in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh/Measure Sample & Standards start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter hplc_setup HPLC System Setup (Column, Mobile Phases, Method) filter->hplc_setup inject Inject Sample/Standard hplc_setup->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS) separate->detect acquire Data Acquisition detect->acquire identify Peak Identification (Retention Time Matching) acquire->identify quantify Quantification (Calibration Curve) identify->quantify report Generate Report quantify->report

Caption: General experimental workflow for HPLC analysis of dicarboxylic acids.

hplc_method_selection start Start: Dicarboxylic Acid Analysis polarity_check Analyte Polarity? start->polarity_check rp_hplc Reversed-Phase HPLC (with Ion Suppression) polarity_check->rp_hplc Low to Moderate mmc_hplc Mixed-Mode Chromatography polarity_check->mmc_hplc High matrix_complexity Complex Matrix? derivatization Derivatization Feasible? matrix_complexity->derivatization No iec_hplc Ion-Exchange Chromatography matrix_complexity->iec_hplc Yes derivatization->rp_hplc No rp_hplc_deriv Reversed-Phase HPLC (with Derivatization) derivatization->rp_hplc_deriv Yes rp_hplc->matrix_complexity mmc_hplc->matrix_complexity

Caption: Decision tree for selecting an appropriate HPLC method for dicarboxylic acid analysis.

References

Application Notes and Protocols for the Synthesis of Pentanedioate-Based Polymers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biodegradable polyesters using pentanedioate precursors. The resulting polymers have significant potential in various drug delivery applications due to their biocompatibility and tunable degradation profiles.

Introduction

Aliphatic polyesters are a crucial class of biodegradable polymers extensively utilized in the biomedical field, particularly for controlled drug delivery systems.[1][2] Polymers derived from this compound (the conjugate base of glutaric acid) are of particular interest due to the potential for tailored degradation kinetics and physical properties. The five-carbon backbone of the this compound monomer influences the resulting polymer's crystallinity, hydrophilicity, and ultimately, its drug release profile.

This document outlines two primary synthesis methodologies: melt polycondensation and enzymatic polymerization. It also provides an overview of the application of these polymers in creating drug delivery vehicles such as nanoparticles and microparticles, complete with characterization techniques and a discussion on their degradation and biocompatibility.

Data Presentation

The following tables summarize quantitative data for polyesters synthesized using this compound (glutarate) precursors.

Table 1: Synthesis and Properties of Poly(alkylene this compound)s via Melt Polycondensation

Diol Co-monomerPolymer NameMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)
1,4-Butanediol (B3395766)Poly(butylene glutarate)~20,000< 2.450-60-60 to -50
Ethylene GlycolPoly(ethylene glutarate)>10,000~2.025-35-40 to -30
1,6-HexanediolPoly(hexamethylene glutarate)>15,000~2.240-50-55 to -45

Note: The data presented are approximate values gathered from various sources and may vary depending on the specific reaction conditions.

Table 2: Synthesis and Properties of Poly(alkylene this compound)s via Enzymatic Polymerization

Diol Co-monomerPolymer NameEnzymeMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)
1,4-ButanediolPoly(butylene glutarate)Candida antarctica Lipase (B570770) B (CALB)5,000 - 15,0001.5 - 2.5
Ethylene GlycolPoly(ethylene glutarate)Candida antarctica Lipase B (CALB)3,000 - 10,0001.6 - 2.8
1,6-HexanediolPoly(hexamethylene glutarate)Candida antarctica Lipase B (CALB)8,000 - 20,0001.7 - 2.6

Note: Enzymatic polymerization often results in lower molecular weights compared to melt polycondensation but offers milder reaction conditions and higher selectivity.

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene glutarate) via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for synthesizing poly(butylene glutarate).

Materials:

  • Glutaric acid

  • 1,4-Butanediol (1.05 molar equivalent to glutaric acid)

  • Titanium(IV) butoxide (catalyst, ~0.1% w/w of monomers)

  • Nitrogen gas (high purity)

  • Chloroform (B151607)

  • Methanol (B129727)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Esterification Stage:

    • Charge the reaction flask with glutaric acid and 1,4-butanediol.

    • Begin purging the system with a slow stream of nitrogen.

    • Start stirring and gradually heat the mixture to 150-160 °C until the reactants melt and form a homogenous solution.

    • Add the titanium(IV) butoxide catalyst to the molten mixture.

    • Increase the temperature to 180-200 °C and maintain for 2-4 hours. During this stage, water will be formed as a byproduct and collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240 °C.

    • Slowly apply a vacuum (0.1-1 mmHg) to the system to facilitate the removal of excess 1,4-butanediol and water, thereby driving the polymerization reaction forward.

    • Continue the reaction under high vacuum for 4-6 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Purification:

    • Cool the reactor to room temperature and dissolve the crude polyester (B1180765) in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Enzymatic Synthesis of Poly(butylene glutarate)

This protocol outlines the synthesis of poly(butylene glutarate) using an immobilized lipase catalyst.

Materials:

  • Diethyl glutarate (or other dialkyl pentanedioates)

  • 1,4-Butanediol (equimolar to diethyl glutarate)

  • Immobilized Candida antarctica Lipase B (CALB, Novozym® 435; 5-10% w/w of total monomers)

  • Diphenyl ether (solvent)

  • Chloroform

  • Methanol

Equipment:

  • Round-bottom flask with a magnetic stirrer.

  • Heating plate with a temperature controller.

  • Vacuum pump.

Procedure:

  • Oligomerization Stage:

    • In the reaction flask, combine equimolar amounts of diethyl glutarate and 1,4-butanediol.

    • Add the immobilized lipase and diphenyl ether.

    • Heat the mixture to 70-90 °C under a nitrogen atmosphere with constant stirring for 2-4 hours to form oligomers.

  • Polycondensation Stage:

    • Apply a vacuum (1-5 mmHg) to the system to remove the ethanol (B145695) byproduct and shift the equilibrium towards polymer formation.

    • Continue the reaction under vacuum at the same temperature for an extended period (24-72 hours).

  • Purification:

    • Cool the reaction mixture and dissolve it in chloroform.

    • Filter the solution to remove the immobilized enzyme, which can be washed and potentially reused.

    • Precipitate the polymer by adding the chloroform solution to an excess of cold methanol.

    • Collect the precipitated polymer by filtration and dry it under vacuum.

Mandatory Visualizations

Polymer_Synthesis_Workflow cluster_melt Melt Polycondensation cluster_enzymatic Enzymatic Polymerization Monomers_M This compound Precursor + Diol Esterification Esterification (180-200°C, N2) Monomers_M->Esterification Polycondensation_M Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation_M Purification_M Purification (Dissolution & Precipitation) Polycondensation_M->Purification_M Polymer_M Poly(alkylene this compound) Purification_M->Polymer_M Monomers_E Dialkyl this compound + Diol + Lipase Oligomerization Oligomerization (70-90°C, N2) Monomers_E->Oligomerization Polycondensation_E Polycondensation (70-90°C, Vacuum) Oligomerization->Polycondensation_E Purification_E Purification (Filtration & Precipitation) Polycondensation_E->Purification_E Polymer_E Poly(alkylene this compound) Purification_E->Polymer_E

Caption: Workflow for polyester synthesis.

Drug_Delivery_Application Polymer This compound-based Polyester Nanoparticle Drug-loaded Nanoparticle Formulation Polymer->Nanoparticle Targeting Surface Functionalization (e.g., with antibodies, peptides) Nanoparticle->Targeting Systemic Systemic Administration Targeting->Systemic Tumor Tumor Microenvironment (e.g., acidic pH, enzymes) Systemic->Tumor Release Controlled Drug Release Tumor->Release Degradation of Polymer Matrix Effect Therapeutic Effect Release->Effect

Caption: Targeted drug delivery workflow.

Application in Drug Delivery

Polyesters derived from this compound are excellent candidates for developing controlled drug delivery systems. Their degradation via hydrolysis of ester linkages leads to the formation of glutaric acid and the respective diol, which are generally biocompatible.[1][2] The rate of degradation, and consequently the drug release profile, can be tuned by altering the diol used in the synthesis, the polymer's molecular weight, and its crystallinity.

Nanoparticle Formulation for Targeted Delivery

Drug-loaded nanoparticles can be formulated from this compound-based polyesters using techniques like nanoprecipitation or emulsion-solvent evaporation.[3][4] The general workflow involves dissolving the polymer and the therapeutic agent in a suitable organic solvent, followed by dispersion in an aqueous phase containing a surfactant. Evaporation of the organic solvent leads to the formation of solid nanoparticles.

For targeted drug delivery, the surface of these nanoparticles can be functionalized with targeting moieties such as antibodies or peptides that recognize specific receptors on cancer cells.[5][6] This approach enhances the accumulation of the drug at the tumor site, thereby increasing therapeutic efficacy and reducing systemic toxicity.

Degradation and Drug Release Mechanism

The degradation of this compound-based polyesters in a physiological environment is primarily driven by the hydrolysis of their ester bonds. This process can be further accelerated by the presence of enzymes, such as esterases and lipases, in the body.[7][8] The degradation of these polyesters typically follows a bulk erosion mechanism, where water penetrates the polymer matrix, leading to the cleavage of ester bonds throughout the material.[9][10] As the polymer degrades into smaller, water-soluble oligomers and monomers, the encapsulated drug is released in a sustained manner. The rate of this release can be modulated by the polymer's properties. For instance, polymers with lower crystallinity and higher hydrophilicity tend to degrade faster, resulting in a quicker drug release.[9]

The degradation of polyesters like poly(glycolic acid) (PGA), poly(lactic acid) (PLA), and poly(caprolactone) (PCL) involves the hydrolytic scission of ester bonds.[7][11] PGA degrades into glycolic acid, which can enter the citric acid cycle or be excreted. PLA degrades into lactic acid, a natural metabolite. PCL degrades to 6-hydroxycaproic acid, which can also be metabolized.[11] The degradation products of poly(alkylene this compound)s are expected to be similarly biocompatible.

Biocompatibility

Aliphatic polyesters are generally considered biocompatible, and their degradation products are often endogenous or readily metabolized.[12][13] In vitro and in vivo studies are essential to confirm the biocompatibility of any new polymer formulation.[14][15][16] Cytotoxicity assays using relevant cell lines and subcutaneous or intramuscular implantation studies in animal models are standard procedures to evaluate the inflammatory response and tissue compatibility of the material.[12][14]

Conclusion

Polymers synthesized from this compound precursors offer a versatile platform for the development of advanced drug delivery systems. By carefully selecting the synthesis method and the diol co-monomer, researchers can tailor the polymer's properties to achieve the desired drug release profile for a specific therapeutic application. The protocols and data presented in these application notes provide a solid foundation for the synthesis and utilization of these promising biomaterials in the field of drug development.

References

Application Notes and Protocols: Pentanedioate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioate, also known as glutarate, is a five-carbon dicarboxylic acid that serves as a key intermediate in the metabolism of amino acids such as lysine (B10760008) and tryptophan.[1] While its close structural analog, alpha-ketoglutarate (B1197944) (α-KG), is well-recognized for its central role in the Krebs cycle and as a signaling molecule, recent studies have begun to shed light on the unique and significant applications of this compound in cell culture.[2][3] Emerging research highlights its role as an immunometabolite, an epigenetic modulator, and a potential therapeutic agent, making it a molecule of increasing interest in various fields of biological research and drug development.

These application notes provide a comprehensive overview of the known functions of this compound in cell culture, along with detailed protocols for its use.

Biological Roles and Mechanisms of Action

This compound is involved in several critical cellular processes:

  • Immunomodulation: In T cells, this compound acts as a novel immunometabolite.[4] Its cell-permeable form, diethyl-glutarate (DEG), has been shown to alter CD8+ T cell differentiation, leading to increased cytotoxicity against target cells.[4][5] This effect is partly attributed to the inhibition of α-KG-dependent dioxygenases, such as the TET enzymes involved in DNA demethylation.[4]

  • Metabolic Regulation: this compound is a product of amino acid catabolism, specifically from lysine and tryptophan.[1] Its levels are regulated by the enzyme glutaryl-CoA dehydrogenase (GCDH).[4] Dysregulation of this pathway can lead to an accumulation of glutarate, which can be cytotoxic.[4] It also influences T cell metabolism through the post-translational modification of the pyruvate (B1213749) dehydrogenase E2 subunit.[5]

  • Anti-Tumor Activity: In vivo studies have demonstrated that administration of diethyl-glutarate can reduce tumor growth, which is correlated with an increase in peripheral and intratumoral cytotoxic CD8+ T cells.[4][5]

Data Presentation

Table 1: Effects of this compound (Glutarate) on T Cell Function

ParameterTreatmentCell TypeObserved EffectReference
CytotoxicityDiethyl-glutarate (DEG)CD8+ T cellsIncreased cytotoxicity against target cells[4][5]
DifferentiationDiethyl-glutarate (DEG)CD8+ T cellsAltered differentiation towards more effector-like cells[4]
Cytokine SecretionDiethyl-glutarate (DEG)CD8+ T cellsIncreased secretion of IFNγ[4]
Protein ExpressionDiethyl-glutarate (DEG)CD8+ T cellsIncreased expression of perforin (B1180081) and granzyme B[4]
Enzyme InhibitionGlutarateRecombinant TET2IC50 of 2 mM in cell-free enzymatic assays[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound for supplementation in cell culture media.

Materials:

  • Pentanedioic acid (Glutaric acid) powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile 1 M NaOH

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile storage tubes

Procedure:

  • Dissolving: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of pentanedioic acid powder and transfer it to the 15 mL conical tube. For a 100 mM stock solution, dissolve 1.321 g of pentanedioic acid in 80 mL of sterile water or PBS.

  • Volume Adjustment: Vortex thoroughly until the powder is completely dissolved. Adjust the final volume to 100 mL with sterile water or PBS.

  • pH Adjustment: Aseptically measure the pH of the stock solution. The initial pH will be acidic. Adjust the pH to a physiological range of 7.2-7.4 by adding small increments of sterile 1 M NaOH. Mix well and re-check the pH after each addition.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: Supplementation of Cell Culture Media with this compound

This protocol provides a general guideline for supplementing cell culture media with this compound. The optimal concentration should be determined empirically for each cell type and experimental condition.

Materials:

  • Prepared sterile 100 mM this compound stock solution

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: If using a frozen aliquot of the stock solution, thaw it at room temperature or in a 37°C water bath.

  • Dilution: In a sterile environment, add the appropriate volume of the 100 mM stock solution to your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 50 mL of medium with a final concentration of 500 µM, add 250 µL of the 100 mM stock solution.

  • pH Verification (Recommended): After adding this compound, especially at higher concentrations, it is advisable to verify that the pH of the final culture medium is within the optimal range for your specific cell line (typically 7.2-7.4).

  • Application: The supplemented medium is now ready for use in your cell culture experiments.

Protocol 3: Assessment of T Cell Cytotoxicity

This protocol outlines a general method to assess the effect of this compound on T cell cytotoxicity using a co-culture assay.

Materials:

  • CD8+ T cells

  • Target tumor cells (e.g., expressing a specific antigen)

  • Complete cell culture medium supplemented with and without this compound (or its diethyl-glutarate form)

  • Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)

  • 96-well culture plates

Procedure:

  • Cell Preparation: Culture CD8+ T cells in medium supplemented with the desired concentration of diethyl-glutarate for a predetermined period (e.g., 7-10 days) to induce differentiation.[5]

  • Target Cell Seeding: Seed the target tumor cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Co-culture: After 24 hours, remove the medium from the target cells and add the pre-treated CD8+ T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Controls: Include control wells with target cells only (spontaneous release) and target cells treated with a lysis buffer (maximum release).

  • Incubation: Incubate the co-culture plate for 4-6 hours at 37°C in a CO2 incubator.

  • Measurement: Following the incubation, measure cytotoxicity according to the manufacturer's instructions for your chosen assay kit.

  • Data Analysis: Calculate the percentage of specific lysis for each E:T ratio and compare the cytotoxicity of this compound-treated T cells to the untreated controls.

Visualizations

Pentanedioate_Metabolism This compound Metabolism and Action in T Cells cluster_amino_acids Amino Acid Catabolism cluster_cell T Cell Lysine Lysine Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Tryptophan Tryptophan Tryptophan->Glutaryl_CoA This compound This compound (Glutarate) Glutaryl_CoA->this compound GCDH GCDH Glutaryl_CoA->GCDH Further breakdown TET2 TET2 Inhibition This compound->TET2 PDH_E2 PDH E2 Glutarylation This compound->PDH_E2 Differentiation Altered Differentiation TET2->Differentiation Cytotoxicity Increased Cytotoxicity PDH_E2->Cytotoxicity

Caption: Metabolic pathway of this compound and its effects in T cells.

Experimental_Workflow Experimental Workflow: this compound Supplementation cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Stock_Solution Prepare 100 mM This compound Stock pH_Adjust Adjust pH to 7.2-7.4 Stock_Solution->pH_Adjust Sterilize Sterile Filter (0.22 µm) pH_Adjust->Sterilize Supplement_Media Supplement Pre-warmed Complete Medium Sterilize->Supplement_Media Cell_Seeding Seed Cells in Supplemented Medium Supplement_Media->Cell_Seeding Incubation Incubate at 37°C, 5% CO2 Cell_Seeding->Incubation Assay Perform Desired Assay (e.g., Cytotoxicity, Proliferation) Incubation->Assay Data_Analysis Analyze and Compare to Control Assay->Data_Analysis

Caption: Workflow for this compound supplementation in cell culture experiments.

References

Application Notes and Protocols for the Quantification of Pentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioate, also known as glutaric acid, is a five-carbon dicarboxylic acid that serves as a key intermediate in the metabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[1][2][3] Elevated levels of this compound and its derivatives, such as 3-hydroxyglutaric acid, in biological fluids are critical biochemical markers for the diagnosis and monitoring of the inherited metabolic disorder Glutaric Aciduria Type I (GA1).[2][4][5] GA1 is an autosomal recessive neurometabolic disorder resulting from a deficiency of the enzyme glutaryl-CoA dehydrogenase.[2][5] Accurate and reliable quantification of this compound in biological matrices like urine, plasma, and serum is crucial for early diagnosis, monitoring disease progression, and evaluating the effectiveness of therapeutic strategies.[2]

This document provides detailed application notes and protocols for the quantification of this compound using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Both LC-MS/MS and GC-MS offer the high sensitivity and selectivity required for the accurate quantification of this compound in complex biological samples. The choice of method often depends on the available instrumentation, required sensitivity, and sample throughput needs.

  • LC-MS/MS: This technique is highly sensitive and specific, often requiring minimal sample preparation. It is suitable for the direct analysis of this compound in its native form.

  • GC-MS: A robust and reliable technique, GC-MS typically requires a derivatization step to increase the volatility and thermal stability of this compound, enabling its separation and detection.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated methods for the quantification of this compound in human urine and plasma/serum.

Table 1: Performance Characteristics of this compound Quantification in Human Urine

ParameterLC-MS/MS MethodGC-MS Method
Linearity Range 0.2 - 1000 µmol/L0.19 - 3.8 µM
Lower Limit of Quantification (LLOQ) 0.2 µmol/L0.19 µM
Intra-day Precision (%CV) 3.7% - 6.8%1.2% - 3.7% (QMF), 6.2% - 8.6% (QIT)
Inter-day Precision (%CV) 5.6% - 7.4%Not Reported
Accuracy (%) 87.4% - 109.8%96% (QMF), 103% (QIT)
Correlation Coefficient (r) >0.999>0.999

Table 2: Performance Characteristics of this compound Quantification in Human Plasma/Serum

ParameterLC-MS/MS MethodGC-MS Method
Linearity Range 0.5 - 50.0 ng/mL (for a similar dicarboxylic acid)0.19 - 3.8 µM
Lower Limit of Quantification (LLOQ) 0.5 ng/mL (for a similar dicarboxylic acid)0.19 µM
Intra-day Precision (%CV) <15% (general guidance)1.2% - 3.7% (QMF), 6.2% - 8.6% (QIT)
Inter-day Precision (%CV) <15% (general guidance)Not Reported
Accuracy (%) 85-115% (general guidance)96% (QMF), 103% (QIT)
Correlation Coefficient (r) >0.99>0.999

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes a method for the analysis of this compound in urine using LC-MS/MS following a simple dilution step.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., D4-glutaric acid)

  • LC-MS grade water

  • LC-MS grade methanol

  • Formic acid

  • Urine samples

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 990 µL of LC-MS grade water containing the internal standard.

  • Vortex for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity LC or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized)

4. Data Analysis

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of the this compound analytical standard.

  • Determine the concentration of this compound in the urine samples from the calibration curve.

Protocol 2: Quantification of this compound in Human Plasma by GC-MS

This protocol details a GC-MS method for this compound quantification in plasma, incorporating a derivatization step.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., D4-glutaric acid)

  • Acetonitrile (B52724) (ACN)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Plasma samples

2. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 60 minutes to perform derivatization.

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC-MS autosampler vial.

3. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Splitless

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • Monitor characteristic ions for the derivatized this compound and internal standard.

4. Data Analysis

  • Quantify the derivatized this compound using the peak area ratio to the derivatized internal standard.

  • Construct a calibration curve by derivatizing and analyzing known concentrations of the this compound standard.

  • Calculate the concentration of this compound in the plasma samples based on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Urine/Plasma) add_is Add Internal Standard sample->add_is extraction Extraction/ Precipitation add_is->extraction evaporation Evaporation extraction->evaporation lc_ms LC-MS/MS extraction->lc_ms derivatization Derivatization (for GC-MS) evaporation->derivatization gc_ms GC-MS derivatization->gc_ms integration Peak Integration lc_ms->integration gc_ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for this compound quantification.

metabolic_pathway Lysine Lysine / Tryptophan Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA GCDH This compound This compound (Glutaric Acid) Glutaryl_CoA->this compound Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA GCDH Glutaryl-CoA Dehydrogenase GA1 Glutaric Aciduria Type I (GA1) GCDH->GA1 GA1->Glutaryl_CoA Accumulation

Caption: Simplified metabolic pathway of lysine and tryptophan.

References

Application Notes and Protocols for Solid-Phase Extraction of Pentanedioate from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioate, more commonly known as glutaric acid, is a dicarboxylic acid that serves as a key intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1] The accurate and reliable quantification of glutaric acid in biological matrices such as urine, plasma, and tissues is of paramount importance for the diagnosis and monitoring of an inherited metabolic disorder known as Glutaric Aciduria Type I (GA1).[1]

GA1 is an autosomal recessive neurometabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase.[2][3] This enzymatic defect leads to the accumulation of glutaric acid and its neurotoxic metabolite, 3-hydroxyglutaric acid, in various body fluids and tissues.[4][5] If left untreated, the accumulation of these metabolites can cause severe neurological damage, particularly to the basal ganglia, leading to dystonia, developmental delay, and other debilitating movement disorders.[6][7] Therefore, sensitive and specific analytical methods for the determination of glutaric acid are crucial for early diagnosis through newborn screening, as well as for monitoring the effectiveness of dietary and pharmacological interventions in affected individuals.[3]

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from various biological matrices, tailored for research, clinical, and drug development applications.

Data Presentation

The following tables summarize the quantitative data for the solid-phase extraction of this compound and related metabolites from biological matrices.

Table 1: Quantitative Performance Data for this compound (Glutaric Acid) and Related Analytes

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)LODLOQReference
Glutaric AcidUrineSPEGC-MS83 - 86%0.0019 nmol/mL0.057 nmol/mL[8]
Glutaric AcidUrineLLEGC-MS77.4% (mean)--[9]
Glutaric AcidUrineSPEGC-MS84.1% (mean)--[9]
3-Hydroxyglutaric AcidPlasma & UrineProtein Precipitation & DerivatizationLC-MS/MS66 - 115%0.348 ng/mL1.56 ng/mL[10]
Glutaric AcidUrine & SerumLLE & DerivatizationGC-MS96 - 103%0.2 µM (GA)-[11]
3-Hydroxyglutaric AcidUrine & SerumLLE & DerivatizationGC-MS96 - 103%0.4 µM (3HGA)-[11]

LOD: Limit of Detection, LOQ: Limit of Quantification, LLE: Liquid-Liquid Extraction, SPE: Solid-Phase Extraction, GC-MS: Gas Chromatography-Mass Spectrometry, LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry, GA: Glutaric Acid, 3HGA: 3-Hydroxyglutaric Acid.

Experimental Protocols

This section provides detailed methodologies for the solid-phase extraction of this compound from urine, plasma, and tissue samples.

Protocol 1: Solid-Phase Extraction of this compound from Human Urine

This protocol is designed for the selective isolation and concentration of this compound from urine samples prior to chromatographic analysis. Mixed-mode or polymeric SPE sorbents are often recommended for the extraction of acidic analytes from complex biological fluids.[12]

Materials:

  • Mixed-mode or Polymeric SPE Cartridges (e.g., Oasis MAX, Bond Elut Plexa)

  • Urine samples

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Acetic acid (or other suitable acid for pH adjustment)

  • Ammonium (B1175870) hydroxide (B78521) (for elution)

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Take the supernatant for the extraction procedure.

    • Adjust the pH of the urine sample to a range of 8-8.5.[9]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 2 mL of methanol followed by 2 mL of deionized water.[9]

    • Equilibrate the cartridges with 2 mL of 1 mol/L acetic acid, followed by a wash with deionized water until the eluate is at a neutral pH.[9]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove any unretained matrix components.

    • A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge using 2 mL of a suitable elution solvent. For anion exchange mechanisms, an acidified organic solvent (e.g., 2% formic acid in methanol) or a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) can be effective.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of mobile phase) for subsequent analysis by LC-MS/MS or GC-MS (after derivatization).

Protocol 2: Solid-Phase Extraction of this compound from Human Plasma

The extraction of acidic analytes from plasma can be challenging due to the high protein content.[12] This protocol incorporates a protein precipitation step prior to SPE.

Materials:

  • Polymeric SPE Cartridges (e.g., Bond Elut Plexa)

  • Plasma samples

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Deionized water

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile (or a 1:1 mixture of methanol and acetonitrile) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Acidify the protein-free supernatant with formic acid (e.g., to a final concentration of 1%).

    • Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for analysis.

Protocol 3: Extraction of this compound from Tissue Homogenates

Extraction from tissue requires an initial homogenization step to release the intracellular analytes.

Materials:

  • Tissue samples (e.g., liver, brain)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Mixed-mode or Polymeric SPE Cartridges

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Accurately weigh the tissue sample.

    • Add a specific volume of ice-cold PBS (e.g., 1:3 w/v) to the tissue.

    • Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.

  • Sample Pre-treatment:

    • To the tissue homogenate, add a sufficient volume of cold methanol (e.g., 3 volumes) to precipitate proteins and extract metabolites.

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Collect the clear supernatant.

  • Solid-Phase Extraction:

    • Follow the SPE procedure outlined in Protocol 1 (for urine), starting from the "SPE Cartridge Conditioning" step, using the supernatant from the tissue extract as the sample. Adjust sample loading volume as necessary.

  • Dry-down and Reconstitution:

    • Evaporate the final eluate to dryness.

    • Reconstitute in a suitable solvent for analysis.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key steps in the solid-phase extraction protocols for each biological matrix.

SPE_Urine_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine_sample Urine Sample centrifuge_urine Centrifuge (4000 rpm, 10 min) urine_sample->centrifuge_urine supernatant_urine Collect Supernatant centrifuge_urine->supernatant_urine ph_adjust Adjust pH to 8-8.5 supernatant_urine->ph_adjust condition Condition SPE Cartridge (Methanol, Water, Acetic Acid) ph_adjust->condition load Load Sample condition->load wash Wash Cartridge (Deionized Water, 5% Methanol) load->wash elute Elute this compound (Acidified/Basic Methanol) wash->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Urine.

SPE_Plasma_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma_sample Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) plasma_sample->protein_precipitation centrifuge_plasma Centrifuge (10,000 rpm, 10 min) protein_precipitation->centrifuge_plasma supernatant_plasma Collect Supernatant centrifuge_plasma->supernatant_plasma acidify Acidify with Formic Acid supernatant_plasma->acidify condition Condition SPE Cartridge (Methanol, Water) acidify->condition load Load Sample condition->load wash Wash Cartridge (5% Methanol in Water) load->wash elute Elute this compound (Methanol) wash->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Plasma.

SPE_Tissue_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction tissue_sample Tissue Sample homogenize Homogenize in ice-cold PBS tissue_sample->homogenize protein_precipitation_tissue Protein Precipitation & Extraction (Methanol) homogenize->protein_precipitation_tissue centrifuge_tissue Centrifuge (13,000 x g, 10 min, 4°C) protein_precipitation_tissue->centrifuge_tissue supernatant_tissue Collect Supernatant centrifuge_tissue->supernatant_tissue condition Condition SPE Cartridge (Methanol, Water, Acetic Acid) supernatant_tissue->condition load Load Sample condition->load wash Wash Cartridge (Deionized Water, 5% Methanol) load->wash elute Elute this compound (Acidified/Basic Methanol) wash->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: Workflow for Extraction of this compound from Tissue Homogenates.

References

Application Notes and Protocols for the Structural Elucidation of Pentanedioate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, offering detailed insights into the molecular framework, connectivity, and stereochemistry. For dicarboxylic acids such as pentanedioate (commonly known as glutarate), NMR is crucial for characterizing its structure, and for its quantification in various matrices, which is of significant interest in metabolic research and drug development.

These application notes provide a comprehensive guide to utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural analysis of this compound. Detailed experimental protocols, data presentation tables, and workflow visualizations are included to assist researchers in applying these methods.

Structural Features of this compound

This compound is a five-carbon linear dicarboxylic acid. Its simple, symmetric structure gives rise to a distinct NMR spectrum. The key to its structural elucidation lies in identifying the chemical environments of its three unique carbon atoms and their attached protons.

This compound Structure:

HOOC-CH₂-CH₂-CH₂-COOH

  • C1 & C5: Carboxylic acid carbons

  • C2 & C4: Methylene (B1212753) carbons adjacent to the carboxyl groups

  • C3: Central methylene carbon

Quantitative NMR Data

The following tables summarize the experimental chemical shift data for this compound in a common deuterated solvent, D₂O. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard.

Table 1: ¹H NMR Spectral Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2, H4 (-CH₂-COOH)2.171Triplet~7.6
H3 (-CH₂-)1.776Quintet~7.6
-COOHSolvent DependentBroad SingletN/A

Data sourced from Biological Magnetic Resonance Bank (BMRB) entry bmse000406.[1]

Table 2: ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm)
C1, C5 (-COOH)186.016
C2, C4 (-CH₂-COOH)40.046
C3 (-CH₂-)25.719

Data sourced from Biological Magnetic Resonance Bank (BMRB) entry bmse000406.[1]

Experimental Protocols

Sample Preparation

A well-defined protocol for sample preparation is critical for acquiring high-quality NMR data.[2]

  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For quantitative analysis (qNMR), a known amount of an internal standard (e.g., DSS for D₂O) should be added.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Centrifugation (Optional): If any particulate matter is present, centrifuge the NMR tube briefly to settle the solids at the bottom.

1D ¹H NMR Spectroscopy

This is the foundational experiment for structural elucidation, providing information on the number of different proton environments and their neighboring protons.

Typical Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, this should be at least 5 times the longest T₁ relaxation time.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

  • Temperature: 298 K (25 °C).

1D ¹³C NMR Spectroscopy

This experiment provides a count of the unique carbon atoms in the molecule.

Typical Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

  • Temperature: 298 K (25 °C).

2D NMR Spectroscopy

For unambiguous structural assignment, especially in more complex derivatives of this compound or in mixtures, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are neighbors in the molecular structure. In this compound, a cross-peak between the signals at 2.171 ppm and 1.776 ppm would confirm their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3] For this compound, this would show correlations between the proton at 2.171 ppm and the carbon at 40.046 ppm, and between the proton at 1.776 ppm and the carbon at 25.719 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, the protons at 2.171 ppm would show a correlation to the carboxylic carbon at 186.016 ppm.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR-based structural elucidation of this compound.

G A Sample Preparation (this compound + D2O + Std) B 1D 1H NMR Acquisition A->B C 1D 13C NMR Acquisition A->C D 2D NMR Acquisition (COSY, HSQC, HMBC) A->D E Data Processing (FT, Phasing, Baseline Correction) B->E C->E D->E F Spectral Analysis (Peak Picking, Integration) E->F G Structural Elucidation (Assignments, Connectivity) F->G H Quantitative Analysis (qNMR) F->H

NMR Experimental Workflow
Data Interpretation Logic

This diagram shows the logical flow of information from different NMR experiments to the final structure.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data H1 1H NMR (Chemical Shifts, Multiplicity, Integrals) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-range C-H Connectivity) H1->HMBC C13 13C NMR (Number of unique carbons) C13->HSQC C13->HMBC Structure Final Structure (this compound) COSY->Structure HSQC->Structure HMBC->Structure

Data to Structure Logic
Metabolic Pathway of Glutarate

This compound (glutarate) is an intermediate in several metabolic pathways, including the degradation of lysine. The diagram below illustrates a simplified pathway for glutarate production.[2]

G Lysine L-Lysine AVA 5-Aminovalerate Lysine->AVA ldcC GSA Glutarate Semialdehyde AVA->GSA patA Glutarate Glutarate (this compound) GSA->Glutarate gabD GlutarylCoA Glutaryl-CoA Glutarate->GlutarylCoA

Glutarate Production Pathway

Applications in Drug Development and Research

  • Metabolomics: NMR is a powerful tool for identifying and quantifying metabolites like this compound in biological samples (e.g., urine, plasma, cell extracts), which can be indicative of metabolic disorders.[4]

  • Drug Metabolism: In drug development, NMR can be used to identify drug metabolites. If a drug candidate is metabolized to a this compound derivative, these techniques are essential for its structural confirmation.

  • Purity Assessment: Quantitative NMR (qNMR) can be employed for the highly accurate determination of the purity of this compound samples without the need for a specific reference standard of the analyte.[2]

Conclusion

NMR spectroscopy provides a robust and comprehensive toolkit for the structural elucidation and quantification of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently determine its molecular structure. The protocols and data presented herein serve as a practical guide for scientists in academic and industrial settings, facilitating the application of NMR to the study of this and other related dicarboxylic acids.

References

Application Notes: Inducing Glutaric Acidemia Type 1 Phenotype in Gcdh Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glutaric Acidemia Type 1 (GA-1) is an autosomal recessive neurometabolic disorder caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2][3][4] This deficiency disrupts the catabolism of lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OHGA), in the brain and other tissues.[1][5][6][7][8] Patients often suffer from acute encephalopathic crises, resulting in bilateral striatal injury and the development of a severe dystonic movement disorder.[4] To investigate the pathophysiology of GA-1 and evaluate potential therapeutic strategies, a robust animal model is essential.

The most widely used and accepted model is the glutaryl-CoA dehydrogenase knockout (Gcdh-/-) mouse.[1][2][5] These mice are generated by the targeted deletion of the Gcdh gene and biochemically replicate the human condition, exhibiting significant elevations of GA and 3-OHGA.[1][5][9] However, under a standard diet, Gcdh-/- mice do not typically develop the severe neurological symptoms or acute striatal degeneration seen in human patients, though they may show a mild motor deficit and spongiform myelinopathy.[1][2][5][9]

To precipitate a clinically relevant neuropathological phenotype, a metabolic stressor is required. It has been demonstrated that a high-protein or high-lysine diet can induce an acute encephalopathic crisis in Gcdh-/- mice, mimicking the human disease course.[6][8][10][11] This protocol details the methodology for inducing the GA-1 phenotype in Gcdh-/- mice through dietary stress, a critical step for studying disease mechanisms and testing therapeutic interventions.

Key Signaling Pathway

The core metabolic defect in Glutaric Acidemia Type 1 is the block in the catabolic pathway of Lysine and Tryptophan. The absence of functional GCDH leads to the accumulation of Glutaryl-CoA, which is then converted to the toxic metabolites glutaric acid and 3-hydroxyglutaric acid.

GA-1_Pathway Metabolic Pathway in Glutaric Acidemia Type 1 cluster_0 Mitochondrial Matrix Lysine Lysine / Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Catabolism GCDH GCDH (Glutaryl-CoA Dehydrogenase) GlutarylCoA->GCDH GA Glutaric Acid (GA) GlutarylCoA->GA Alternative Pathway OHGA 3-OH-Glutaric Acid GlutarylCoA->OHGA CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Pathway Block X Accumulation Accumulation & Toxicity GA->Accumulation OHGA->Accumulation

Caption: Metabolic block in Glutaric Acidemia Type 1 (GA-1).

Experimental Workflow

The overall experimental process involves breeding and genotyping the mice, applying the dietary challenge at a specific age, monitoring for clinical signs, and finally, collecting tissues for biochemical and histological analysis.

Experimental_Workflow start Start breeding 1. Breeding & Genotyping (Gcdh+/- x Gcdh+/-) Identify Gcdh-/- pups start->breeding weaning 2. Weaning & Baseline (P21) Standard Diet breeding->weaning diet 3. Dietary Challenge (P28 / 4 weeks old) Switch to High-Lysine Diet weaning->diet monitoring 4. Daily Monitoring Weight, Clinical Signs (Lethargy, Paralysis) diet->monitoring endpoint 5. Endpoint Reached (Symptomatic or Pre-defined Time) monitoring->endpoint collection 6. Tissue & Fluid Collection (Brain, Liver, Blood, Urine) endpoint->collection Euthanasia analysis 7. Analysis Biochemical (GC-MS) Histological (H&E, Myelin Stain) collection->analysis end End analysis->end

Caption: Workflow for inducing and analyzing the GA-1 phenotype.

Experimental Protocols

Protocol 1: Generation and Maintenance of Gcdh-/- Mice

Principle: To obtain homozygous knockout mice for the experiment, heterozygous (Gcdh+/-) mice are bred. Offspring must be genotyped to identify wild-type (Gcdh+/+), heterozygous (Gcdh+/-), and homozygous knockout (Gcdh-/-) individuals.

Materials:

  • Gcdh+/- breeding pairs (e.g., on a C57BL/6 background)

  • Standard mouse housing and husbandry equipment

  • Ear punch or tail biopsy tools

  • DNA extraction kit

  • PCR reagents (primers for wild-type and knockout alleles, Taq polymerase, dNTPs)

  • Thermocycler

  • Gel electrophoresis equipment

Procedure:

  • Set up breeding cages with one male and one or two female Gcdh+/- mice.

  • Monitor females for pregnancy and birth.

  • At approximately 10-14 days of age, obtain a small tail tip biopsy (~2 mm) from each pup for DNA extraction.

  • Extract genomic DNA from the biopsies according to the kit manufacturer's protocol.

  • Perform PCR genotyping using primers specific for both the wild-type Gcdh allele and the knockout construct.

  • Analyze PCR products via agarose (B213101) gel electrophoresis to determine the genotype of each mouse.

  • Wean the pups at 21 days of age, separating them by sex and genotype. House Gcdh-/- mice and wild-type littermate controls for the experiment.

  • Maintain all mice on a standard chow diet until the start of the dietary challenge.

Protocol 2: Induction of GA-1 Phenotype via High-Lysine Diet

Principle: Challenging Gcdh-/- mice with a diet high in lysine, a precursor to glutaryl-CoA, overwhelms the compromised metabolic pathway. This leads to a rapid and massive accumulation of GA and 3-OHGA, precipitating an acute encephalopathic crisis and striatal injury.[6][8][11] The severity and onset of symptoms are age-dependent, with younger mice being more susceptible.[6][10][11]

Materials:

  • 4-week-old male and female Gcdh-/- mice and wild-type (WT) littermate controls.

  • Standard chow (Control diet).

  • High-lysine diet (e.g., a purified diet containing 4.7% L-lysine).

  • Metabolic cages for urine collection (optional).

  • Scale for daily weight measurement.

Procedure:

  • At 4 weeks of age (P28), weigh all mice (Gcdh-/- and WT controls) to establish a baseline.

  • Separate mice into experimental groups. A typical design includes:

    • Group 1: WT mice on a standard diet.

    • Group 2: WT mice on a high-lysine diet.

    • Group 3: Gcdh-/- mice on a standard diet.

    • Group 4: Gcdh-/- mice on a high-lysine diet.

  • Replace the standard chow with the high-lysine diet for the appropriate groups. Ensure continuous access to food and water.

  • Monitor the mice at least twice daily for clinical signs of neurotoxicity, including:

    • Weight loss

    • Lethargy, reduced activity

    • Ataxia, poor coordination

    • Paralysis (hind-limb or full)

    • Seizures

  • Record the body weight of each mouse daily.

  • The experimental endpoint is typically the onset of severe neurological symptoms (e.g., paralysis) or a predetermined time point (e.g., 14 days). High-protein diets can be lethal to 4-week-old Gcdh-/- mice within 2-3 days, while a high-lysine diet may induce symptoms within 3-12 days.[6][7][10][11]

  • Upon reaching the endpoint, euthanize the mice according to approved institutional guidelines and proceed immediately with tissue and fluid collection.

Protocol 3: Biochemical Analysis of Metabolites

Principle: To confirm the biochemical phenotype, levels of glutaric acid and 3-hydroxyglutaric acid are quantified in urine, plasma, and brain tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Blood collection tubes (e.g., heparinized or EDTA-coated)

  • Centrifuge

  • Tools for brain dissection

  • Liquid nitrogen or dry ice

  • Sample storage tubes (-80°C)

  • Internal standards (e.g., deuterated organic acids)

  • Derivatization agents (e.g., BSTFA)

  • GC-MS system

Procedure:

  • Sample Collection:

    • Blood: Collect blood via cardiac puncture into appropriate tubes. Centrifuge to separate plasma and store at -80°C.

    • Urine: Collect urine from metabolic cages or via bladder massage post-mortem. Store at -80°C.

    • Brain: Rapidly dissect the brain, isolating specific regions like the striatum and cortex if desired. Flash-freeze in liquid nitrogen and store at -80°C.

  • Sample Preparation:

    • Homogenize brain tissue in a suitable buffer.

    • Perform protein precipitation (e.g., with sulfosalicylic acid).

    • Add internal standards to plasma, urine, and brain homogenate samples.

    • Perform liquid-liquid or solid-phase extraction to isolate organic acids.

    • Evaporate the solvent and perform chemical derivatization to make the organic acids volatile for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Run a temperature gradient program to separate the compounds.

    • Quantify GA and 3-OHGA levels by comparing their peak areas to those of the known concentration of the internal standard.

Data Presentation

Table 1: Expected Biochemical Changes in 4-Week-Old Mice

Summarizes the anticipated changes in key metabolites following a high-lysine diet challenge. Values are illustrative and based on published findings.[7][12]

Genotype & DietPlasma GA (µM)Brain GA (nmol/g)Urine GA (mmol/mol creatinine)
WT + Standard Diet < 1< 5< 10
WT + High-Lysine < 1< 5< 15
Gcdh-/- + Standard Diet 5 - 1550 - 1501000 - 3000
Gcdh-/- + High-Lysine (Symptomatic) > 50> 500> 10000
Table 2: Expected Clinical Outcomes in 4-Week-Old Mice

Summarizes the typical clinical response to a high-lysine diet challenge.[6][7][10][11]

Genotype & DietAverage Onset of Symptoms (days)Key Clinical SignsSurvival Rate (at 14 days)
WT + High-Lysine N/ANone100%
Gcdh-/- + Standard Diet N/ANone / Mild motor deficit100%
Gcdh-/- + High-Lysine 3 - 12Lethargy, weight loss, paralysis, seizures~25%

References

Application of Pentanedioate in Pharmaceutical Formulations: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioate, also known as glutarate or glutaric acid, is a five-carbon dicarboxylic acid that is emerging as a versatile excipient and building block in pharmaceutical formulations. Its utility stems from its favorable physicochemical properties, including its bifunctional nature, water solubility, and biocompatibility. This document provides detailed application notes and protocols on the use of this compound in enhancing drug solubility and bioavailability through cocrystal formation, as a pH adjusting agent, in controlled-release systems, and as a linker in complex drug delivery systems.

Physicochemical Properties of this compound (Glutaric Acid)

A summary of the key physicochemical properties of glutaric acid is presented in Table 1.

Table 1: Physicochemical Properties of Glutaric Acid [1]

PropertyValue
Chemical Formula C₅H₈O₄
Molecular Weight 132.11 g/mol
Appearance Colorless crystals or white solid
Melting Point 95-98 °C
Water Solubility >50% (w/w)
pKa1 ~4.34
pKa2 ~5.42

Application Notes

Enhancement of Solubility and Bioavailability via Cocrystal Formation

One of the most significant applications of this compound in pharmaceutical formulations is its use as a coformer in the development of cocrystals. Cocrystals are multi-component crystals in which a drug substance is co-crystallized with a pharmaceutically acceptable coformer, such as glutaric acid. This approach is particularly beneficial for poorly soluble drugs (BCS Class II and IV).

Mechanism: Glutaric acid, with its two carboxylic acid groups, can form robust hydrogen bonds with active pharmaceutical ingredients (APIs) that have suitable functional groups (e.g., amides, pyridines).[2][3] This interaction disrupts the crystal lattice of the parent drug, leading to the formation of a new crystalline solid with distinct and often improved physicochemical properties, such as increased aqueous solubility and dissolution rate.[2][3][4]

Quantitative Impact: The formation of a glutaric acid cocrystal with a poorly soluble API has been shown to dramatically improve its biopharmaceutical properties. In one study, a 1:1 molecular ratio cocrystal of an API with glutaric acid resulted in an 18-fold increase in the aqueous dissolution rate compared to the pure drug.[2][3] This enhanced dissolution translated to a significant improvement in in vivo performance, with a 3-fold increase in plasma AUC (Area Under the Curve) observed in canine studies.[2][3] Another study on posaconazole, a poorly soluble antifungal agent, demonstrated a 1.5-fold increase in solubility in 0.1 N HCl when formulated as a cocrystal with glutaric acid.

Table 2: Impact of Glutaric Acid Cocrystallization on API Performance

ParameterImprovement FactorReference
Aqueous Dissolution Rate18-fold increase[2][3]
Plasma AUC3-fold increase[2][3]
Solubility (Posaconazole)1.5-fold increase
pH Adjustment and Buffering Agent

This compound can be used as a pH adjusting agent and as a buffering agent in various pharmaceutical formulations, including parenteral, ophthalmic, and oral liquids.[5] The buffering capacity of glutaric acid is centered around its two pKa values (~4.34 and ~5.42), making it suitable for formulations requiring a pH in the acidic to slightly acidic range.

Application in Ophthalmic Solutions: Maintaining the pH of ophthalmic solutions close to that of physiological tear fluid (around 7.4) is crucial for patient comfort and to minimize irritation.[6] While glutaric acid's buffer range is not centered at physiological pH, it can be used in combination with other buffering agents or for formulations that require a lower pH for drug stability. It is important to note that some common buffers, like citrate, have shown cytotoxic effects on corneal cells at higher concentrations, highlighting the need for careful selection and concentration optimization of buffering agents in ophthalmic preparations.[6]

Controlled-Release Formulations

Derivatives of glutaric acid are utilized in the fabrication of controlled-release drug delivery systems.[5] It can be incorporated into polymer matrices to modulate the release rate of the API.

Mechanism: Glutaric acid can be used to create biodegradable polymers or can be incorporated into hydrophilic matrices. The rate of drug release can be controlled by the degradation of the polymer or by the diffusion of the drug through the swollen matrix. The dicarboxylic nature of glutaric acid allows for cross-linking, which can influence the integrity of the matrix and, consequently, the drug release kinetics.

Linker in Drug Delivery Systems

Glutaric acid can serve as a flexible and biocompatible linker to connect different components in advanced drug delivery systems, such as antibody-drug conjugates (ADCs).

Mechanism in ADCs: In an ADC, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. Glutarate can be used to create a stable linkage between the antibody and the drug. This linkage is designed to be stable in systemic circulation but to be cleaved once the ADC is internalized into the target cancer cell, releasing the cytotoxic payload. The cleavage can be triggered by the acidic environment of endosomes and lysosomes or by specific enzymes that are overexpressed in cancer cells.

Experimental Protocols

Protocol 1: Preparation of a this compound (Glutaric Acid) Cocrystal

This protocol is adapted from the preparation of glipizide-glutaric acid cocrystals and is applicable for screening and small-scale production.[4]

Objective: To prepare a cocrystal of a poorly soluble API with glutaric acid to enhance its dissolution properties.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Glutaric Acid (Coformer)

  • Methanol (B129727) (or other suitable solvent)

  • Mortar and Pestle

  • Sieve (e.g., 100 mesh)

Methods:

1. Solvent Evaporation Method: a. Dissolve the API and glutaric acid in a 1:1 molar ratio in a minimal amount of a common solvent (e.g., methanol) with gentle heating and stirring. b. Allow the solvent to evaporate slowly at room temperature in a fume hood. c. Collect the resulting solid, gently grind it, and pass it through a sieve. d. Store the cocrystals in a desiccator for further characterization.

2. Liquid-Assisted Grinding Method: a. Place the API and glutaric acid in a 1:1 molar ratio in a mortar. b. Add a few drops of methanol to moisten the powder mixture. c. Grind the mixture with a pestle for approximately 30-60 minutes. d. Dry the resulting powder, pass it through a sieve, and store it for analysis.

3. Slurry Conversion Method: a. Suspend the API and glutaric acid in a 1:1 molar ratio in a solvent in which they are sparingly soluble. b. Stir the slurry at room temperature for an extended period (e.g., 24-48 hours) to allow for the conversion to the cocrystal form. c. Filter the solid, wash with a small amount of the solvent, and dry. d. Sieve the product and store for characterization.

Characterization:

  • Differential Scanning Calorimetry (DSC): To determine the melting point of the cocrystal, which should be different from the melting points of the individual components.

  • Powder X-ray Diffraction (PXRD): To confirm the formation of a new crystalline phase with a unique diffraction pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in bond vibrations (e.g., carbonyl stretches) indicative of hydrogen bond formation between the API and glutaric acid.

Protocol 2: In Vitro Dissolution Testing of a this compound Cocrystal Formulation

This protocol follows the general guidelines of the USP for dissolution testing.[7][8][9]

Objective: To evaluate the dissolution rate of the prepared this compound cocrystal compared to the pure API.

Materials and Equipment:

  • USP Dissolution Apparatus II (Paddle Apparatus)[7]

  • Dissolution Medium (e.g., 0.1 N HCl or phosphate (B84403) buffer pH 6.8)

  • Cocrystal formulation and pure API formulation (e.g., in capsules or as compressed tablets)

  • UV-Vis Spectrophotometer or HPLC system for analysis

Procedure: a. Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C. b. Place the dosage form (containing the cocrystal or pure API) in the vessel. c. Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm). d. Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). e. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium. f. Filter the samples through a suitable filter (e.g., 0.45 µm). g. Analyze the concentration of the API in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the API or HPLC). h. Calculate the cumulative percentage of drug released at each time point. i. Plot the percentage of drug released versus time to obtain the dissolution profile.

Protocol 3: Quantification of this compound (Glutaric Acid) in a Pharmaceutical Formulation by HPLC-UV

This protocol is adapted from a method for quantifying glutaric acid in biological fluids and can be modified for pharmaceutical dosage forms.[10][11][12]

Objective: To develop and validate an HPLC-UV method for the quantification of glutaric acid in a pharmaceutical formulation.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Glutaric acid reference standard

  • Mobile phase components (e.g., phosphate buffer, acetonitrile (B52724), methanol)

  • Solvents for sample extraction (e.g., water, methanol)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as carboxylic acids have low UV absorbance at higher wavelengths)

Procedure:

1. Standard Preparation: a. Prepare a stock solution of glutaric acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or mobile phase). b. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

2. Sample Preparation (e.g., from Tablets): a. Weigh and finely powder a number of tablets (e.g., 10) to get a homogenous sample. b. Accurately weigh an amount of powder equivalent to a single dose and transfer it to a volumetric flask. c. Add a suitable extraction solvent (e.g., a mixture of water and methanol), sonicate for 15-20 minutes to dissolve the glutaric acid, and then dilute to volume. d. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. Analysis: a. Inject the standard solutions to construct a calibration curve (peak area vs. concentration). b. Inject the sample solutions. c. Quantify the amount of glutaric acid in the samples by comparing their peak areas to the calibration curve.

4. Validation: a. Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Signaling Pathway and Drug Delivery Concepts

The following diagrams illustrate conceptual workflows and pathways related to the application of this compound in pharmaceutical formulations.

experimental_workflow_cocrystal cluster_0 Cocrystal Preparation API API Mix Mixing API->Mix GA Glutaric Acid (Coformer) GA->Mix Solvent Solvent SolventEvap Cocrystal Formation Solvent->SolventEvap Grinding Grinding/ Slurrying GrindingSlurry Cocrystal Formation Grinding->GrindingSlurry Mix->SolventEvap Solvent Evaporation Mix->GrindingSlurry Mechanical Methods DSC DSC SolventEvap->DSC FTIR FTIR PXRD PXRD GrindingSlurry->PXRD Dissolution Dissolution Testing

Fig. 1: Experimental workflow for this compound cocrystal preparation.

adc_mechanism cluster_0 Systemic Circulation (Stable) cluster_2 Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Antibody Antibody Linker Glutarate Linker Antibody->Linker Drug Cytotoxic Drug Linker->Drug Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., low pH, enzymes) Lysosome->Cleavage ReleasedDrug Released Drug Cleavage->ReleasedDrug Apoptosis Cell Death (Apoptosis) ReleasedDrug->Apoptosis Induces

Fig. 2: Role of a glutarate linker in an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a highly functional and versatile component in pharmaceutical formulations with demonstrated success in improving the biopharmaceutical properties of poorly soluble drugs. Its application in cocrystals is well-documented and offers a promising strategy for drug development. Further research into its use in controlled-release systems and as a linker in targeted drug delivery is warranted. The protocols provided herein offer a foundation for the exploration and implementation of this compound in various pharmaceutical applications. As with any excipient, thorough compatibility and stability studies with the specific API are essential during the formulation development process.

References

Application Notes and Protocols for Enzymatic Assays of Pentanedioate Dehydrogenase (Glutaryl-CoA Dehydrogenase) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioate dehydrogenase, more commonly known as Glutaryl-CoA dehydrogenase (GCDH), is a key mitochondrial enzyme essential for the metabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. This flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[1] Deficiencies in GCDH activity lead to the genetic disorder Glutaric Aciduria Type I, a severe neurometabolic disease.[1] Therefore, accurate and reliable assays for measuring GCDH activity are crucial for disease diagnosis, studying enzyme kinetics, and for the screening of potential therapeutic agents in drug development.[2]

These application notes provide detailed protocols for spectrophotometric assays of GCDH activity, guidance on data presentation, and visualization of the relevant metabolic pathway and experimental workflow.

Data Presentation: Kinetic Parameters of Glutaryl-CoA Dehydrogenase

The following tables summarize the kinetic parameters of GCDH from various species. This data is essential for designing experiments and for comparative analysis.

Table 1: Kinetic Parameters for Human Glutaryl-CoA Dehydrogenase (GCDH)

ParameterValuepHTemperature (°C)Notes
Km for Glutaryl-CoA4.7 µM6.5Not SpecifiedPurified recombinant human GCDH expressed in E. coli.[3]
Km for Glutaryl-CoA5.5 µM7.5Not SpecifiedPurified recombinant human GCDH expressed in E. coli.[3]
Km for Glutaryl-CoA8.1 µM7.6Not SpecifiedPurified recombinant human GCDH expressed in E. coli.[3]
Km for Glutaryl-CoA34 µM8.5Not SpecifiedPurified recombinant human GCDH expressed in E. coli.[3]
Km for Glutaryl-CoA5.9 µMNot SpecifiedNot SpecifiedIn cultured normal human fibroblasts, using a tritium-release assay.[4]
Specific Activity~2200 U/mgNot SpecifiedNot SpecifiedFor wild-type GCDH with PMS as an electron acceptor. One unit is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute.

Table 2: Kinetic Parameters for Pseudomonas sp. Glutaryl-CoA Dehydrogenase (GCDH)

ParameterValuepHTemperature (°C)Notes
Molecular Mass~170 kDa (homotetramer)Not SpecifiedNot SpecifiedPurified from Pseudomonas sp. strains KB 740 and K 172.[5]
Prosthetic Group1 FAD per subunitNot SpecifiedNot Specified[5]
Optimal pH6.5 - 7.0Not Specified30For a related acyl-CoA dehydrogenase from Pseudomonas putida KT2440.[6]
Substrate SpecificityGlutaryl-CoANot SpecifiedNot SpecifiedThe enzyme also catalyzes the decarboxylation of glutaconyl-CoA.[5]

Experimental Protocols

Two primary methods for the spectrophotometric determination of GCDH activity are presented below. The first utilizes the physiological electron acceptor, Electron Transfer Flavoprotein (ETF), while the second employs artificial electron acceptors, Phenazine Methosulfate (PMS) and 2,6-Dichlorophenolindophenol (DCPIP).

Protocol 1: ETF-Coupled Spectrophotometric Assay

This assay measures the reduction of ETF by GCDH, which is monitored by the decrease in ETF fluorescence. This method is highly sensitive and reflects the physiological activity of the enzyme.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Glutaryl-CoA solution (1 mM in water)

  • Purified Electron Transfer Flavoprotein (ETF) (concentration determined spectrophotometrically)

  • Enzyme sample (e.g., mitochondrial extract, purified GCDH)

  • Anaerobic cuvettes

  • Fluorometer with excitation at 380 nm and emission at 495 nm

Procedure:

  • Prepare the reaction mixture in an anaerobic cuvette by adding potassium phosphate buffer.

  • Add ETF to the buffer to a final concentration that gives a stable fluorescence signal.

  • Make the cuvette anaerobic by repeated cycles of vacuum and flushing with oxygen-free nitrogen.

  • Initiate the reaction by adding a known amount of the enzyme sample to the cuvette.

  • Record the baseline fluorescence for a few minutes.

  • Start the enzymatic reaction by injecting a small volume of the glutaryl-CoA solution.

  • Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the GCDH activity.

  • Calculate the enzyme activity based on a standard curve of ETF fluorescence versus concentration.

Protocol 2: PMS/DCPIP-Coupled Spectrophotometric Assay

This colorimetric assay is a robust and widely used method for measuring the activity of various dehydrogenases, including GCDH. The reaction involves the transfer of electrons from the FADH2 of GCDH to PMS, which then reduces the blue dye DCPIP to its colorless form. The rate of DCPIP reduction is monitored by the decrease in absorbance at 600 nm.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.6)

  • Glutaryl-CoA solution (10 mM in water)

  • 2,6-Dichlorophenolindophenol (DCPIP) stock solution (2.5 mM in water)

  • Phenazine methosulfate (PMS) stock solution (20 mM in water, freshly prepared and protected from light)

  • Enzyme sample (e.g., cell lysate, purified GCDH)

  • Spectrophotometer and cuvettes

Procedure:

  • Set up the reaction mixture in a cuvette containing:

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.6)

    • 50 µL of 2.5 mM DCPIP solution

    • 50 µL of the enzyme sample

  • Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of 20 mM PMS solution.

  • Immediately add 50 µL of 10 mM glutaryl-CoA solution to start the enzymatic reaction.

  • Quickly mix the contents of the cuvette and place it in the spectrophotometer.

  • Monitor the decrease in absorbance at 600 nm for 5-10 minutes, recording the reading every 30 seconds.

  • Determine the linear rate of absorbance change (ΔA600/min).

  • Calculate the specific activity using the Beer-Lambert law. The molar extinction coefficient for DCPIP at 600 nm is 21,000 M-1cm-1.

Calculation of Specific Activity:

Specific Activity (U/mg) = (ΔA600/min) / (ε * l * [Protein])

Where:

  • ΔA600/min is the rate of change in absorbance at 600 nm per minute.

  • ε is the molar extinction coefficient of DCPIP (21,000 M-1cm-1).

  • l is the path length of the cuvette (typically 1 cm).

  • [Protein] is the concentration of the protein in the assay in mg/mL.

One unit (U) of GCDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.

Visualizations

Lysine (B10760008) and Tryptophan Degradation Pathway

The following diagram illustrates the central role of Glutaryl-CoA dehydrogenase (GCDH) in the catabolism of the amino acids lysine and tryptophan.

Lysine_Tryptophan_Degradation Lysine Lysine alpha_Ketoadipate alpha-Ketoadipate Lysine->alpha_Ketoadipate Tryptophan Tryptophan Tryptophan->alpha_Ketoadipate Glutaryl_CoA Glutaryl-CoA alpha_Ketoadipate->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Oxidative Decarboxylation Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Metabolic pathway of lysine and tryptophan degradation.

Experimental Workflow for GCDH Spectrophotometric Assay

This diagram outlines the key steps involved in the PMS/DCPIP-coupled spectrophotometric assay for measuring GCDH activity.

GCDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - Buffer (pH 7.6) - DCPIP solution - PMS solution (fresh) - Glutaryl-CoA solution Mix_Components Mix Buffer, DCPIP, and Enzyme Sample in a cuvette Prep_Reagents->Mix_Components Prep_Sample Prepare Enzyme Sample (e.g., cell lysate, purified protein) Prep_Sample->Mix_Components Incubate Incubate at 37°C for 5 min Mix_Components->Incubate Initiate_Reaction Initiate reaction by adding PMS and Glutaryl-CoA Incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 600 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Rate Determine the linear rate of absorbance change (ΔA/min) Measure_Absorbance->Calculate_Rate Calculate_Activity Calculate Specific Activity (U/mg) Calculate_Rate->Calculate_Activity

Caption: Workflow for the GCDH spectrophotometric assay.

References

Application Note: Quantification of Pentanedioate (Glutaric Acid) in Tissue Homogenates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentanedioate, more commonly known as glutaric acid (GA), is a five-carbon dicarboxylic acid. In clinical research, the accurate quantification of glutaric acid in tissues is crucial for studying metabolic disorders such as Glutaric Aciduria Type I (GA-I).[1][2][3] GA-I is an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leading to the accumulation of glutaric acid and its derivatives in various body tissues and fluids.[1][2][3][4] This accumulation can cause severe neurological damage.[2] Therefore, robust and reliable analytical methods for determining glutaric acid concentrations in tissue samples are essential for both basic research and the development of therapeutic strategies.

This application note provides detailed protocols for the sample preparation and analysis of glutaric acid in tissue homogenates using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of glutaric acid in complex biological matrices like tissue homogenates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust method for the analysis of volatile and thermally stable compounds. For non-volatile analytes like glutaric acid, a derivatization step is required to increase their volatility.[5] Silylation is a common derivatization technique for organic acids.[6][7][8] Isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is used, provides high accuracy and precision.[9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation.[11] While direct analysis of glutaric acid is possible, derivatization can be employed to enhance chromatographic retention and detection sensitivity.[12] LC-MS/MS is particularly useful for high-throughput analysis.

Experimental Protocols

Tissue Homogenization

This protocol describes the initial step of preparing a tissue homogenate.

Materials:

  • Tissue sample (e.g., liver, brain, kidney)

  • Phosphate-buffered saline (PBS), ice-cold (0.01M, pH 7.4)

  • Lysis Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[13]

  • Protease inhibitor cocktail (optional, but recommended for long-term storage)[14]

  • Homogenizer (e.g., Potter-Elvehjem homogenizer, bead beater, or polytron)[13][15]

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Excise the tissue of interest and place it in a pre-weighed microcentrifuge tube on ice.

  • Wash the tissue with ice-cold PBS to remove any blood or external contaminants.[14]

  • Weigh the tissue and record the weight.[14][16]

  • Add a specific volume of ice-cold lysis buffer. A common ratio is 100 mg of tissue per 900 µL of lysis buffer.[13] If using a different buffer system, a general starting point is a 1:9 tissue-to-buffer ratio (w/v).[14]

  • If required, add a protease inhibitor cocktail to the lysis buffer immediately before use.[14]

  • Homogenize the tissue on ice until no visible tissue fragments remain. The duration and intensity of homogenization will depend on the tissue type and the homogenizer used.[16][17]

  • Centrifuge the homogenate at approximately 13,000 x g for 10 minutes at 4°C.[13]

  • Carefully collect the supernatant, which is the tissue homogenate, and transfer it to a new, clean tube. Avoid disturbing the pellet.

  • The homogenate can be used immediately for protein precipitation or stored at -80°C for later analysis.[13][14]

Protein Precipitation

This step is crucial for removing proteins that can interfere with the analysis and damage the analytical column.

Materials:

  • Tissue homogenate

  • Precipitating solvent (e.g., ice-cold acetone, methanol, or a solution of trichloroacetic acid (TCA))[18][19][20]

  • Vortex mixer

  • Centrifuge

Procedure (using Acetone):

  • To 100 µL of tissue homogenate, add 400 µL of ice-cold acetone.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the sample at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the deproteinized extract, to a new tube.

  • The supernatant is now ready for the derivatization step (for GC-MS) or direct analysis (for LC-MS/MS).

Derivatization for GC-MS Analysis (Silylation)

This protocol is for the derivatization of glutaric acid to its more volatile trimethylsilyl (B98337) (TMS) ester.

Materials:

  • Deproteinized tissue extract

  • Internal standard (e.g., deuterated glutaric acid)

  • Nitrogen evaporator or vacuum concentrator

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS))[7]

  • Heating block or oven

Procedure:

  • Add a known amount of the internal standard to the deproteinized tissue extract.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator at a controlled temperature (e.g., 40°C).[7]

  • To the dried residue, add 50 µL of the derivatization reagent (BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[6][7]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Data Presentation

The following tables summarize typical quantitative data for the analysis of glutaric acid using mass spectrometry-based methods. Note that these values can vary depending on the specific instrumentation, sample matrix, and protocol used.

Table 1: GC-MS Method Performance

Parameter Typical Value Reference
Linearity Range 0.19 - 3.8 µM [9]
Limit of Detection (LOD) 34 nM (in urine) [21]
Recovery 96-103% (in serum/urine) [9]

| Run-to-run Precision | 1.2 - 8.6% |[9] |

Table 2: LC-MS/MS Method Performance

Parameter Typical Value Reference
Linearity Range 0.025 - 20 µM (for a derivative) [4][22]
Limit of Quantification (LOQ) 0.025 µM (for a derivative) [4][22]
Recovery >95% [11]

| Linearity (r²) | >0.9998 |[11] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of tissue homogenates for this compound analysis.

G Workflow for this compound Analysis in Tissue cluster_prep Sample Preparation cluster_analysis Analysis cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path tissue Tissue Sample homogenize Homogenization (Lysis Buffer, Mechanical Disruption) tissue->homogenize centrifuge1 Centrifugation (13,000 x g, 10 min, 4°C) homogenize->centrifuge1 homogenate Tissue Homogenate (Supernatant) centrifuge1->homogenate precipitate Protein Precipitation (e.g., Cold Acetone) homogenate->precipitate centrifuge2 Centrifugation (14,000 x g, 10 min, 4°C) precipitate->centrifuge2 extract Deproteinized Extract (Supernatant) centrifuge2->extract dry Evaporation extract->dry For GC-MS lcms LC-MS/MS Analysis extract->lcms For LC-MS/MS derivatize Derivatization (e.g., BSTFA + TMCS) dry->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Workflow for this compound analysis in tissue.

Logical Relationship of Methods

The diagram below shows the logical relationship between the sample preparation steps and the analytical techniques.

G Methodology Overview cluster_analytical Analytical Methods start Start: Tissue Sample homogenization Tissue Homogenization start->homogenization protein_precipitation Protein Precipitation homogenization->protein_precipitation lc_ms_ms_path LC-MS/MS protein_precipitation->lc_ms_ms_path Direct Analysis (Derivatization Optional) derivatization Derivatization (Required for GC-MS) protein_precipitation->derivatization gc_ms_path GC-MS derivatization->gc_ms_path Yes

Caption: Overview of sample preparation and analysis methods.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pentanedioate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of pentanedioate-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might its solubility be a concern?

A1: this compound, also known as glutarate, is the conjugate base of glutaric acid, a five-carbon dicarboxylic acid. While glutaric acid itself is highly soluble in water, a drug substance may be a this compound salt or contain a this compound moiety as part of a larger, more complex molecule, which can lead to poor aqueous solubility.[1][2] Low solubility can hinder drug absorption and bioavailability, making it a critical parameter to optimize during pharmaceutical development.[3]

Q2: What are the primary strategies for improving the aqueous solubility of a this compound compound?

A2: The most common and effective methods for enhancing the solubility of ionizable compounds like pentanedioates include:

  • pH Adjustment: Increasing the pH of the solution deprotonates the carboxylic acid groups, forming a more soluble salt.[4]

  • Salt Formation: Creating a salt of the this compound compound with a suitable counter-ion can significantly improve its solubility compared to the free acid form.[5][6]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a compound by reducing the polarity of the aqueous medium.[]

  • Cocrystal Formation: Co-crystallizing the this compound compound with a pharmaceutically acceptable coformer can enhance its dissolution rate and apparent solubility.[8][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the less soluble parts of the molecule, increasing its overall solubility in water.[10]

Q3: How does pH specifically affect the solubility of this compound?

A3: As a dicarboxylic acid, the solubility of a this compound-containing compound is highly pH-dependent. At a low pH (acidic conditions), the carboxyl groups are protonated, rendering the molecule less polar and thus less soluble in water. As the pH increases (more basic conditions), the carboxyl groups deprotonate to form the more polar and significantly more soluble this compound anion.[1][11] Therefore, adjusting the pH to a value above the pKa of the carboxylic acid groups is a primary strategy for solubilization.

Q4: What is salt disproportionation and why is it a concern for this compound salts?

A4: Salt disproportionation is a phenomenon where a more soluble salt of a drug converts into its less soluble free acid or base form in solution.[12] For a this compound salt (a salt of a weak acid), this can occur if the pH of the solution drops, causing the this compound anion to be protonated back to the less soluble free acid form, leading to precipitation. This is a critical consideration during formulation and storage, as it can negatively impact the stability and performance of the drug product.[12]

Troubleshooting Guides

Issue 1: Precipitation of this compound Compound in Aqueous Buffer

This is a common issue when working with dicarboxylic acids and their salts. The following guide provides a systematic approach to diagnose and resolve the problem.

Logical Workflow for Troubleshooting Precipitation

G Start Precipitation Observed MeasurepH Measure pH of Supernatant Start->MeasurepH pH_Low pH is low (acidic) MeasurepH->pH_Low pH < pKa? CheckTemp Was the Solution Cooled? Temp_Low Yes CheckTemp->Temp_Low CheckCations Are Divalent Cations (e.g., Ca²⁺, Mg²⁺) Present? Cations_Present Yes CheckCations->Cations_Present CheckEvap Was There Solvent Evaporation? Evap_Occurred Yes CheckEvap->Evap_Occurred pH_Low->CheckTemp No Cause_Protonation Cause: Protonation to less soluble free acid. pH_Low->Cause_Protonation Yes Temp_Low->CheckCations No Cause_Temp Cause: Decreased solubility at lower temperature. Temp_Low->Cause_Temp Cations_Present->CheckEvap No Cause_InsolubleSalt Cause: Formation of insoluble dicarboxylate salt. Cations_Present->Cause_InsolubleSalt Cause_Concentration Cause: Concentration exceeds solubility limit. Evap_Occurred->Cause_Concentration Solution_pH Solution: Increase pH with a suitable base (e.g., 0.1M NaOH). Cause_Protonation->Solution_pH Solution_Temp Solution: Gently warm the solution and maintain constant temperature. Cause_Temp->Solution_Temp Solution_Cations Solution: Add a chelating agent (e.g., EDTA) or use purified water. Cause_InsolubleSalt->Solution_Cations Solution_Evap Solution: Add more solvent to redissolve and prevent further evaporation. Cause_Concentration->Solution_Evap

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Characterize the Precipitate: Before taking action, note the appearance of the precipitate (e.g., crystalline, amorphous) and the conditions under which it formed (e.g., upon cooling, after pH adjustment).[13]

  • Measure Supernatant pH: This is a critical first step. If the pH is below the pKa of the this compound's carboxylic acid groups, protonation is the likely cause of precipitation.[13]

  • Review Solution Composition: Check for the presence of divalent cations like Ca²⁺ or Mg²⁺, which can form insoluble salts with dicarboxylates.[13][14]

  • Check Temperature and Volume: A decrease in temperature can lower solubility. Also, solvent evaporation can lead to a concentration that exceeds the solubility limit.[13][15]

Data Presentation: Solubility Enhancement of a Hypothetical this compound Drug (Drug-PD)

The following tables provide illustrative quantitative data on how different methods can improve the solubility of a poorly soluble hypothetical drug, "Drug-PD".

Table 1: pH-Dependent Solubility of Drug-PD at 25°C

pHSolubility (mg/mL)Predominant Species
2.00.05Fully Protonated (Acid)
4.00.50Partially Ionized
6.05.0Mostly Ionized (Salt)
7.412.0Fully Ionized (Salt)
8.015.0Fully Ionized (Salt)

Table 2: Effect of Co-solvents on Drug-PD Solubility at pH 7.4 and 25°C

Co-solvent System (v/v)Co-solventSolubility (mg/mL)Fold Increase
100% WaterNone12.01.0
80:20 Water:EthanolEthanol25.02.1
60:40 Water:EthanolEthanol55.04.6
80:20 Water:PEG 400Polyethylene Glycol 40038.03.2
60:40 Water:PEG 400Polyethylene Glycol 40080.06.7

Table 3: Comparative Solubility of Different Solid Forms of the Drug at pH 7.4 and 25°C

Solid FormSolubility (mg/mL)Fold Increase (vs. Free Acid)
Drug (Free Acid Form)0.081.0
Drug-PD (Sodium Salt)12.0150
Drug-PD (Potassium Salt)14.5181
Drug-PD with Glutaric Acid Cocrystal1.44 (dissolution rate)18 (dissolution rate)[8][9]

Note: Cocrystal data reflects an 18-fold increase in dissolution rate as reported in a study for a different API with glutaric acid, which often correlates with enhanced apparent solubility.[8][9]

Experimental Protocols

Protocol 1: pH Adjustment for Solubilization

This protocol details how to determine the pH-dependent solubility profile of a this compound compound.

Experimental Workflow for pH Adjustment

G Start Start: Prepare Buffer Solutions (pH 2-10) AddExcess Add Excess this compound Compound to Each Buffer Start->AddExcess Equilibrate Equilibrate (e.g., 24-48h at 25°C with shaking) AddExcess->Equilibrate Separate Separate Solid and Liquid Phases (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) Separate->Analyze Plot Plot Solubility vs. pH Analyze->Plot

Caption: Workflow for determining pH-dependent solubility.

Methodology:

  • Prepare Buffers: Prepare a series of aqueous buffer solutions covering a pH range of interest (e.g., pH 2, 4, 6, 7.4, 8, 10).[16]

  • Add Excess Compound: To a known volume of each buffer solution in a sealed vial, add an excess amount of the this compound compound to create a slurry.

  • Equilibrate: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.

  • Quantify Concentration: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Plot Data: Plot the measured solubility (in mg/mL or mol/L) as a function of pH.

Protocol 2: Co-solvent Screening

This protocol outlines a method for screening different co-solvents to enhance the solubility of a this compound compound.

Experimental Workflow for Co-solvent Screening

G Start Select Co-solvents (e.g., Ethanol, PEG 400, Propylene (B89431) Glycol) PrepareMixtures Prepare Co-solvent/Water Mixtures (e.g., 10%, 20%, 40% v/v) Start->PrepareMixtures AddExcess Add Excess this compound Compound to Each Mixture PrepareMixtures->AddExcess Equilibrate Equilibrate (e.g., 24-48h at 25°C with shaking) AddExcess->Equilibrate Separate Separate Solid and Liquid Phases (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) Separate->Analyze Compare Compare Solubilities to Identify Optimal Co-solvent System Analyze->Compare

Caption: Workflow for co-solvent screening.

Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents to screen (e.g., ethanol, propylene glycol, PEG 400).[]

  • Prepare Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 40% v/v).

  • Determine Solubility: For each co-solvent mixture, determine the equilibrium solubility of the this compound compound using the shake-flask method described in Protocol 1 (steps 2-5).

  • Analyze and Compare: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested. This will help identify the most effective co-solvent and the optimal concentration range for achieving the desired solubility.

Protocol 3: Salt Formation and Solubility Assessment

This protocol provides a general method for forming different salts of a this compound compound and evaluating their solubility.

Methodology:

  • Select Counter-ions: Choose a range of pharmaceutically acceptable counter-ions (bases) to form salts with the acidic this compound compound. Common choices include sodium, potassium, calcium, and various amines.[5][17]

  • Salt Synthesis: In a suitable solvent, react the this compound compound with an equimolar amount of the selected base. The salt can then be isolated by precipitation or evaporation of the solvent.

  • Characterize the Salt: Confirm the formation of the new salt form using analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods.

  • Solubility Determination: Measure the aqueous solubility of each newly formed salt using the shake-flask method (Protocol 1) in a relevant aqueous medium (e.g., purified water or a buffer at a specific pH).

  • Compare Solubilities: Compare the solubility of the different salt forms to that of the original free acid to identify the salt that provides the most significant solubility enhancement.[18] The choice of counter-ion can have a substantial impact on the resulting salt's solubility.[5][19]

Protocol 4: Cocrystal Screening and Dissolution Testing

This protocol describes a screening method to identify coformers that can form cocrystals with a this compound compound to improve its dissolution rate.

Methodology:

  • Select Coformers: Choose a library of pharmaceutically acceptable coformers with functional groups that can form hydrogen bonds with the carboxylic acid groups of the this compound compound (e.g., other carboxylic acids, amides).[8][20]

  • Cocrystal Screening: A common screening method is liquid-assisted grinding. Mix the this compound compound and a coformer in a specific molar ratio (e.g., 1:1) and add a small amount of a suitable solvent. Grind the mixture using a mortar and pestle or a ball mill.

  • Characterize the Product: Analyze the resulting solid by PXRD to identify new crystalline phases, which may indicate cocrystal formation. DSC can also be used to detect new thermal events.

  • Intrinsic Dissolution Rate (IDR) Testing: For promising cocrystal candidates, prepare a compact of the material with a known surface area. Measure the rate at which the compound dissolves from this compact into a dissolution medium under controlled conditions (constant temperature, stirring speed, and pH).

  • Compare Dissolution Rates: Compare the IDR of the cocrystal to that of the original this compound compound. A significant increase in the dissolution rate suggests a potential for improved bioavailability.[8][9]

References

troubleshooting low yield in pentanedioate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of pentanedioates (glutarates), addressing challenges faced by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Significantly Low Yield of Pentanedioate Ester

Q: My esterification reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields in esterification, particularly Fisher esterification, are often due to the reversible nature of the reaction or incomplete conversion. Here are key areas to troubleshoot:

  • Incomplete Reaction: The reaction may not have reached completion. Esterification is an equilibrium process. To drive it towards the product side, you can either use an excess of one reactant (usually the less expensive alcohol) or remove a product as it forms, typically water.[1]

  • Catalyst Issues: An inadequate amount or inactive catalyst (commonly a strong acid like H₂SO₄) will slow the reaction rate. Ensure the catalyst is fresh and used in appropriate catalytic amounts.

  • Reaction Temperature: The reaction may require heat to reach an adequate rate. Many esterifications are performed under reflux to maintain a consistent reaction temperature without losing volatile reactants or products.[1]

  • Water Contamination: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials, reducing the yield. Use anhydrous reagents and solvents where possible.

  • Loss During Workup: Significant product can be lost during the isolation and purification steps.[2] Ensure efficient extraction and careful handling during transfers. The use of a separating funnel is common for isolating the ester from the reaction mixture.[1]

Issue 2: Presence of Multiple Products or Impurities

Q: My final product is a complex mixture, making purification difficult. What are the likely side reactions or sources of contamination?

A: A complex product mixture can stem from side reactions or impurities in the starting materials.

  • Unreacted Starting Materials: The most common impurities are the unreacted carboxylic acid (glutaric acid) and the alcohol.[3]

  • Side Reactions: Depending on the specific this compound derivative being synthesized, various side reactions can occur. For instance, in alkylation reactions to produce substituted pentanedioates, using a base that is too strong can promote unwanted side reactions.[4]

  • Decomposition: If the reaction is heated too high or for too long, the starting materials or the product may decompose.[2]

  • Contamination from Solvents/Reagents: Ensure the purity of all starting materials, solvents, and reagents. Low-grade starting materials can introduce impurities that carry through the synthesis.[2]

Issue 3: Difficulty in Product Purification

Q: I'm struggling to purify my this compound ester from the crude reaction mixture. What are the best practices?

A: Purification aims to remove unreacted starting materials, catalyst, and byproducts. A typical purification workflow involves several steps:

  • Neutralization: After the reaction, the mixture is often treated with a weak base, such as aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst and any remaining carboxylic acid.[1][3]

  • Extraction: The ester is typically extracted from the aqueous layer into an organic solvent like diethyl ether or ethyl acetate.[4] This is usually performed multiple times to maximize recovery.

  • Washing: The combined organic layers are washed with brine (saturated aqueous NaCl) to remove residual water and water-soluble impurities.[4]

  • Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove trace amounts of water.[3][4]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation or Chromatography: The final purification of the crude ester is often achieved by distillation (if the ester is volatile and thermally stable) or flash column chromatography if the product has a polarity distinct from the remaining impurities.[1][4] The polarity of the product may be similar to that of the starting material, which can complicate purification.[4]

Quantitative Data Summary

The yield of this compound synthesis can vary significantly based on the chosen method and reaction conditions.

Table 1: Reported Yields for Dimethyl this compound (Dimethyl Glutarate) Synthesis

Starting MaterialReagentsSolventYieldReference
Glutaric AcidMethanol (B129727), Phosphorus trichloride (B1173362) (PCl₃)Methanol92%[5]
Glutaric Anhydride (B1165640)Methanol, Sulfuric Acid (H₂SO₄)Methanol96%[5]

Table 2: Optimization of Dimethyl 2-benzoylthis compound Synthesis

SolventAcid/BaseYieldReference
Dichloromethane (B109758) (DCM)None54%[6]
AcetonitrileNone42%[6]
Dichloromethane (DCM)Trifluoroacetic acid (TFA)92%[6]
Dichloromethane (DCM)Triethylamine (NEt₃)Poor[6]
AcetonitrileTriflic acid (TfOH)Good[6]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl this compound from Glutaric Anhydride

This protocol is adapted from a high-yield synthesis method.[5]

  • Dissolution: Dissolve glutaric anhydride (3.35 g, 29.4 mmol) in 100 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.31 mL, 5.9 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Concentration: Reduce the volume of the mixture by half using a rotary evaporator.

  • Quenching: Quench the reaction by adding 40 mL of water.

  • Extraction: Transfer the mixture to a separating funnel and extract the aqueous phase three times with 50 mL portions of dichloromethane (CH₂Cl₂).

  • Washing & Drying: Combine the organic extracts and wash them with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, dimethyl glutarate.

Protocol 2: General Purification of a Liquid this compound Ester

This protocol outlines a standard procedure for purifying a water-insoluble liquid ester.[3]

  • Acid Removal: Transfer the crude ester to a separating funnel. Add an equal volume of 2N sodium carbonate solution to neutralize and remove acidic impurities. Stopper the funnel and shake, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and discard the lower aqueous layer.

  • Alcohol Removal: If a low molecular weight alcohol like methanol or ethanol (B145695) was used, shake the organic layer with a calcium chloride solution to remove it.

  • Washing: Wash the organic layer with water, followed by brine.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent like potassium carbonate or magnesium sulfate. Swirl the flask and let it stand until the liquid is clear.

  • Filtration: Filter the solution to remove the drying agent.

  • Distillation: Purify the final product by fractional distillation under reduced pressure to remove any remaining impurities.[3][7]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_workup Review Workup & Purification incomplete->check_workup No, reaction is complete sol_incomplete Optimize Reaction: - Increase reaction time/temp - Add excess reactant - Remove water (Dean-Stark) incomplete->sol_incomplete Yes workup_loss Product Loss During Workup? check_workup->workup_loss side_reactions Analyze for Side Products (NMR, MS) workup_loss->side_reactions No, recovery is high sol_workup Refine Purification: - Ensure efficient extraction - Minimize transfers - Check pH during washes workup_loss->sol_workup Yes sol_side Modify Conditions: - Change solvent/base - Lower temperature - Use protecting groups side_reactions->sol_side

Caption: A troubleshooting workflow for diagnosing the cause of low yield in synthesis.

Ester_Purification_Workflow start Crude Reaction Mixture neutralize 1. Neutralize (e.g., aq. NaHCO₃) start->neutralize extract 2. Extract (e.g., Diethyl Ether) neutralize->extract wash 3. Wash (Brine) extract->wash dry 4. Dry (e.g., Anhydrous Na₂SO₄) wash->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate purify_choice Purification Method? concentrate->purify_choice distill Distillation purify_choice->distill Volatile & Thermally Stable chromatography Column Chromatography purify_choice->chromatography Non-Volatile or Polar Impurities final_product Pure this compound distill->final_product chromatography->final_product

Caption: A standard experimental workflow for the purification of a this compound ester.

Reaction_Parameters center This compound Yield temp Temperature center->temp time Reaction Time center->time catalyst Catalyst Choice & Amount center->catalyst reagents Reagent Purity & Ratio center->reagents solvent Solvent Choice center->solvent workup Workup Procedure center->workup

Caption: Key experimental parameters influencing the final yield of this compound synthesis.

References

Technical Support Center: Optimizing GC-MS Parameters for Pentanedioate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of pentanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound, a dicarboxylic acid, is a polar and non-volatile compound. Direct injection into a gas chromatography (GC) system would lead to poor chromatographic performance, including peak tailing, low sensitivity, and potential thermal decomposition in the hot injector.[1] Derivatization chemically modifies the carboxylic acid groups, making the analyte less polar, more volatile, and more thermally stable, thus suitable for GC-MS analysis.[1][2]

Q2: What are the most common derivatization methods for this compound and other dicarboxylic acids?

A2: The two most widely used derivatization methods for dicarboxylic acids for GC-MS analysis are silylation and esterification.[3][4]

  • Silylation: This method replaces the active hydrogen atoms in the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[3][5] Silylation is known for producing thermally stable derivatives.[3]

  • Esterification: This process converts carboxylic acids into esters, such as methyl or butyl esters. A common reagent for this is boron trifluoride (BF₃) in an alcohol solvent like methanol.[3]

Q3: How do I choose between silylation and esterification for my analysis?

A3: The choice of derivatization method depends on the specific requirements of your analysis. Silylation with BSTFA is often preferred for its ability to create thermally stable derivatives, which can enhance both GC separation and mass spectrometric performance.[3] Esterification is also a robust method. The choice can be influenced by the sample matrix and potential interferences.

Q4: What type of GC column is best suited for analyzing derivatized this compound?

A4: A non-polar or mid-polarity capillary column is typically used for the analysis of derivatized dicarboxylic acids. Columns with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms) are a common choice.[4][6] The selection of column dimensions (length, internal diameter, and film thickness) will depend on the desired resolution and analysis time. A 30-meter column with a 0.25 mm internal diameter is often a good starting point, providing a balance of resolution and analysis speed.[7][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the GC-MS analysis of this compound in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My derivatized this compound peak is tailing. What are the potential causes and solutions?

A: Peak tailing for derivatized acids is a common issue and can lead to inaccurate quantification.[3]

  • Cause: Active sites in the GC system, such as in the injector liner, at the head of the column, or on the glass wool packing, can interact with the analyte.[6][9]

  • Solution:

    • Use a fresh, deactivated (silanized) inlet liner.[9]

    • Regularly replace the septum with a high-quality, low-bleed option.[3]

    • Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[9][10]

    • Ensure your GC column is properly conditioned according to the manufacturer's instructions.

  • Cause: Incomplete derivatization, leaving polar carboxyl groups unreacted.

  • Solution: Optimize the derivatization reaction conditions, including reagent volume, temperature, and time.[1]

  • Cause: Column overload due to injecting too much sample.[9]

  • Solution: Dilute your sample or reduce the injection volume.[1][9]

Q: I am observing peak fronting. What is the likely cause?

A: Peak fronting is most commonly a result of column overloading.[9] This occurs when the amount of analyte introduced onto the column is too high. To resolve this, you should either dilute your sample or decrease the injection volume.[9]

Problem 2: Inconsistent or No Analyte Peak

Q: I am not seeing a peak for my derivatized this compound, or the peak area is very inconsistent. What should I check?

A: The absence or inconsistency of an analyte peak can stem from several factors throughout the analytical process.

  • Cause: Incomplete derivatization.

  • Solution:

    • Ensure your derivatization reagents are fresh and not degraded.

    • Verify that your sample is completely dry before adding derivatization reagents, as water can interfere with the reaction.

    • Optimize reaction time and temperature. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a common starting point.[1][3]

  • Cause: Adsorption in the GC system.

  • Solution:

    • Check for active sites in the injector liner and column as described for peak tailing. Use deactivated liners and columns.[1]

    • Ensure there are no leaks in the system.

  • Cause: Incorrect GC-MS parameters.

  • Solution: Optimize the injector temperature, oven temperature program, and mass spectrometer settings for your specific derivative.[1] A typical starting injector temperature is 250°C.[4]

Problem 3: Extraneous or "Ghost" Peaks in the Chromatogram

Q: I am observing unexpected peaks in my chromatogram that are not present in my standards. What could be the source?

A: These "ghost peaks" are a common sign of contamination.

  • Cause: Contaminated solvents or reagents.

  • Solution: Analyze a "blank" sample containing only the solvents and reagents used in your sample preparation. If the ghost peaks are present, this confirms a contaminated reagent. Use high-purity, chromatography-grade solvents and fresh reagents.[11]

  • Cause: System contamination from the injection port liner, septum bleed, or column.[11]

  • Solution:

    • Regularly replace the injection port liner and septum.[11] Using a deactivated liner can also help minimize interactions.

    • Bake out the GC column at a high temperature between runs to remove contaminants.[9]

  • Cause: Sample carryover from a previous injection of a high-concentration sample.

  • Solution: Thoroughly clean the injection port and bake out the column at a high temperature between runs.[3]

Experimental Protocols

Protocol 1: Derivatization of this compound by Silylation

  • Sample Preparation: Place a known amount of the dried this compound sample (typically 1-5 mg) into a reaction vial. If the sample is in a solution, evaporate the solvent completely under a stream of nitrogen.[3]

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS.[3]

  • Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[3]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.[3]

Protocol 2: General GC-MS Parameters for Derivatized this compound Analysis

The following are typical starting parameters. Optimization will be required based on your specific instrument and analytes.

ParameterRecommended Value
GC Column Non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Injection Mode Splitless or split, depending on analyte concentration
Injection Volume 1-2 µL
Injector Temperature 250°C[4]
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.7 mL/min)[4]
Oven Temperature Program Initial temp: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min
MS Ionization Mode Electron Ionization (EI)
Ion Source Temperature 200°C[4]
Interface Temperature 280°C[4]

Data Summary

Table 1: Comparison of Derivatization Reaction Conditions

Derivatization MethodReagentTypical TemperatureTypical Time
SilylationBSTFA + 1% TMCS60-70°C30-60 minutes[1][3]
EsterificationBF₃-Methanol60-100°C15-30 minutes[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Dried this compound Sample dissolve Dissolve in Anhydrous Solvent sample->dissolve add_reagent Add Silylation Reagent (BSTFA + 1% TMCS) dissolve->add_reagent heat Heat at 70°C for 1 hour add_reagent->heat inject Inject into GC-MS heat->inject separate Separation on GC Column inject->separate detect Detection by Mass Spectrometer separate->detect

Caption: Experimental workflow for the GC-MS analysis of this compound.

troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_no_peak No or Inconsistent Peak cluster_ghost_peaks Extraneous Peaks start Poor Chromatographic Results peak_tailing Peak Tailing? start->peak_tailing no_peak No/Inconsistent Peak? start->no_peak ghost_peaks Ghost Peaks? start->ghost_peaks check_active_sites Check for Active Sites (Liner, Column) peak_tailing->check_active_sites Yes check_derivatization Check for Incomplete Derivatization peak_tailing->check_derivatization Yes check_overload Check for Column Overload peak_tailing->check_overload Yes verify_derivatization Verify Derivatization Reagents & Conditions no_peak->verify_derivatization Yes check_adsorption Check for System Adsorption no_peak->check_adsorption Yes optimize_params Optimize GC-MS Parameters no_peak->optimize_params Yes check_reagents Analyze Blank (Solvents/Reagents) ghost_peaks->check_reagents Yes check_system_contam Check for System Contamination (Septum, Liner) ghost_peaks->check_system_contam Yes check_carryover Check for Sample Carryover ghost_peaks->check_carryover Yes

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Technical Support Center: Quantifying Pentanedioate in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of pentanedioate (glutaric acid) in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

This compound, a dicarboxylic acid, presents several analytical challenges due to its high polarity and low volatility, making it difficult to analyze directly using standard chromatography techniques.[1] Key challenges include:

  • Matrix Effects: Complex biological samples such as plasma, urine, and tissue homogenates contain numerous endogenous and exogenous substances that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.[1]

  • Co-elution of Isomers: this compound and its metabolites, such as 3-hydroxyglutaric acid, can have similar chemical properties, leading to co-elution in chromatographic separations, which can complicate accurate quantification.[2]

  • Analyte Stability: The stability of this compound and its derivatives can be affected by sample storage and preparation conditions.[3]

  • Low Concentrations in "Low Excretors": In certain metabolic disorders like Glutaric Aciduria Type I (GA-I), some individuals, known as "low excretors," may have only slightly elevated levels of this compound, requiring highly sensitive analytical methods for detection.[4][5]

Q2: Which analytical techniques are most suitable for this compound quantification?

The most common and reliable methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

  • GC-MS is a robust technique that often requires derivatization to make this compound more volatile and thermally stable.[1][7] Trimethylsilyl (TMS) derivatization is a common approach.[7]

  • LC-MS/MS offers high sensitivity and specificity and can often analyze this compound with less extensive sample preparation compared to GC-MS.[6] Derivatization may still be employed to improve chromatographic retention and detection.[8]

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

Derivatization is crucial for GC-MS analysis of polar compounds like this compound for two main reasons:

  • To Increase Volatility: this compound is a non-volatile compound, and GC analysis requires analytes to be in a gaseous state. Derivatization converts the polar carboxyl groups into less polar and more volatile esters or silyl (B83357) esters.[9]

  • To Improve Thermal Stability: The high temperatures used in the GC inlet and column can cause degradation of underivatized dicarboxylic acids. Derivatization creates more thermally stable compounds, preventing on-column degradation and improving peak shape.[9]

Q4: Can diet or bacterial contamination affect this compound levels in urine?

Yes, both diet and bacterial contamination can influence urinary this compound levels. A diet rich in protein, particularly the amino acids lysine (B10760008) and tryptophan, can lead to higher excretion of this compound.[10] Additionally, some species of gut bacteria can produce glutaric acid, so bacterial contamination of a urine sample could potentially lead to falsely elevated results. Proper sample collection and storage are essential to minimize bacterial growth.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

LC-MS/MS Troubleshooting
Symptom Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or reduce the injection volume.
Column contamination.Wash the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Low Signal Intensity/Poor Sensitivity Ion suppression from matrix components.Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6] Optimize MS source parameters.
Inefficient ionization.For negative ion mode ESI, ensure the mobile phase is slightly basic to deprotonate the carboxylic acid groups. For positive ion mode, derivatization may be necessary.
Corona discharge in the ESI source.Lower the needle voltage until the discharge (visible as a blue glow in a dark lab) disappears to reduce signal noise.[11]
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.[12]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[12]
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Ghost Peaks Carryover from a previous injection.Run a blank injection after a high-concentration sample. Clean the injection port and autosampler needle.[9]
Contaminated mobile phase or reagents.Use high-purity, LC-MS grade solvents and reagents.[13]
GC-MS Troubleshooting
Symptom Potential Cause Suggested Solution
Multiple Peaks for this compound Incomplete derivatization.Optimize derivatization conditions (reagent volume, temperature, and time). For silylation with BSTFA, a common starting point is heating at 60-70°C for 30-60 minutes.[9]
Degradation of the analyte in the injector.Use a deactivated inlet liner and optimize the injector temperature.
Poor Peak Shape (Tailing) Active sites in the GC system.Use a deactivated GC column and inlet liner.
Underivatized this compound.Ensure the derivatization reaction has gone to completion.[9]
Low Recovery Loss of analyte during sample preparation.Optimize extraction and solvent evaporation steps. Avoid overly harsh conditions.
Inefficient derivatization.Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.
Baseline Noise or Ghost Peaks Contaminated derivatization reagents or solvents.Use high-purity reagents and run a reagent blank to check for contamination.[9]
Septum bleed from the injection port.Use high-quality, low-bleed septa and replace them regularly.[9]

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of this compound (glutaric acid) and related metabolites from various studies.

AnalyteMethodSample MatrixLinearity RangeLOQRecoveryReference
3-Hydroxyglutaric AcidLC-MS/MSPlasma6.20–319 ng/mL1.56 ng/mL66–115%[14]
Glutaric AcidGC-MSUrine0.19–3.8 mMNot ReportedNot Reported[15]
Glutaric AcidHPLC-FluorescenceUrine0.2–500 µmol/L0.2 µmol/L87.4–109.8%[16]
3-Hydroxyglutaric AcidHPLC-FluorescenceUrine0.4–100 µmol/L0.4 µmol/L87.4–109.8%[16]
Glutarylcarnitine (C5DC)LC-MS/MSPlasma0.025–20 µM0.025 µMNot Reported[17]

Experimental Protocols

Protocol 1: Sample Preparation of Urine for GC-MS Analysis

This protocol is a general guideline for the extraction and derivatization of organic acids from urine.

  • Sample Collection: Collect a mid-stream urine sample in a sterile container.

  • Internal Standard: Add an appropriate stable isotope-labeled internal standard (e.g., D4-glutaric acid) to a 1 mL aliquot of urine.

  • Acidification: Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

  • Extraction: Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging to separate the layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation): To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 75°C for 30 minutes.[1]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Sample Preparation of Plasma for LC-MS/MS Analysis

This protocol outlines a common protein precipitation method for plasma samples.

  • Sample Collection: Collect blood in an appropriate anticoagulant tube and centrifuge to obtain plasma.

  • Internal Standard: Add a stable isotope-labeled internal standard to a 100 µL aliquot of plasma.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the plasma sample.

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: The reconstituted sample is ready for injection into the LC-MS/MS system.

Visualizations

This compound (Glutarate) Metabolic Pathway

The following diagram illustrates the catabolic pathway of lysine and tryptophan, which leads to the formation of glutaryl-CoA (the activated form of this compound). A deficiency in the enzyme Glutaryl-CoA Dehydrogenase (GCDH) is the cause of Glutaric Aciduria Type I.[18][19]

Pentanedioate_Metabolism cluster_GA1 Glutaric Aciduria Type I (GA-I) Lysine Lysine / Tryptophan GlutarylCoA Glutaryl-CoA (Pentanedioyl-CoA) Lysine->GlutarylCoA Multiple Steps CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA GCDH GA Glutaric Acid (this compound) GlutarylCoA->GA Hydrolysis Pathway Further Metabolism CrotonylCoA->Pathway threeOHGA 3-OH-Glutaric Acid GA->threeOHGA Metabolism GCDH_Deficiency GCDH Deficiency GCDH_Deficiency->GlutarylCoA Blocks Conversion

Caption: Metabolic pathway leading to this compound accumulation in Glutaric Aciduria Type I.

General Workflow for this compound Quantification

This diagram outlines the typical experimental workflow for quantifying this compound in a complex biological sample.

Quantification_Workflow Start Sample Collection (Plasma, Urine, Tissue) SamplePrep Sample Preparation - Add Internal Standard - Extraction (LLE/SPE) - Protein Precipitation Start->SamplePrep Derivatization Derivatization (e.g., Silylation for GC-MS) SamplePrep->Derivatization If required Analysis Instrumental Analysis (LC-MS/MS or GC-MS) SamplePrep->Analysis Direct Injection Derivatization->Analysis DataProcessing Data Processing - Peak Integration - Calibration Curve Analysis->DataProcessing Quantification Quantification - Calculate Concentration DataProcessing->Quantification

Caption: A typical workflow for the quantification of this compound from biological samples.

References

Technical Support Center: Reducing Matrix Effects in Pentanedioate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the mass spectrometric analysis of pentanedioate and related dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry and why are they a concern for this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components influence the ionization efficiency of the target analyte, in this case, this compound.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][4][5] this compound, being a small dicarboxylic acid, can be particularly susceptible to these effects, especially in complex biological matrices like plasma or urine.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-column infusion technique.[6][7][8] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank sample extract. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[7] Another quantitative approach is to compare the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract at the same concentration.[5] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[9]

Q3: What are the primary causes of matrix effects in LC-MS analysis of this compound?

A3: Matrix effects in electrospray ionization (ESI), a common ionization technique for analytes like this compound, are primarily caused by competition between the analyte and co-eluting matrix components for access to the droplet surface for subsequent gas-phase emission.[3] Components of the sample matrix can also alter the physical properties of the mobile phase, such as surface tension and viscosity, which affects the ionization process.[3] In biological samples, major sources of matrix effects include phospholipids (B1166683) and proteins.[9][10]

Q4: Which sample preparation technique is most effective for minimizing matrix effects for this compound in biological fluids?

A4: The choice of sample preparation is critical for reducing matrix effects. While simple methods like protein precipitation (PPT) are fast, they often fail to remove many interfering components.[9][11] Liquid-liquid extraction (LLE) can provide a cleaner sample than PPT.[9][12] However, Solid-Phase Extraction (SPE) is generally considered the most effective technique for minimizing matrix effects as it can selectively isolate this compound while removing a larger portion of the interfering matrix components.[2][9]

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound mass spectrometry analysis.

Issue 1: Poor reproducibility of this compound quantification.

  • Potential Cause: Variable matrix effects between individual samples.

  • Recommended Solutions:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for reliable correction and improved reproducibility.[2][13][14][15]

    • Optimize Sample Preparation: If not already in use, switch to a more rigorous sample cleanup method like SPE to ensure more consistent removal of matrix components across samples.[9]

    • Improve Chromatographic Separation: Modify the LC method to better separate this compound from regions of significant ion suppression.[7][11]

Issue 2: Low sensitivity or inability to reach the desired lower limit of quantification (LLOQ).

  • Potential Cause: Significant ion suppression.

  • Recommended Solutions:

    • Enhance Sample Cleanup: Employ a robust SPE protocol to remove interfering phospholipids and other endogenous components that are known to cause ion suppression.[9]

    • Chromatographic Optimization: Adjust the mobile phase composition or gradient to shift the retention time of this compound away from areas of high matrix interference.[7]

    • Optimize MS Source Parameters: Fine-tune parameters such as spray voltage, gas flows, and temperature to maximize the ionization of this compound.

    • Consider a Metal-Free LC System: For chelating compounds, interactions with metal surfaces in the column can cause signal suppression. Using a metal-free column might improve the signal.[16]

Issue 3: Inconsistent peak areas for the Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Potential Cause: The SIL-IS may not be perfectly co-eluting with this compound, leading to differential matrix effects.

  • Recommended Solutions:

    • Verify Co-elution: Ensure that the chromatographic conditions provide identical retention times for both this compound and its SIL-IS.

    • Evaluate Different SIL-IS: If possible, test different isotopically labeled standards to find one with chromatographic behavior that is a closer match to the native analyte.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol provides a general methodology for extracting this compound from plasma using a mixed-mode anion exchange SPE cartridge, which is effective at minimizing matrix effects.

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 10 µL of a SIL-IS working solution (e.g., ¹³C₅-pentanedioate in methanol).

    • Add 200 µL of 2% formic acid in water to precipitate proteins and adjust the pH.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • SPE Procedure (using a mixed-mode anion exchange cartridge):

    • Conditioning: Pass 1 mL of methanol (B129727) through the cartridge.

    • Equilibration: Pass 1 mL of water through the cartridge.

    • Loading: Load the supernatant from the pre-treated sample onto the cartridge.

    • Washing:

      • Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.

      • Wash with 1 mL of methanol to remove non-polar interferences.

    • Elution: Elute this compound with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS Analysis: Inject the reconstituted sample into the LC-MS system.

Protocol 2: Preparation of Matrix-Matched Calibrators

This protocol describes the preparation of calibration standards in a matrix that is identical to the study samples to compensate for matrix effects.[17][18][19][20][21]

  • Obtain Blank Matrix: Collect a pool of the same biological matrix (e.g., human plasma) that is free of the analyte.

  • Prepare Stock Solutions: Create a series of standard stock solutions of this compound at known concentrations in a suitable solvent.

  • Spike the Matrix: Prepare a series of calibration standards by spiking the blank matrix with the this compound stock solutions to achieve the desired concentration range.

  • Process Calibrators and Samples: Process the matrix-matched calibrators using the exact same extraction procedure as the unknown samples.

  • Construct Calibration Curve: Generate the calibration curve by plotting the peak area ratio (analyte/IS) of the matrix-matched calibrators against their corresponding concentrations.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueRelative Matrix Effect (%)Analyte Recovery (%)Reproducibility (%RSD)
Protein Precipitation (PPT)65-12080-95< 15
Liquid-Liquid Extraction (LLE)85-11070-90< 10
Solid-Phase Extraction (SPE)95-10585-100< 5

Note: These are representative values and can vary depending on the specific matrix and analytical conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add SIL-IS plasma->add_is precipitate Protein Precipitation (2% Formic Acid) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition supernatant->condition equilibrate Equilibrate condition->equilibrate load Load Supernatant equilibrate->load wash1 Wash 1 (Aqueous) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 elute Elute this compound wash2->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound Sample Preparation using SPE.

troubleshooting_workflow cluster_solutions Mitigation Strategies start Inconsistent Results or Low Sensitivity check_matrix_effect Assess Matrix Effect (Post-Column Infusion) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No use_sil_is Use Stable Isotope- Labeled IS matrix_effect_present->use_sil_is improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effect_present->improve_cleanup optimize_lc Optimize Chromatography matrix_effect_present->optimize_lc matrix_matched Use Matrix-Matched Calibrators matrix_effect_present->matrix_matched optimize_ms Optimize MS Parameters no_matrix_effect->optimize_ms

References

stability of pentanedioate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of pentanedioate (also known as glutarate) under various storage conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound solutions.

Issue 1: Unexpected Decrease in this compound Concentration Over Time

  • Question: My analytical results show a decrease in the concentration of my aqueous this compound solution stored at room temperature. What could be the cause?

  • Answer: this compound, the salt of glutaric acid, is generally stable in solid form under normal conditions.[1][2] However, in aqueous solutions, its stability can be influenced by several factors. Elevated temperatures can accelerate degradation reactions. Additionally, the presence of oxidizing agents can lead to degradation.[3][4] Under aerobic conditions, glutaric acid can be metabolized, ultimately to carbon dioxide, indicating it is biodegradable.[5]

Issue 2: Change in pH of the Solution

  • Question: The pH of my buffered this compound solution has shifted outside the desired range after a period of storage. Why is this happening?

  • Answer: Changes in pH can occur due to several reasons. If the solution is not adequately protected from the atmosphere, absorption of carbon dioxide can lower the pH. Conversely, if degradation of this compound is occurring, the formation of acidic or basic byproducts could alter the pH. For instance, studies on the related compound glutaraldehyde (B144438) have shown that its solutions tend to drift towards a lower pH over time when stored at room temperature.[6] The solubility and ionization state of glutaric acid are pH-dependent, which can also influence the overall buffering capacity of the solution.[1]

Issue 3: Precipitation or Cloudiness in the Solution

  • Question: I have observed a precipitate forming in my concentrated this compound solution upon refrigeration. What is the cause and how can I resolve it?

  • Answer: this compound has high solubility in water.[1][7] However, like many solutes, its solubility is temperature-dependent. A decrease in temperature, such as moving the solution to refrigerated storage, can reduce its solubility and lead to precipitation if the concentration is near its saturation point at that lower temperature. To resolve this, you can try gently warming the solution and agitating it to redissolve the precipitate. To prevent this, consider storing highly concentrated solutions at a controlled room temperature or preparing them at a concentration known to be stable at the intended storage temperature.

Issue 4: Inconsistent Analytical Results

  • Question: I am getting variable results when analyzing my this compound samples. Could storage be a factor?

  • Answer: Yes, inconsistent analytical results can be a symptom of sample instability. Degradation of this compound during storage can lead to a decrease in the parent compound and the appearance of new peaks corresponding to degradation products. It is crucial to use a validated stability-indicating analytical method to accurately quantify this compound in the presence of its potential degradants.[8][9] Ensure that your storage conditions are consistent and that samples are brought to the appropriate temperature and properly mixed before analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound (glutaric acid)?

A1: Solid glutaric acid is stable under normal conditions and can be stored without special precautions in a tightly closed container in a dry and well-ventilated place.[1][2][5] For long-term storage, temperatures below +30°C are recommended.[3] It should be stored away from incompatible materials such as bases, oxidizing agents, and reducing agents.[3][4]

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

A2: For aqueous solutions, storage at refrigerated temperatures (2-8°C) is generally recommended to minimize potential degradation.[10] Solutions should be stored in well-sealed containers to prevent evaporation and changes in pH due to gas exchange with the atmosphere. The pH of the solution can also affect stability; therefore, using a buffered solution may be beneficial.[4]

Q3: Is this compound sensitive to light?

A3: While specific studies on the photostability of this compound were not found, as a general good laboratory practice, it is advisable to protect solutions from light, especially for long-term storage, by using amber glass containers or storing them in the dark.[4]

Q4: What are the known degradation products of this compound?

A4: In biological systems, glutaric acid can be metabolized to 3-hydroxyglutaric acid.[8][11] Under aerobic conditions in a river water-sediment system, glutaraldehyde is first biotransformed into glutaric acid, which then undergoes further metabolism to carbon dioxide.[5]

Q5: How long can I store this compound solutions?

A5: The shelf life of a this compound solution depends on the concentration, storage temperature, pH, and the presence of other substances. For critical applications, it is recommended to perform a stability study under your specific storage conditions. A study on a related compound, glutaraldehyde, showed that at 4°C, aqueous solutions were stable for at least three days.[12] For long-term storage, periodic re-analysis of the solution's concentration is advised.

Data on this compound Stability

While extensive quantitative data on the degradation rates of this compound under various storage conditions is limited in the public domain, the following table summarizes the key factors influencing its stability.

ParameterConditionEffect on StabilityReference(s)
Temperature Elevated TemperatureCan accelerate degradation.
Refrigerated (2-8°C)Generally recommended for solutions to slow degradation.[10]
Solid (below +30°C)Stable.[3]
pH pH DependentThe rate of degradation can be influenced by pH.[1][5]
Presence of... Oxidizing AgentsCan cause degradation.[3][4]
BasesIncompatible, can lead to reactions.[3][4]
Reducing AgentsIncompatible, can lead to reactions.[3][4]
Form SolidGenerally stable under normal conditions.[1][2]
Aqueous SolutionStability is dependent on storage conditions.[10]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method is suitable for determining the concentration of this compound in aqueous solutions and assessing its stability over time.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2-3 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a 70:30 (v/v) ratio.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection at 209 nm.[13]

  • Procedure:

    • Prepare a series of standard solutions of glutaric acid of known concentrations.

    • Inject a fixed volume (e.g., 10 µL) of each standard and the samples to be analyzed.[13]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

  • Stability Assessment: Analyze samples stored under different conditions at various time points and compare the concentration to the initial value.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and its Degradation Products

This method is highly sensitive and specific for the quantification of this compound and its potential degradation products, such as 3-hydroxyglutaric acid.

  • Instrumentation: GC-MS system.

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of the sample.

    • Evaporate the solvent and derivatize the residue. A common derivatization agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). The mixture is typically heated (e.g., at 70°C for 60 minutes) to ensure complete derivatization.[11]

  • GC Conditions:

    • Injection: 1 µL of the derivatized sample is injected.[11]

    • Column: A suitable capillary column for organic acid analysis.

    • Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature hold followed by a ramp to a final temperature. A modified temperature gradient with an isothermal hold can be used to improve the separation of isomers like 2- and 3-hydroxyglutaric acid.

  • MS Conditions:

    • Ionization: Electron Impact (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity. For this compound (as a di-TMS derivative), characteristic ions would be monitored.[11]

  • Quantification: Use a stable isotope-labeled internal standard (e.g., deuterated glutaric acid) for accurate quantification.[11]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation Prep Prepare this compound Solutions (e.g., in aqueous buffer) Store Store under different conditions (Temp, pH, Light) Prep->Store Sample Collect samples at defined time points Store->Sample HPLC HPLC Analysis (Protocol 1) Sample->HPLC GCMS GC-MS Analysis (Protocol 2) Sample->GCMS Quant Quantify this compound Concentration HPLC->Quant Degrad Identify & Quantify Degradation Products GCMS->Degrad Report Generate Stability Report Quant->Report Degrad->Report

Caption: Workflow for assessing the stability of this compound solutions.

Troubleshooting_Logic cluster_issues Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Action Start Experimental Issue with this compound Conc_Loss Concentration Decrease Start->Conc_Loss pH_Change pH Shift Start->pH_Change Precipitate Precipitation/ Cloudiness Start->Precipitate Degradation Chemical Degradation (Temp, Oxidation) Conc_Loss->Degradation CO2_Absorb CO2 Absorption/ Byproduct Formation pH_Change->CO2_Absorb Solubility Temperature-Dependent Solubility Precipitate->Solubility Store_Cold Store at 2-8°C, Protect from Oxidants Degradation->Store_Cold Buffer_Seal Use Buffered Solution, Ensure Proper Sealing CO2_Absorb->Buffer_Seal Warm_Dilute Gently Warm Solution, Store at RT or Dilute Solubility->Warm_Dilute

Caption: Troubleshooting logic for common issues with this compound solutions.

References

Technical Support Center: Optimization of Pentanedioate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of derivatization reactions for pentanedioate (glutarate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful derivatization of this compound for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound in a question-and-answer format.

Q1: My derivatization of this compound is incomplete, leading to low product yield and poor peak shape. What are the common causes and how can I resolve this?

A1: Incomplete derivatization is a frequent challenge when working with dicarboxylic acids like this compound.[1] This can be attributed to several factors:

  • Insufficient Reagent: An inadequate amount of the derivatizing agent will lead to an incomplete reaction, especially since this compound has two carboxylic acid groups that need to be derivatized.[2]

    • Solution: Use a sufficient molar excess of the derivatization reagent. For silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a general guideline is at least a 2:1 molar ratio of the reagent to each active hydrogen.[2][3] For dicarboxylic acids, a higher excess may be necessary.[2]

  • Suboptimal Reaction Time and Temperature: The derivatization reaction may not have reached completion due to insufficient time or temperature.[4][5]

    • Solution: Optimize the reaction conditions. For silylation with BSTFA, heating at 60-80°C for 30-60 minutes is a common starting point.[2][4] For esterification with BF₃-methanol, heating at around 60°C for an hour is often effective.[2] It is recommended to analyze aliquots at different time points to determine when the product peak reaches its maximum.[4]

  • Presence of Moisture: Silylating agents are highly sensitive to moisture, which can consume the reagent and lead to the formation of siloxane byproducts.[6] Water in the sample will react with silylating agents and inhibit the derivatization of the target analyte.[4]

    • Solution: Ensure all glassware, solvents, and reagents are anhydrous.[6] Samples should be completely dry before adding the derivatization reagents; lyophilization or drying under a stream of nitrogen are effective methods.[4]

  • Reagent Degradation: Derivatization reagents can degrade over time, particularly if exposed to moisture.[1]

    • Solution: Use fresh reagents or reagents from a newly opened vial.[1] Proper storage under anhydrous conditions is crucial.[4]

Q2: I am observing multiple peaks in my chromatogram for this compound after derivatization. What could be the cause?

A2: The presence of multiple peaks for a single analyte is often due to incomplete derivatization, where you see peaks for the partially and fully derivatized this compound.[7] It can also be caused by the formation of artifacts or byproducts.

  • Solution: To address incomplete derivatization, refer to the solutions in Q1. To minimize artifact formation, ensure high-purity reagents are used.[7] A post-derivatization cleanup step, such as a solvent extraction, can sometimes help remove reagent-related byproducts.[5]

Q3: I am seeing unexpected "ghost" peaks in my chromatogram that are not present in my standards. What is the source of these peaks?

A3: Ghost peaks are a common issue and can originate from several sources of contamination.[7]

  • Contaminated Solvents or Reagents: Impurities in solvents or derivatizing agents can introduce extraneous peaks.[7]

    • Solution: Use high-purity, chromatography-grade solvents and fresh reagents. It is also good practice to analyze a "blank" sample containing only the solvents and reagents to identify any contaminants.[7]

  • System Contamination: The GC-MS system itself can be a source of contamination, particularly the injection port liner and septum.[7]

    • Solution: Regularly replace the injection port liner and septum. Using a deactivated liner can also help minimize interactions with analytes.[7]

Q4: How do I choose between silylation and esterification for the derivatization of this compound?

A4: The choice between silylation and esterification depends on your specific analytical needs.[2]

  • Silylation (e.g., with BSTFA or MSTFA): This is a versatile method that reacts with various active hydrogen-containing groups, not just carboxylic acids.[2] The derivatives are thermally stable, but can be sensitive to hydrolysis.[3] Silylation is generally a rapid and efficient method.[8]

  • Esterification (e.g., with BF₃/methanol): This method is more specific to carboxylic acids.[2] The resulting ester derivatives are stable.[1] However, the procedure can be more time-consuming.[8]

Data Presentation: Derivatization Parameters

The following tables summarize common starting conditions for the derivatization of this compound. Optimization may be required for your specific sample matrix and instrumentation.

Table 1: Silylation of this compound with BSTFA (+1% TMCS)

ParameterRecommended RangeNotes
Reagent BSTFA + 1% TMCSTMCS acts as a catalyst, increasing the reactivity of BSTFA.[9]
Reagent Volume 50 - 100 µLA significant molar excess is recommended.[5]
Solvent Anhydrous Pyridine (B92270), AcetonitrilePyridine can act as a catalyst.[1]
Solvent Volume 10 - 100 µLEnsure the sample is fully dissolved.
Temperature 60 - 80 °CHigher temperatures may be needed for complete derivatization.[4]
Time 30 - 60 minutesMonitor reaction progress to determine the optimal time.[4]

Table 2: Esterification of this compound with BF₃/Methanol (B129727)

ParameterRecommended RangeNotes
Reagent 14% BF₃ in MethanolA common and effective reagent for methylation.[10]
Reagent Volume 50 - 200 µLEnsure a molar excess relative to the carboxylic acid groups.
Temperature 60 - 100 °CHeating is required to drive the reaction to completion.[2]
Time 15 - 60 minutesLonger times may be necessary depending on the sample.[1]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with 1% TMCS

This protocol provides a general guideline for the preparation of trimethylsilyl (B98337) (TMS) derivatives of this compound for GC-MS analysis.

  • Sample Preparation:

    • If your sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[1]

    • Place the dried sample (typically 1-5 mg) into a micro-reaction vessel.[5]

  • Dissolution:

    • Add 50-100 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the sample.[1]

  • Reagent Addition:

    • Add 50 µL of BSTFA (+1% TMCS) and 10 µL of anhydrous pyridine to the vial.[1]

  • Reaction:

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[2]

  • Analysis:

    • After cooling to room temperature, the sample can be diluted with an appropriate solvent (e.g., hexane) if necessary and is then ready for injection into the GC-MS.[5]

Protocol 2: Esterification of this compound using BF₃/Methanol

This protocol is a general guideline for preparing methyl esters of this compound for GC-MS analysis.

  • Sample Preparation:

    • Ensure the sample is completely dry. Place the dried sample in a reaction vial.[2]

  • Reagent Addition:

    • Add 100 µL of 14% BF₃ in methanol to the vial.[10]

  • Reaction:

    • Cap the vial and heat at 60°C for 60 minutes.[2][10]

  • Extraction:

    • After cooling, add 0.5 mL of a saturated NaCl water solution.[10]

    • Add 0.6 mL of hexane (B92381), vortex, and allow the layers to separate.[10]

    • Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate.[10]

  • Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS.[2]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with this compound Sample dry_sample Dry Sample (Nitrogen Stream or Lyophilization) start->dry_sample add_reagents Add Derivatization Reagent (e.g., BSTFA or BF3/Methanol) dry_sample->add_reagents Anhydrous Conditions heat_react Heat and React (e.g., 60-80°C) add_reagents->heat_react inject_gcms Inject into GC-MS heat_react->inject_gcms Cool to Room Temp analyze_data Data Analysis inject_gcms->analyze_data

Caption: General workflow for the derivatization and analysis of this compound.

Troubleshooting_Logic start Incomplete Derivatization? reagent Check Reagent (Freshness, Amount, Storage) start->reagent Yes success Successful Derivatization start->success No conditions Optimize Conditions (Time, Temperature) reagent->conditions moisture Ensure Anhydrous Conditions (Dry Sample and Glassware) conditions->moisture moisture->start Re-evaluate

Caption: Troubleshooting logic for incomplete this compound derivatization.

References

overcoming co-elution issues in pentanedioate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentanedioate (glutaric acid) chromatography. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly co-elution, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I identify it in my this compound analysis?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. This makes accurate quantification and identification difficult. You can diagnose co-elution by observing:

  • Peak Shape: Look for asymmetrical peaks, such as those with shoulders, tailing, or fronting, which can indicate the presence of unresolved components.

  • Detector-Assisted Purity Analysis:

    • Diode Array Detector (DAD): If you are using a DAD, you can assess peak purity by comparing the UV-Vis spectra across the peak. If the spectra are not identical, co-elution is likely.

    • Mass Spectrometry (MS): With an MS detector, you can examine the mass spectra across the peak. A shift in the mass spectral profile is a strong indicator of co-elution.

Q2: What are the most common compounds that co-elute with this compound (glutaric acid)?

A2: this compound is a dicarboxylic acid, and its analysis is often challenged by the presence of structurally similar compounds. Common co-eluents include:

  • Other Dicarboxylic Acids: Succinic acid (C4) and adipic acid (C6) are frequent interferences due to their similar chemical properties.

  • Isomers of this compound Derivatives: In clinical diagnostics, a major challenge is the co-elution of 2-hydroxyglutaric acid (2-OHGA) and 3-hydroxyglutaric acid (3-OHGA), which are critical biomarkers for certain metabolic disorders.

Q3: My this compound peak is showing poor shape (fronting/tailing). What are the likely causes and solutions?

A3: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Secondary Interactions: For GC analysis, incomplete derivatization can lead to multiple peaks for a single analyte. In HPLC, interactions with the stationary phase can cause tailing.

  • Contamination: A buildup of contaminants on the column or in the inlet liner (for GC) can lead to poor peak shape. Regular system maintenance, including baking out the GC system or flushing the HPLC column, can help.

Q4: How does mobile phase pH affect the separation of this compound and other dicarboxylic acids in HPLC?

A4: Mobile phase pH is a critical parameter for separating ionizable compounds like dicarboxylic acids in reversed-phase HPLC.

  • Retention: At a low pH (e.g., below the pKa of the acids), the carboxylic acid groups are protonated (non-ionized), making the molecules less polar and increasing their retention on a non-polar stationary phase like C18.

  • Selectivity: Adjusting the pH can alter the relative retention times of different dicarboxylic acids, thereby improving selectivity and resolution. A pH between 2 and 4 is often a good starting point for method development for weak acids.

Troubleshooting Guides

General Troubleshooting Workflow for Co-elution

This workflow provides a systematic approach to diagnosing and resolving co-elution issues.

General Co-elution Troubleshooting Workflow start Identify Co-elution (Peak Shape, Purity) check_k Check Capacity Factor (k') start->check_k k_low k' is too low (<1) check_k->k_low k_ok k' is acceptable (1-10) check_k->k_ok weaken_mp Weaken Mobile Phase (e.g., decrease organic solvent) k_low->weaken_mp Action check_selectivity Assess Selectivity (α) k_ok->check_selectivity weaken_mp->check_k Re-evaluate alpha_low α is low (~1) check_selectivity->alpha_low alpha_ok α is acceptable (>1.1) check_selectivity->alpha_ok change_chem Change Chemistry alpha_low->change_chem Action check_efficiency Assess Efficiency (N) alpha_ok->check_efficiency change_chem->check_selectivity Re-evaluate chem_options Options: - Change mobile phase pH - Change organic modifier - Change stationary phase change_chem->chem_options n_low N is low check_efficiency->n_low resolved Peaks Resolved check_efficiency->resolved If N is acceptable improve_n Improve Efficiency: - Use new column - Optimize flow rate - Reduce extra-column volume n_low->improve_n Action improve_n->check_efficiency Re-evaluate

Caption: A step-by-step guide to troubleshooting co-elution.

Data Presentation: Impact of Method Modifications

The following tables summarize how different chromatographic parameters can affect the separation of this compound and related compounds.

Table 1: GC-MS Method Modification for Hydroxyglutaric Acid Isomers

CompoundInitial Method Mean Conc.Reinjection Method Mean Conc.Mean Difference (%)
2-Hydroxyglutaric Acid (2-OHGA)VariesVaries-8.5%
3-Hydroxyglutaric Acid (3-OHGA)VariesVaries-61.1%
Data adapted from a study on separating 2- and 3-hydroxyglutaric acid by modifying the GC temperature gradient. The significant decrease in 3-OHGA concentration with the modified method was due to the separation from an unknown interference.

Table 2: HPLC Retention Times of Dicarboxylic Acids with Different Columns

CompoundColumn 1: Newcrom B (Mixed-Mode)Column 2: Acclaim OA
Mobile Phase MeCN/H₂O (5/95) with 0.02% H₂SO₄Varies (Gradient)
Succinic Acid~3.5 min~1.8 min
Pentanedioic (Glutaric) Acid ~4.5 min ~2.5 min
Adipic Acid~6.0 min~4.5 min
This table provides an example of retention times for common dicarboxylic acids on different HPLC columns, demonstrating the impact of stationary phase chemistry on separation.

Experimental Protocols

Protocol 1: GC-MS Method for Improved Separation of 2- and 3-Hydroxyglutaric Acid

This protocol describes a second-tier reinjection method to enhance the chromatographic separation of co-eluting hydroxyglutaric acid isomers.

1. Sample Preparation (Urine):

  • Organic acids are typically extracted from acidified urine using a solvent like ethyl acetate.

  • The extract is then dried and derivatized to increase volatility for GC analysis. A common method is trimethylsilyl (B98337) (TMS) derivatization.

2. Initial GC-MS Analysis:

  • A standard temperature gradient is used for the initial screening of organic acids.

3. Second-Tier Reinjection Method (for samples with suspected co-elution):

  • Objective: To improve separation between 2-OHGA and 3-OHGA.

  • Procedure: Re-inject the flagged sample onto the same GC column using a modified temperature program.

  • Modified Temperature Gradient: The key modification is the introduction of an isothermal hold at a specific temperature to enhance the separation of the target isomers. The exact temperature and duration of the hold should be optimized for the specific GC system and column.

Protocol 2: HPLC-MS Method for Dicarboxylic Acids in Industrial Samples

This protocol is for the determination of succinic, glutaric, and adipic acids in by-products of cyclohexanone (B45756) production.

1. Sample Preparation:

  • Prepare stock standard solutions of succinic, glutaric, and adipic acids (e.g., 1000 mg/L) in deionized water.

  • Dilute industrial samples as needed with deionized water.

2. HPLC Conditions:

  • Column: Acclaim™ Organic Acid (OA) column.

  • Mobile Phase: A gradient elution is typically used. The exact gradient will depend on the specific instrument and sample matrix.

  • Detection: Mass spectrometry (MS) with electrospray ionization (ESI) in negative ion mode.

3. MS Detection:

  • Full Scan: Initially, use a full scan to identify the deprotonated molecular ions:

    • Succinic acid: m/z 116.9

    • Glutaric acid: m/z 130.9

    • Adipic acid: m/z 144.9

  • Selected Ion Monitoring (SIM): For quantification, use SIM mode with the following ions:

    • Succinic acid: m/z 117

    • Glutaric acid: m/z 131

    • Adipic acid: m/z 145

Protocol 3: Solid-Phase Extraction (SPE) of Dicarboxylic Acids from Serum

This protocol details the extraction of dicarboxylic acids from serum prior to LC-MS analysis.

1. Sample Pre-treatment:

  • Precipitate proteins from the serum sample.

  • Adjust the pH to ensure the dicarboxylic acids are in their anionic form.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

2. SPE Procedure (using a weak anion exchange cartridge):

  • Conditioning: Pass methanol (B129727) through the SPE cartridge.

  • Equilibration: Pass deionized water through the cartridge.

  • Sample Loading: Load the pre-treated serum supernatant onto the cartridge at a slow, dropwise rate.

  • Washing:

    • Wash with an acidic solution (e.g., 2% formic acid in water) to remove polar interferences.

    • Wash with methanol to remove non-polar interferences.

  • Elution: Elute the dicarboxylic acids by changing the pH to neutralize them, disrupting the ionic interaction with the sorbent.

  • Final Steps: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Technical Support Center: Pentanedioate and Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of pentanedioate (glutarate) and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good peak resolution for this compound and its isomers?

Positional and structural isomers of this compound, such as methylsuccinate and ethylmalonate, often possess very similar physicochemical properties like polarity and hydrophobicity.[1] This similarity leads to nearly identical interactions with the stationary and mobile phases in chromatography, frequently resulting in poor separation or complete co-elution.[1] Achieving baseline resolution (a resolution value, Rs, of ≥ 1.5) requires a highly optimized method that can exploit subtle differences in their molecular structure and functionality.[1]

Q2: What are the key factors I can manipulate to improve the resolution of co-eluting isomer peaks?

Chromatographic resolution is primarily governed by three factors: column efficiency (N), stationary phase selectivity (α), and the retention factor (k).[1][2][3] To improve resolution, you can adjust various experimental parameters that influence these factors.[4][5][6] These include:

  • Mobile Phase Composition: Altering the organic modifier (e.g., acetonitrile (B52724) vs. methanol), pH, and ionic strength.[4][6][7]

  • Stationary Phase Chemistry: Selecting a column with a different stationary phase (e.g., C18, phenyl, cyano).[4][6]

  • Column Parameters: Using a longer column, or a column with a smaller particle size.[3][4]

  • Temperature: Adjusting the column temperature.[1][7]

  • Flow Rate: Optimizing the mobile phase flow rate.[1][7]

Q3: My peak shape is poor (tailing or fronting), which is affecting my resolution. What should I do?

Poor peak shape is a common issue that directly impacts resolution.[1]

  • Peak Tailing: This is often caused by unwanted interactions between acidic analytes like this compound and residual silanol (B1196071) groups on the silica-based column.[1] Using a mobile phase with a low pH (e.g., 0.1% formic acid) can help suppress this interaction.[1]

  • Peak Fronting or Splitting: This can be a sign of column overload.[1] Try reducing the injection volume or diluting the sample. Another common cause is a solvent mismatch, where the sample is dissolved in a solvent that is much stronger than the initial mobile phase.[1] It is always best to dissolve your sample in the mobile phase itself or a weaker solvent.[1]

Q4: When should I consider using a different chromatographic technique, like Gas Chromatography (GC)?

Gas chromatography, particularly coupled with mass spectrometry (GC-MS), can be a powerful technique for the separation of volatile isomers. For dicarboxylic acids like this compound, derivatization is typically required to increase their volatility. GC-MS can provide excellent separation and structural information for isomers.[8][9] If you are struggling to achieve adequate separation with HPLC, especially for more volatile isomers or when complex matrices are involved, exploring GC-MS is a worthwhile consideration.

Troubleshooting Guides

Issue: Poor Peak Resolution in Reversed-Phase HPLC

If your isomer peaks are co-eluting (Rs < 1.5), follow this systematic troubleshooting workflow.

G cluster_0 Troubleshooting Workflow: Poor Peak Resolution start Start: Co-eluting Peaks (Rs < 1.5) check_system 1. Check System Suitability - Fresh mobile phase? - Column equilibrated? - No leaks or high backpressure? start->check_system optimize_mobile_phase 2. Optimize Mobile Phase - Adjust organic modifier % - Change organic modifier (ACN vs. MeOH) - Adjust pH check_system->optimize_mobile_phase System OK change_stationary_phase 3. Change Stationary Phase - Select column with different chemistry (e.g., C18 to Phenyl or Cyano) optimize_mobile_phase->change_stationary_phase Resolution still poor end_success Success: Baseline Resolution (Rs >= 1.5) optimize_mobile_phase->end_success Resolution improved adjust_temp_flow 4. Adjust Temperature & Flow Rate - Increase/decrease temperature - Decrease flow rate change_stationary_phase->adjust_temp_flow Resolution still poor change_stationary_phase->end_success Resolution improved increase_efficiency 5. Increase Column Efficiency - Use a longer column - Use a column with smaller particles adjust_temp_flow->increase_efficiency Resolution still poor adjust_temp_flow->end_success Resolution improved increase_efficiency->end_success Resolution improved end_fail Consider Alternative Technique (e.g., GC-MS) increase_efficiency->end_fail Resolution still poor

Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.

Data Presentation: Impact of Chromatographic Parameters on Resolution

The following table summarizes how changing key chromatographic parameters typically affects the three factors of resolution: efficiency (N), selectivity (α), and retention factor (k).

ParameterChangeEffect on Efficiency (N)Effect on Selectivity (α)Effect on Retention (k')Overall Impact on Resolution (Rs)
Mobile Phase Decrease % OrganicNo significant changeMay changeIncreaseGenerally improves
Change Organic SolventNo significant changeSignificant Change May changeCan significantly improve or worsen
Adjust pHMay changeSignificant Change Significant Change Can significantly improve or worsen
Stationary Phase Change Column ChemistryMay changeSignificant Change May changeCan significantly improve or worsen
Column Increase LengthIncrease No changeNo changeImproves
Decrease Particle SizeIncrease No changeNo changeImproves
Temperature IncreaseIncreaseMay changeDecreaseVariable effect, often improves
Flow Rate DecreaseIncreaseNo changeIncreaseGenerally improves (at the cost of time)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for this compound and Isomers

This protocol provides a starting point for the separation of this compound and its isomers using a standard C18 column.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm or Mass Spectrometry (MS). For MS-compatible methods, ensure volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used.[10][11][12][13]

Protocol 2: Chiral Separation of this compound Isomers

For enantiomeric separation, a chiral stationary phase is required.

  • Column: Chiral stationary phase (e.g., cellulose (B213188) or cyclodextrin-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is a common starting point for normal-phase chiral chromatography. The exact ratio will need to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (temperature can be a critical parameter for chiral separations).[14]

  • Injection Volume: 5-10 µL.

  • Detection: UV at a suitable wavelength.

Note: Chiral separations often require extensive method development, including screening of different chiral columns and mobile phases.[15][16]

Logical Relationship for Method Optimization

The following diagram illustrates the logical relationship between the key factors influencing chromatographic resolution.

G cluster_0 Factors Influencing Peak Resolution cluster_1 Controllable Parameters cluster_2 Fundamental Chromatographic Factors Resolution Peak Resolution (Rs) MobilePhase Mobile Phase (Composition, pH) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention Factor (k') MobilePhase->Retention StationaryPhase Stationary Phase (Chemistry) StationaryPhase->Selectivity ColumnParams Column Parameters (Length, Particle Size) Efficiency Efficiency (N) ColumnParams->Efficiency TempFlow Temperature & Flow Rate TempFlow->Efficiency TempFlow->Retention Efficiency->Resolution Selectivity->Resolution Retention->Resolution

Caption: Relationship between experimental parameters and fundamental chromatographic factors affecting peak resolution.

References

minimizing degradation of pentanedioate during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentanedioate Sample Preparation. This resource provides researchers, scientists, and drug development professionals with detailed guidance to minimize the degradation of this compound (glutarate) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern during sample preparation?

A1: this compound, also known as glutarate, is a five-carbon dicarboxylic acid.[1] It is a key intermediate in the metabolism of amino acids such as lysine.[2][3] Its stability is a critical concern because, like many biological metabolites, it is susceptible to degradation from various environmental factors. This degradation can lead to inaccurate quantification and misinterpretation of experimental results. Common factors that affect the stability of analytes in biological samples include temperature, light, pH, oxidation, and enzymatic activity.[4]

Q2: What are the primary factors that can cause this compound degradation?

A2: The degradation of this compound during sample preparation is primarily influenced by five key factors:

  • Temperature: Elevated temperatures accelerate the rate of chemical and enzymatic degradation reactions.[4][5]

  • pH: this compound stability is pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions.[4][5][6]

  • Oxidation: As a carboxylic acid, this compound can be degraded by strong oxidizing agents and radical species.[1][6] Exposure to atmospheric oxygen can contribute to this process.

  • Light Exposure: Photodegradation can occur when samples are exposed to light, particularly UV radiation.[5][6]

  • Enzymatic Degradation: Biological samples contain various enzymes that can metabolize or alter this compound.[4][7]

Q3: How does the biological matrix (e.g., plasma, urine, tissue) impact this compound stability?

A3: The biological matrix is a major source of instability for this compound. Tissues and biofluids contain endogenous enzymes that can actively degrade the analyte.[4] The complexity of the matrix can also introduce interfering substances or catalysts for degradation. Therefore, samples should be processed as rapidly as possible after collection, or enzymatic activity should be halted through immediate freezing or the use of specific inhibitors.

Q4: What are the ideal storage conditions for samples and extracts containing this compound?

A4: To ensure long-term stability, samples and extracts containing this compound should be stored under controlled conditions. For short-term storage (a few days), refrigeration at 2-8°C is recommended.[5] For long-term storage, freezing at -20°C or, ideally, -80°C is essential to minimize chemical and enzymatic degradation.[5][7] All samples should be stored in the dark, in tightly sealed containers, to protect them from light and oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Low or Inconsistent Recovery of this compound

This is the most common issue, often pointing to degradation during one or more steps of the sample preparation workflow.

Potential CauseRecommended Solution
Thermal Degradation Maintain samples on ice or in a cold block throughout the entire process. Use refrigerated centrifuges and temperature-controlled evaporators. Minimize freeze-thaw cycles by aliquoting samples upon first collection.[5][8]
pH-Induced Degradation Immediately after collection, check and adjust the sample pH to a neutral or slightly acidic range (pH 4-7), where many organic acids are more stable.[5] Use appropriate buffers in all subsequent steps.
Oxidation Minimize exposure to air by keeping tubes capped. Process samples quickly. For highly sensitive analyses, consider purging sample vials with an inert gas (e.g., nitrogen or argon) before sealing and storage.
Enzymatic Degradation Process samples immediately after collection. If immediate processing is not possible, flash-freeze the sample in liquid nitrogen and store it at -80°C.[7] The addition of broad-spectrum enzyme inhibitors may be considered if compatible with downstream analysis.
Photodegradation Use amber glass or opaque plasticware for sample collection, processing, and storage. If using clear containers, wrap them in aluminum foil to protect from light.[5][8]
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatogram

Extra peaks can interfere with quantification and indicate sample degradation.

Potential CauseRecommended Solution
Formation of Degradation Products The appearance of new peaks may signal the breakdown of this compound into smaller molecules. Review the entire sample preparation workflow against the recommendations in Issue 1 to identify and rectify potential causes of degradation.
Confirmation of Degradation Prepare a fresh sample under strictly controlled, optimal conditions (low temperature, neutral pH, protected from light) and re-analyze. If the extraneous peaks are reduced or absent, degradation was the likely cause. Use a mass spectrometer (e.g., LC-MS) to identify the chemical structure of the unknown peaks and confirm if they are related to this compound.

Visualized Guides and Protocols

Factors Leading to this compound Degradation

The following diagram illustrates the logical relationship between environmental factors and the resulting degradation pathways.

cluster_factors Causative Factors cluster_pathways Degradation Pathways cluster_result Result Temp High Temperature Thermal Thermal Degradation Temp->Thermal PH Extreme pH Hydrolysis Hydrolysis PH->Hydrolysis Light Light Exposure Photo Photodegradation Light->Photo Oxygen Oxygen / Oxidants Oxidative Oxidative Degradation Oxygen->Oxidative Enzymes Endogenous Enzymes Enzymatic Enzymatic Degradation Enzymes->Enzymatic Result This compound Loss & Inaccurate Quantification Thermal->Result Hydrolysis->Result Photo->Result Oxidative->Result Enzymatic->Result Collect 1. Sample Collection (Use amber/opaque tubes) Process 2. Immediate Processing? Collect->Process Store Store at -80°C (Protect from light) Process->Store No Centrifuge 3. Centrifugation (e.g., 3000 x g, 10 min, 4°C) Process->Centrifuge Yes Store->Centrifuge Extract 4. Supernatant Extraction (e.g., Protein Precipitation) Centrifuge->Extract Evaporate 5. Solvent Evaporation (Low temp, under Nitrogen) Extract->Evaporate Reconstitute 6. Reconstitution (In stable, buffered mobile phase) Evaporate->Reconstitute Analyze 7. Analysis (e.g., LC-MS) Reconstitute->Analyze

References

Technical Support Center: Troubleshooting Pentanedioate Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentanedioate (glutarate) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the quantification of this compound.

General Troubleshooting

This section addresses common problems that can occur with any type of this compound assay, including sample preparation and handling issues.

Frequently Asked Questions (FAQs)

Q1: My results are inconsistent between replicates. What are the common causes?

Inconsistent results between replicates often stem from variations in sample handling and preparation. Key areas to investigate include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a frequent source of variability. Ensure your pipettes are properly calibrated and use the correct technique for the liquid being dispensed.

  • Inadequate Mixing: All solutions, including standards, samples, and reagents, must be thoroughly mixed before use.

  • Temperature Fluctuations: Enzymatic reactions and binding kinetics are sensitive to temperature changes. Ensure all components are at the recommended temperature before starting and maintain a consistent temperature during incubations.[1]

  • Sample Degradation: this compound in biological samples can be susceptible to degradation. Ensure proper sample storage (frozen at -80°C for long-term) and minimize freeze-thaw cycles.

Q2: My standard curve is non-linear or has a low R-squared value. How can I fix this?

A reliable standard curve is crucial for accurate quantification.[2] Problems with the standard curve often indicate issues with its preparation or the assay conditions.

  • Improper Standard Preparation: Errors in the initial dilution of the stock standard will propagate through the entire curve.[2] Carefully prepare fresh standards for each assay.

  • Pipetting Inaccuracy: Small errors in pipetting the standards can lead to significant deviations in the curve. Use calibrated pipettes and be meticulous.[2]

  • Assay Range: Ensure the concentration range of your standards is appropriate for the expected concentration of this compound in your samples.

  • Curve Fitting Model: Use the appropriate curve fitting model for your assay (e.g., linear regression for simple colorimetric assays, or 4- or 5-parameter logistic fits for more complex assays).[3][4]

HPLC Assays for this compound

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of this compound. This section provides a sample protocol and troubleshooting advice for HPLC-based assays.

Experimental Protocol: Reverse-Phase HPLC for this compound

This protocol describes a general method for the analysis of this compound using a reverse-phase HPLC system with UV detection.

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine, tissue homogenates), perform a protein precipitation step by adding a 3:1 ratio of ice-cold acetonitrile, vortexing, and centrifuging at >10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.

    • For aqueous samples, filtration may be sufficient.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid.[1][5][6][7]

    • Gradient: A gradient may be necessary to separate this compound from other components in complex samples. An example gradient is provided in the table below.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Create a standard curve by injecting known concentrations of this compound.

    • Quantify this compound in samples by comparing the peak area to the standard curve.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
Table 1: Example HPLC Gradient Program.
Troubleshooting HPLC Assays
ProblemPossible Cause(s)Suggested Solution(s)
Shifting Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate measurements.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature. A 1°C change can alter retention time by ~2%.
Column not properly equilibrated.Equilibrate the column with the initial mobile phase conditions for at least 15-30 minutes before the first injection.
Peak Tailing or Broadening Column degradation.Flush the column with a strong solvent or replace it if necessary.
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase if possible.
Column overloading.Inject a smaller volume or dilute the sample.
Inconsistent Peak Areas (%RSD > 2%) Inconsistent injection volume.Check the autosampler for air bubbles and ensure proper calibration.
Leaks in the system.Inspect fittings and connections for any signs of leakage.
Sample instability.Analyze samples promptly after preparation and keep them in a cooled autosampler if possible.
Table 2: Troubleshooting Guide for HPLC-based this compound Assays. The acceptable Relative Standard Deviation (%RSD) for replicate injections is generally <2.0%.[7][8]

Logical Troubleshooting Workflow for HPLC

hplc_troubleshooting start Inconsistent HPLC Results check_rsd Is %RSD of replicates > 2%? start->check_rsd check_retention Is retention time shifting? check_rsd->check_retention No rsd_solutions Check for leaks. Verify injection volume. Ensure sample stability. check_rsd->rsd_solutions Yes check_peak_shape Is there peak tailing or broadening? check_retention->check_peak_shape No retention_solutions Check mobile phase prep. Ensure column equilibration. Verify column temperature. check_retention->retention_solutions Yes peak_shape_solutions Check for column overload. Use sample solvent similar to mobile phase. Flush or replace column. check_peak_shape->peak_shape_solutions Yes end_node Results Consistent check_peak_shape->end_node No rsd_solutions->end_node retention_solutions->end_node peak_shape_solutions->end_node

Figure 1. A decision tree for troubleshooting common HPLC issues.

Enzymatic Assays for this compound

Enzymatic assays for this compound often rely on coupled reactions that produce a detectable colorimetric or fluorometric signal. These assays are suitable for high-throughput screening.

Experimental Protocol: Fluorometric Assay

This protocol is a representative example based on assay kits for related dicarboxylic acids.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.2-7.4).[9]

    • Reconstitute enzyme mix, probe, and standard according to the manufacturer's instructions. Keep enzymes on ice.

  • Standard Curve Preparation:

    • Perform serial dilutions of the this compound standard in the assay buffer to create a standard curve (e.g., 0, 10, 20, 30, 40, 50 µM).

  • Sample Preparation:

    • Prepare samples as described in the General Troubleshooting section. Ensure samples are deproteinized, as proteins can interfere with the assay. A 10 kDa molecular weight cut-off spin filter can be used.[10]

  • Assay Procedure:

    • Add 50 µL of standards and samples to a 96-well black plate with a clear bottom.

    • Prepare a reaction mix containing the assay buffer, enzyme mix, and probe.

    • Add 50 µL of the reaction mix to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Subtract the fluorescence of the blank (0 µM standard) from all readings.

    • Plot the fluorescence values of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples from the standard curve.

Troubleshooting Enzymatic Assays
ProblemPossible Cause(s)Suggested Solution(s)
High Background Signal Contaminated reagents or buffer.Use fresh, high-purity reagents and water.
Autofluorescence from the microplate.Use black-walled plates designed for fluorescence assays.[5]
Autofluorescence from the sample.Include a "sample only" control (without reaction mix) and subtract its signal.
Low or No Signal Inactive or degraded enzyme.Ensure proper storage of enzymes (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
Incorrect pH of the assay buffer.Verify the pH of the buffer; most dehydrogenase enzymes have an optimal pH between 7.0 and 8.0.
Presence of enzyme inhibitors in the sample.Deproteinize and clean up the sample. Test for inhibition by spiking a known amount of standard into a sample replicate.
Non-linear Standard Curve Incorrect standard dilutions.Prepare fresh standards and ensure accurate pipetting.[2][11]
Substrate depletion at high standard concentrations.Reduce the incubation time or dilute the standards further.
Signal saturation at high concentrations.If using a fluorometric assay, check if the signal is saturating the detector. Reduce the gain or dilute the standards.[5]
Table 3: Troubleshooting Guide for Enzymatic this compound Assays.

Principle of a Coupled Enzymatic Assay

enzymatic_assay This compound This compound (Glutarate) Enzyme1 Glutarate Dehydrogenase This compound->Enzyme1 Product1 α-Ketoglutarate Enzyme1->Product1 NADPH NADPH Enzyme1->NADPH NADP NADP+ NADP->Enzyme1 Enzyme2 Diaphorase NADPH->Enzyme2 Probe Non-fluorescent Probe Probe->Enzyme2 Enzyme2->NADP Fluorescent_Product Fluorescent Product Enzyme2->Fluorescent_Product

Figure 2. A diagram illustrating a coupled enzymatic reaction for this compound detection.

References

Technical Support Center: Managing Pentanedioate Contamination in Laboratory Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, mitigating, and resolving issues arising from pentanedioate (also known as glutarate) contamination in laboratory reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in laboratory settings?

Q2: What are the likely sources of this compound contamination in the lab?

A2: this compound contamination can originate from several sources:

  • Leaching from Plasticware: Glutaric acid and its derivatives are used in the manufacturing of plastics as plasticizers to enhance flexibility.[1][2] Trace amounts can leach from plastic labware, such as tubes, pipette tips, and storage containers, into aqueous solutions, especially upon heating or prolonged storage.[3][4]

  • Degradation of Glutaraldehyde (B144438): Glutaraldehyde is a common cross-linking agent and cold sterilant used in laboratories.[5][6] Under certain conditions, such as in aqueous solutions, glutaraldehyde can oxidize to form glutaric acid.[7][8] Therefore, residues from glutaraldehyde-based disinfectants can be a source of this compound contamination.

  • Industrial Residues: Glutaric acid is used in various industrial processes, including the production of polymers, adhesives, and corrosion inhibitors.[1][9] Inadequate purification of reagents or solvents during their manufacturing can lead to trace amounts of this compound contamination.

Q3: What are the general signs that my experiment might be affected by this compound contamination?

A3: The signs of this compound contamination can be subtle and vary depending on the experiment. Some general indicators include:

  • Unexpected inhibition or alteration of enzyme kinetics, particularly those involved in energy metabolism.

  • Reduced cell viability, proliferation, or altered morphology in cell culture experiments.[10]

  • Artifacts or unexpected peaks in analytical techniques like mass spectrometry.

  • Inconsistent or irreproducible results between experiments or different batches of reagents.

Troubleshooting Guides

Issue 1: Suspected Interference in a Biochemical Assay

Symptoms:

  • You observe lower-than-expected enzyme activity, particularly in assays involving cellular respiration or the tricarboxylic acid (TCA) cycle.

  • Kinetic analysis reveals competitive inhibition, especially when using substrates structurally similar to this compound.

Troubleshooting Workflow:

G A Symptom: Unexpected Assay Inhibition B Hypothesis: This compound Contamination A->B C Action: Analyze Reagents for this compound (LC-MS/MS or GC-MS) B->C D This compound Detected? C->D E YES D->E   F NO D->F   G Action: Purify Contaminated Reagent(s) (See Decontamination Protocols) E->G N Outcome: Issue is not This compound-related F->N H Action: Re-run Assay with Purified Reagents G->H I Issue Resolved? H->I J YES I->J   K NO I->K   L Outcome: Problem Solved. Implement preventative measures. J->L M Action: Investigate Other Contaminants or Experimental Variables K->M

Caption: Troubleshooting workflow for suspected biochemical assay interference.

Explanation: this compound is structurally similar to succinate (B1194679), a key intermediate in the TCA cycle. As such, it can act as a competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[11] This inhibition can lead to a decrease in cellular respiration and ATP production.[12][13]

Data on Succinate Dehydrogenase Inhibition:

InhibitorTarget EnzymeInhibition TypeKi (approx.)IC50 (approx.)Reference
Glutarate Succinate Dehydrogenase (SDH)CompetitiveVaries~35 mM[14]
MalonateSuccinate Dehydrogenase (SDH)CompetitiveVariesVaries[11]

Note: The inhibitory constants can vary depending on the experimental conditions (pH, temperature, substrate concentration).

Issue 2: Reduced Cell Viability or Proliferation in Cell Culture

Symptoms:

  • You observe a decrease in cell growth rate, increased cell death, or changes in cell morphology.

  • The effects are more pronounced in cell lines that are highly dependent on oxidative phosphorylation for energy.

Troubleshooting Workflow:

G A Symptom: Reduced Cell Viability/Proliferation B Hypothesis: This compound Contamination in Media/Supplements A->B C Action: Test Media Components for this compound (LC-MS/MS) B->C D This compound Detected? C->D E YES D->E   F NO D->F   G Action: Treat Media/Supplements with Activated Carbon (See Decontamination Protocols) E->G N Outcome: Issue is not This compound-related F->N H Action: Culture Cells in Treated Media G->H I Viability/Proliferation Restored? H->I J YES I->J   K NO I->K   L Outcome: Problem Solved. Source contaminated reagents. J->L M Action: Investigate Other Potential Toxicants or Culture Conditions K->M

Caption: Troubleshooting workflow for reduced cell viability in culture.

Explanation: Dicarboxylic acids can be cytotoxic, and their primary target appears to be the mitochondria.[10] By inhibiting succinate dehydrogenase, this compound disrupts the TCA cycle, leading to a decrease in cellular respiration and ATP production.[12][15][16] This can trigger cellular stress and, in some cases, apoptosis. Cells with high metabolic rates are particularly sensitive to such disruptions.

Signaling Pathway: this compound Interference with Cellular Respiration

G cluster_0 Mitochondrion cluster_1 Electron Transport Chain cluster_2 ATP Synthesis Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate AlphaKG AlphaKG Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Succinate_Dehydrogenase Succinate Dehydrogenase Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate This compound This compound This compound->Succinate_Dehydrogenase Competitive Inhibition Q Q Succinate_Dehydrogenase->Q e- Reduced_ATP Reduced ATP Production Succinate_Dehydrogenase->Reduced_ATP ComplexIII ComplexIII Q->ComplexIII e- CytochromeC CytochromeC ComplexIII->CytochromeC e- ComplexIV ComplexIV CytochromeC->ComplexIV e- O2 O2 ComplexIV->O2 e- ATP_Synthase ATP_Synthase ComplexIV->ATP_Synthase H+ gradient H2O H2O O2->H2O ATP ATP ATP_Synthase->ATP Cellular_Stress Increased Cellular Stress Reduced_ATP->Cellular_Stress

Caption: this compound competitively inhibits succinate dehydrogenase, disrupting the TCA cycle and electron transport chain, leading to reduced ATP production and cellular stress.

Experimental Protocols

Protocol 1: Detection and Quantification of this compound by LC-MS/MS

This protocol provides a general method for the detection and quantification of this compound in aqueous laboratory reagents.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase analytical column

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., D6-pentanedioate)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample vials

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., buffers, media), take a 1 mL aliquot.

    • Spike the sample with a known concentration of the isotopically labeled internal standard.

    • If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[17][18]

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution with Mobile Phases A and B.

    • Detect this compound and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode.

  • Quantification:

    • Generate a calibration curve using the analytical standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[19]

Protocol 2: Decontamination of Aqueous Reagents using Activated Carbon

This protocol describes a method for removing trace organic contaminants like this compound from aqueous solutions such as buffers and cell culture media.

Materials:

  • Powdered activated carbon (PAC), preferably acid-washed and of high purity.[9][20]

  • Stir plate and stir bar

  • Sterile filters (0.22 µm)

  • Beakers or flasks

Procedure:

  • Determine the Amount of Activated Carbon:

    • Start with a concentration of 1-2 g/L of activated carbon. The optimal amount may need to be determined empirically.[20]

  • Treatment:

    • Add the powdered activated carbon to the contaminated reagent in a suitable container.

    • Stir the mixture gently at room temperature for 1-2 hours. For cell culture media, it is advisable to perform this step before adding sensitive components like serum and growth factors.

  • Removal of Activated Carbon:

    • Allow the activated carbon to settle.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.22 µm sterile filter to remove any remaining fine particles of activated carbon. For larger volumes, a series of filters with decreasing pore size may be beneficial.

  • Validation:

    • Analyze a sample of the treated reagent using the LC-MS/MS protocol (Protocol 1) to confirm the removal of this compound to an acceptable level.

    • Perform a functional test with the treated reagent (e.g., run the affected assay or a cell viability test) to ensure that the purification process has not introduced any new inhibitory substances and has restored normal function.

Important Considerations:

  • Always run a small-scale pilot experiment to optimize the decontamination protocol for your specific reagent and contaminant level.

  • Be aware that activated carbon can also adsorb essential components from complex mixtures like cell culture media. Therefore, it is crucial to validate the performance of the treated media.[10]

  • Consider using glassware instead of plasticware for preparing and storing critical reagents to minimize the risk of leaching. If plasticware must be used, pre-rinsing with high-purity water or a suitable solvent may help reduce leachable contaminants.[21]

References

Technical Support Center: Optimizing Pentanedioate Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of pentanedioate (glutaric acid) from soil samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound recovery is consistently low. What are the most likely causes?

A1: Low recovery of this compound can stem from several factors throughout the extraction and analysis process. The most common issues include:

  • Suboptimal Solvent Choice: The polarity and type of extraction solvent significantly impact efficiency. This compound, a dicarboxylic acid, has moderate polarity.

  • Incorrect Soil pH: The pH of the soil and the extraction solution is critical. This compound extraction is highly pH-dependent.[1][2][3]

  • Inadequate Sample Preparation: Proper drying, grinding, and sieving of the soil sample are crucial for consistent and efficient extraction.

  • Insufficient Extraction Time or Agitation: The contact time and mixing intensity between the soil and the solvent may not be adequate for complete extraction.

  • Matrix Effects: Co-extracted substances from the soil matrix can interfere with the analytical measurement, leading to artificially low readings.[4]

  • Analyte Loss During Sample Processing: this compound can be lost during solvent evaporation, derivatization, or sample transfer steps.

Q2: How do I choose the right extraction solvent for this compound?

A2: The choice of solvent is a critical step. Here are some options to consider:

  • Polar Protic Solvents: Solvents like n-butanol have shown high extraction yields for glutaric acid from aqueous solutions and are a good starting point for soil extractions.[5]

  • Reactive Extraction: This involves using an extractant in an organic solvent that chemically complexes with the this compound. Trioctylamine (TOA) or Aliquat 336 in diluents such as kerosene (B1165875) or 2,6-dimethyl-4-heptanone (B141440) have been reported to be effective for glutaric acid.[1][6][7] This method can significantly improve the distribution coefficient.

  • Solvent Combinations: A mixture of polar and non-polar solvents can sometimes enhance extraction efficiency by improving the wetting of soil particles and the solvation of the target analyte.

Q3: What is the optimal pH for extracting this compound from soil?

A3: The pH of the extraction solution should be adjusted to ensure the this compound is in its most extractable form. For solvent extraction, a pH below the first pKa of this compound (around 4.34) is generally recommended. This ensures the diacid is in its neutral, undissociated form, which is more soluble in organic solvents.[2][3] For anion exchange solid-phase extraction, a higher pH is needed to ensure the this compound is ionized.

Q4: I'm observing interfering peaks in my chromatogram. How can I clean up my soil extract?

A4: Soil extracts are complex and often contain co-extractives that can interfere with analysis. Here are two common cleanup strategies:

  • Liquid-Liquid Partitioning: After the initial extraction, a liquid-liquid partitioning step can be used to move the this compound into a cleaner solvent phase, leaving many interferences behind.

  • Solid-Phase Extraction (SPE): This is a highly effective cleanup method. For dicarboxylic acids like this compound, Weak Anion Exchange (WAX) cartridges are recommended.[8][9] The ionized this compound is retained on the sorbent while neutral and cationic interferences are washed away. The this compound is then eluted with a change in pH.

Q5: Is derivatization necessary for this compound analysis, and what are the common pitfalls?

A5: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to make the non-volatile this compound amenable to GC analysis.[10]

  • Common Derivatization Reagent: A common and effective reagent is Boron Trifluoride in Methanol (B129727) (BF3-MeOH), which converts the carboxylic acid groups to their methyl esters.[11][12]

  • Potential Issues:

    • Incomplete Derivatization: This can be caused by the presence of water in the sample or reagents, or by using incorrect reaction times and temperatures. Ensure all glassware is dry and use anhydrous solvents.

    • Degradation of Derivatives: The resulting esters can be susceptible to hydrolysis. Analyze the derivatized samples as soon as possible.

Q6: My results have high variability between replicate samples. What could be the cause?

A6: High variability in replicate soil samples is a common challenge.[13][14][15] Potential sources include:

  • Soil Heterogeneity: The distribution of this compound in the soil may not be uniform. Proper homogenization of the bulk soil sample before taking analytical subsamples is critical.

  • Inconsistent Sample Preparation: Variations in drying, grinding, or sieving can lead to differences in the extracted amount.[14]

  • Inconsistent Extraction Procedure: Ensure that the soil-to-solvent ratio, extraction time, agitation speed, and temperature are kept constant for all samples.

  • Analytical Variability: Inconsistent injection volumes or matrix effects can contribute to variability in the final results.

Data Presentation: Comparison of Extraction Parameters

The following tables summarize key quantitative data for optimizing this compound extraction.

Table 1: Comparison of Solvents for Glutaric Acid Extraction

Solvent SystemDistribution Coefficient (K D )Extraction Efficiency (%)Reference
n-ButanolNot specified, but high yieldUp to 98.4% with repetitive extraction[5]
Aliquat 336 in 2,6-Dimethyl-4-heptanone8.51Not specified[1]
Trioctylamine (TOA) in Kerosene7.88Not specified[6]
Trioctylamine (TOA) in Sunflower Biodiesel9.38 - 25.37Not specified[7]
Trioctylamine (TOA) in Sesame Biodiesel9.61 - 30.88Not specified[7]
Trioctylamine (TOA) in Rice Bran Biodiesel10.62 - 29.92Not specified[7]

Table 2: Expected Recovery Rates for Dicarboxylic Acids using Solid-Phase Extraction

Dicarboxylic AcidSPE SorbentExpected Recovery (%)Reference
General Dicarboxylic AcidsWeak Anion Exchange (WAX)>85% (typical)[8]
Perfluorinated Carboxylic AcidsOasis WAX>60%[9]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Soil

This protocol describes a general method for the solvent extraction of this compound from soil samples.

  • Sample Preparation:

    • Air-dry the soil sample at room temperature or in a forced-air oven at <40°C until a constant weight is achieved.

    • Grind the dried soil using a mortar and pestle or a mechanical grinder.

    • Sieve the ground soil through a 2 mm mesh sieve to remove large debris and ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 20 mL of the chosen extraction solvent (e.g., n-butanol or a solution of 0.1 M Trioctylamine in kerosene).

    • Adjust the pH of the slurry to approximately 3.0 using a dilute acid (e.g., 1 M HCl).

    • Cap the tube and shake vigorously on a mechanical shaker for 1 hour at room temperature.

  • Phase Separation:

    • Centrifuge the sample at 4000 rpm for 15 minutes to pellet the soil particles.

    • Carefully decant the supernatant (the organic extract) into a clean collection vial.

  • Extract Cleanup (if necessary):

    • Proceed with Solid-Phase Extraction (Protocol 2) for extract cleanup before analysis.

  • Analysis:

    • If analyzing by GC-MS, proceed with derivatization (Protocol 3).

    • If analyzing by LC-MS/MS, the extract may be diluted and injected directly, but be mindful of potential matrix effects.[4][16][17][18]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Soil Extract

This protocol details the cleanup of the soil extract from Protocol 1 using a Weak Anion Exchange (WAX) SPE cartridge.[8]

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the WAX SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge.

  • Sample Loading:

    • Take the supernatant from Protocol 1 and evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a weak buffer at a pH of approximately 7 (e.g., 25 mM ammonium (B1175870) acetate).

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and polar, non-retained compounds.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of a 5% formic acid solution in methanol. This will neutralize the charge on the this compound, releasing it from the sorbent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., the initial mobile phase for LC-MS or a derivatization solvent for GC-MS).

Protocol 3: Derivatization for GC-MS Analysis

This protocol describes the methylation of this compound for analysis by GC-MS.[11][12]

  • Reaction Setup:

    • To the dried, cleaned extract from Protocol 2, add 200 µL of 12.5% (w/v) Boron Trifluoride in Methanol (BF3-MeOH).

    • Add 50 µL of methanol.

  • Reaction:

    • Tightly cap the reaction vial.

    • Heat the vial at 70°C for 30 minutes in a heating block or water bath.

  • Extraction of Derivatives:

    • Cool the vial to room temperature.

    • Add 200 µL of dichloromethane (B109758) (DCM) and 100 µL of pure water.

    • Vortex vigorously for 30 seconds to extract the derivatized this compound (now dimethyl this compound) into the DCM layer.

    • Allow the layers to separate.

  • Analysis:

    • Carefully transfer the lower DCM layer to an autosampler vial.

    • Inject 1 µL of the DCM extract into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (SPE) cluster_analysis Analysis soil_sample Soil Sample drying Air Dry / Oven Dry (<40°C) soil_sample->drying grinding Grind drying->grinding sieving Sieve (2mm) grinding->sieving extraction Solvent Extraction (e.g., n-butanol, pH 3) sieving->extraction centrifugation Centrifuge extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (WAX) supernatant->spe derivatization Derivatization (GC-MS) spe->derivatization lcms LC-MS/MS Analysis spe->lcms gcms GC-MS Analysis derivatization->gcms

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_workflow start Low this compound Recovery check_solvent Is the extraction solvent optimal? start->check_solvent check_ph Is the extraction pH correct? check_solvent->check_ph No solution_solvent Consider n-butanol or reactive extraction (TOA). check_solvent->solution_solvent Yes check_cleanup Is there matrix interference? check_ph->check_cleanup No solution_ph Adjust pH to < pKa (approx. 3-4) for solvent extraction. check_ph->solution_ph Yes check_derivatization Is derivatization complete (for GC-MS)? check_cleanup->check_derivatization No solution_cleanup Implement SPE cleanup (Weak Anion Exchange). check_cleanup->solution_cleanup Yes solution_derivatization Ensure anhydrous conditions. Optimize reaction time/temp. check_derivatization->solution_derivatization Yes

Caption: Troubleshooting workflow for low this compound recovery.

References

Validation & Comparative

Pentanedioate (Glutaric Acid) as a Biomarker for Glutaric Aciduria Type I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pentanedioate (glutaric acid) and other key biomarkers for the diagnosis and monitoring of Glutaric Aciduria Type I (GA-I). We present supporting experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows to aid in research and development efforts.

Introduction to Glutaric Aciduria Type I and its Biomarkers

Glutaric Aciduria Type I (GA-I) is an autosomal recessive inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme plays a crucial role in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. Its deficiency leads to the accumulation of several metabolites, which serve as biomarkers for the disease. The primary biomarkers include:

  • This compound (Glutaric Acid, GA): A dicarboxylic acid that accumulates due to the metabolic block.

  • 3-Hydroxyglutaric Acid (3-OH-GA): A derivative of glutaric acid, also found in elevated concentrations.

  • Glutarylcarnitine (C5DC): An acylcarnitine that is the primary marker used in newborn screening programs.

This guide will compare the diagnostic utility of these biomarkers, with a particular focus on the challenges presented by different patient phenotypes.

Comparative Analysis of Biomarker Performance

The diagnostic accuracy of GA, 3-OH-GA, and C5DC can vary, particularly between "high excretor" and "low excretor" phenotypes of GA-I. Low excretors present a diagnostic challenge as their biomarker levels may be only mildly elevated or fall within the normal range, leading to false-negative newborn screening results.[1][2][3][4]

A study evaluating the sensitivity and specificity of urinary glutaric acid and 3-hydroxyglutaric acid demonstrated that while there can be an overlap in glutaric acid levels between GA-I patients and controls, the quantitative analysis of 3-hydroxyglutaric acid achieved 100% diagnostic sensitivity and specificity .[1] This makes 3-OH-GA a highly reliable biomarker for all forms of GA-I, including low excretors.[1] In contrast, a study on newborn screening using tandem mass spectrometry reported a sensitivity of 93.33% and a specificity of 99.42% for the detection of GA-I based on C5DC and C5DC/C16 ratios.

Quantitative Data Summary

The following tables summarize the concentrations of key biomarkers in control individuals and GA-I patients.

Table 1: Urinary Biomarker Concentrations (mmol/mol creatinine)

BiomarkerControl RangeGA-I High ExcretorsGA-I Low Excretors
Glutaric Acid (GA)1.1 - 9.7[1]> 100[1]< 100 (may be in normal range)[1]
3-Hydroxyglutaric Acid (3-OH-GA)1.4 - 8.0[1]Significantly ElevatedConsistently Elevated[1]

Table 2: Plasma/Blood Spot Biomarker Concentrations (µmol/L)

BiomarkerControl RangeGA-I PatientsNotes
Glutaric Acid (Plasma)0.55 - 2.9[1]Elevated
3-Hydroxyglutaric Acid (Plasma)0.2 - 1.36[1]Significantly Elevated
Glutarylcarnitine (C5DC) (DBS)< 0.17 (example cut-off)[2]> 0.15 - 0.26 (varies by lab)[2][5]May be normal or borderline in low excretors.[2]

DBS: Dried Blood Spot

Experimental Protocols

Accurate quantification of these biomarkers is essential for diagnosis and monitoring. The following are detailed methodologies for the key analytical techniques employed.

Protocol 1: Quantitative Analysis of Urinary Glutaric Acid and 3-Hydroxyglutaric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is considered a gold standard for the confirmatory diagnosis of GA-I.

1. Sample Preparation and Extraction:

  • To a 1.0 mL aliquot of urine, add a known amount of a stable isotope-labeled internal standard (e.g., [D3]-glutaric acid, [D5]-3-hydroxyglutaric acid).[6]
  • Acidify the sample to a pH below 2 using hydrochloric acid.[6]
  • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.[6][7]
  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.[6]
  • Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[6]

2. Derivatization:

  • To the dried extract, add a derivatizing agent to increase the volatility of the organic acids. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
  • Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) System: Agilent 7890 or equivalent.[6]
  • Column: A non-polar capillary column, such as a DB-5MS (30m x 0.25mm, 0.25µm).[7]
  • Oven Program: Start at a low temperature (e.g., 60°C), hold for a short period, then ramp up to a high temperature (e.g., 300°C) to elute all compounds.[7]
  • Mass Spectrometer (MS) System: Agilent 5975 MSD or equivalent.[6]
  • Ionization Mode: Electron Impact (EI).[8]
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes and their internal standards, or full scan for qualitative analysis.[6]

Protocol 2: Analysis of Glutarylcarnitine (C5DC) in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This is the primary method used for newborn screening for GA-I.

1. Sample Preparation:

  • Punch a small disc (e.g., 3 mm) from the dried blood spot (DBS) card.[9]
  • Place the disc into a well of a microtiter plate.

2. Extraction and Derivatization:

  • Add a methanol (B129727) solution containing stable isotope-labeled internal standards for a panel of acylcarnitines, including C5DC.
  • Agitate the plate to extract the acylcarnitines from the blood spot.
  • Evaporate the methanol extract to dryness.
  • Perform butylation by adding a solution of butanolic-HCl and incubating at an elevated temperature (e.g., 65°C). This converts the acylcarnitines to their butyl esters.[9]
  • Evaporate the butanolic-HCl to dryness.

3. MS/MS Analysis:

  • Analytical System: A tandem mass spectrometer (e.g., Sciex 3200) with a flow injection analysis front end.[5][9]
  • Reconstitution: Reconstitute the dried residue in the mobile phase.[9]
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Mode: Precursor ion scan of m/z 85 is commonly used to detect all butyl-esterified acylcarnitines. Multiple Reaction Monitoring (MRM) can be used for more specific quantification of C5DC (e.g., m/z 388 -> m/z 85 for butylated C5DC).[10]

Visualizations

Metabolic Pathway in Glutaric Aciduria Type I

The following diagram illustrates the catabolic pathways of L-lysine and L-tryptophan and the metabolic block in GA-I.

GA1_Pathway cluster_legend Legend Lysine L-Lysine & L-Tryptophan Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Multiple Steps GA Glutaric Acid (this compound) Glutaryl_CoA->GA Three_OH_GA 3-Hydroxyglutaric Acid Glutaryl_CoA->Three_OH_GA C5DC Glutarylcarnitine (C5DC) Glutaryl_CoA->C5DC Glutaryl_CoA->Block GCDH Glutaryl-CoA Dehydrogenase (GCDH) Crotonyl_CoA Crotonyl-CoA Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA Block->Crotonyl_CoA Deficient in GA-I Carnitine Carnitine Carnitine->C5DC Metabolite Metabolite Biomarker Accumulated Biomarker Enzyme Enzyme

Caption: Simplified metabolic pathway in Glutaric Aciduria Type I (GA-I).

Experimental Workflow for GC-MS Analysis of Urinary Organic Acids

This diagram outlines the key steps in the analysis of urinary glutaric acid and 3-hydroxyglutaric acid.

GCMS_Workflow start Urine Sample Collection add_is Addition of Internal Standard start->add_is extract Liquid-Liquid Extraction add_is->extract evap1 Evaporation extract->evap1 deriv Derivatization (Silylation) evap1->deriv gcms GC-MS Analysis deriv->gcms data Data Acquisition (SIM/Full Scan) gcms->data quant Quantification and Data Analysis data->quant

Caption: Experimental workflow for GC-MS analysis of urinary organic acids.

Conclusion

While this compound (glutaric acid) is a key diagnostic marker for Glutaric Aciduria Type I, its utility can be limited, especially in low excretor phenotypes. For a definitive diagnosis, particularly in cases with ambiguous newborn screening results, the quantitative analysis of 3-hydroxyglutaric acid in urine by GC-MS is recommended due to its superior diagnostic sensitivity and specificity. Glutarylcarnitine (C5DC) remains a crucial biomarker for high-throughput newborn screening but requires confirmation with more specific second-tier tests. The experimental protocols and comparative data provided in this guide are intended to support the research and development of improved diagnostic and therapeutic strategies for GA-I.

References

Pentanedioate vs. Succinate in Mitochondrial Respiration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of pentanedioate (glutarate) and succinate (B1194679) as substrates and modulators of mitochondrial respiration. While succinate is a well-established primary fuel for the electron transport chain, glutarate is primarily understood in the context of its inhibitory effects, particularly in the pathophysiology of glutaric aciduria. This document synthesizes available experimental data to illuminate the distinct roles of these dicarboxylates in mitochondrial function.

At a Glance: Key Differences

FeatureThis compound (Glutarate)Succinate
Primary Role Metabolic modulator, often inhibitoryPrimary respiratory substrate (Complex II)
Entry into ETC Indirectly via conversion to α-ketoglutarateDirectly at Complex II (Succinate Dehydrogenase)
Effect on OCR Generally leads to reduced OCR due to inhibition of key enzymesDirectly drives high rates of oxygen consumption
Pathological Relevance Elevated levels in Glutaric Aciduria Type 1 lead to mitochondrial dysfunctionAccumulation can also have pathological effects, but it is a central metabolite

Quantitative Data on Mitochondrial Respiration

Direct quantitative data for this compound as a primary respiratory substrate is limited due to its inhibitory nature. Therefore, data for glutamate (B1630785)/malate-driven respiration is presented as a proxy for Complex I-mediated respiration, which is the pathway glutarate metabolism would influence. This is contrasted with succinate-driven respiration, which fuels Complex II.

Table 1: Oxygen Consumption Rates (OCR) with Different Substrates in Isolated Rat Liver Mitochondria

Substrate(s)State 2 Respiration (pmol O₂/min/mg protein)State 3 Respiration (pmol O₂/min/mg protein)
Glutamate + Malate (B86768)~20-35~496
Succinate (+ Rotenone)~100-150~395

Data synthesized from multiple sources. Actual values can vary based on experimental conditions.[1]

Table 2: Respiratory Control Ratio (RCR) and P/O Ratio

Substrate(s)Respiratory Control Ratio (RCR) (State 3/State 4)P/O Ratio (ATP produced per oxygen atom consumed)
Glutamate + Malate~6-19~2.73
Succinate (+ Rotenone)~3-4~1.64

RCR is a measure of mitochondrial coupling. A higher RCR indicates healthier, more efficient mitochondria. The P/O ratio reflects the efficiency of ATP synthesis.[1][2]

Metabolic Pathways and Points of Action

The distinct roles of this compound and succinate in mitochondrial respiration are rooted in their different points of entry and influence on the Krebs cycle and the electron transport chain.

Succinate Metabolism

Succinate is a central intermediate of the Krebs cycle. It is oxidized by succinate dehydrogenase (Complex II of the electron transport chain) to fumarate. This reaction directly donates electrons to the electron transport chain, bypassing Complex I.

succinate_pathway Succinate Succinate Complex_II Succinate Dehydrogenase (Complex II) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain (Complexes III, IV) Complex_II->ETC e- ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Synthesis

Succinate oxidation directly fuels Complex II of the ETC.
This compound (Glutarate) Metabolism and Inhibition

This compound is not a direct substrate for the electron transport chain. It is structurally similar to α-ketoglutarate and can be converted to α-ketoglutarate, which then enters the Krebs cycle. However, elevated levels of glutarate are known to be inhibitory to several key mitochondrial enzymes.

glutarate_pathway Glutarate Glutarate Alpha_KG α-Ketoglutarate Glutarate->Alpha_KG Conversion PDH Pyruvate (B1213749) Dehydrogenase Glutarate->PDH Inhibition Succinate_Transport Succinate Transport Glutarate->Succinate_Transport Inhibition Alpha_KGDH α-Ketoglutarate Dehydrogenase Alpha_KG->Alpha_KGDH Krebs_Cycle Krebs Cycle Alpha_KGDH->Krebs_Cycle

Glutarate's influence on mitochondrial metabolism.

Experimental Protocols

The following are generalized protocols for the experiments cited in this guide. Specific details may vary between laboratories and experimental systems.

Isolation of Mitochondria from Rat Liver

Objective: To obtain a purified and functional mitochondrial fraction from fresh rat liver tissue.

Materials:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the rat according to approved animal care protocols and immediately excise the liver.

  • Place the liver in ice-cold Isolation Buffer I and wash to remove excess blood.

  • Mince the liver into small pieces and add BSA to a final concentration of 0.5% (w/v).

  • Homogenize the minced liver in Isolation Buffer I using a Dounce homogenizer with 5-7 gentle strokes.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay). Keep the mitochondrial preparation on ice and use within 4-6 hours.[3]

Measurement of Oxygen Consumption Rate (OCR)

Objective: To measure the rate of oxygen consumption in isolated mitochondria in response to different substrates using high-resolution respirometry (e.g., Oroboros O2k) or a Seahorse XF Analyzer.

Materials:

  • Respiration Buffer (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1.

  • Substrate stock solutions (pH 7.2-7.4):

    • Glutamate (0.5 M) and Malate (0.5 M)

    • Succinate (1 M)

    • ADP (100 mM)

  • Inhibitor stock solutions:

Procedure (High-Resolution Respirometry):

  • Calibrate the oxygen electrodes in the respirometer with air-saturated Respiration Buffer at 37°C.

  • Add 2 mL of Respiration Buffer to each chamber.

  • Add the isolated mitochondria to the chamber (e.g., 0.1-0.5 mg/mL final concentration).

  • For Glutamate/Malate-driven respiration (Complex I):

    • Add glutamate (e.g., 10 mM) and malate (e.g., 5 mM) to the chamber to measure State 2 respiration (substrate-dependent, ADP-limited).

    • Add a saturating concentration of ADP (e.g., 2.5 mM) to induce State 3 respiration (active phosphorylation).

    • The transition back to a slower respiration rate after ADP is consumed is State 4 respiration (resting state).

  • For Succinate-driven respiration (Complex II):

    • Add rotenone (e.g., 0.5 µM) to inhibit Complex I.

    • Add succinate (e.g., 10 mM) to measure State 2 respiration.

    • Add ADP (e.g., 2.5 mM) to induce State 3 respiration.

  • Subsequent additions of inhibitors like oligomycin and FCCP can be used to further dissect the components of respiration (e.g., proton leak, maximal respiratory capacity).

  • Record the oxygen concentration over time and calculate the oxygen consumption rate (slope of the line) for each respiratory state, normalized to the mitochondrial protein concentration.[4][5][6]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for comparing the effects of different substrates on mitochondrial respiration.

experimental_workflow cluster_conditions Experimental Conditions Start Start: Fresh Tissue Mito_Isolation Mitochondrial Isolation Start->Mito_Isolation Protein_Assay Protein Quantification Mito_Isolation->Protein_Assay Respirometry High-Resolution Respirometry (e.g., Oroboros O2k) Protein_Assay->Respirometry Condition1 Condition 1: Glutamate + Malate Respirometry->Condition1 Condition2 Condition 2: Succinate + Rotenone Respirometry->Condition2 Data_Analysis Data Analysis: - OCR (States 2, 3, 4) - RCR - P/O Ratio Condition1->Data_Analysis Condition2->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Workflow for comparing mitochondrial substrates.

Discussion and Conclusion

The available evidence clearly positions succinate as a potent and direct fuel for mitochondrial respiration, driving high rates of oxygen consumption by directly feeding electrons into Complex II of the electron transport chain. Its use in experimental settings is crucial for assessing the function of the downstream components of the ETC, independent of Complex I.

In contrast, This compound (glutarate) does not serve as a primary respiratory substrate. Instead, at pathological concentrations, it acts as a mitochondrial toxin. Its inhibitory effects on pyruvate dehydrogenase and succinate transport disrupt normal mitochondrial metabolism. While it can be metabolized to α-ketoglutarate, this potential entry into the Krebs cycle is overshadowed by its detrimental effects on other key enzymatic steps.

For drug development and research professionals, understanding these differences is critical. When studying mitochondrial dysfunction, succinate can be used to bypass defects in Complex I and probe the integrity of the rest of the electron transport chain. Conversely, glutarate can be a tool to model certain aspects of mitochondrial disease, particularly those involving organic acidurias and the inhibition of key metabolic enzymes. The choice of substrate is therefore a critical determinant in the design and interpretation of experiments aimed at understanding mitochondrial bioenergetics.

References

comparative analysis of pentanedioate levels in healthy vs diseased states

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of pentanedioate (glutaric acid) levels in healthy versus diseased states, with a primary focus on Glutaric Aciduria Type I (GA-I), a rare inherited metabolic disorder. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further investigation and therapeutic development.

This compound, a five-carbon dicarboxylic acid, is a normal intermediate in the metabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[1] However, its accumulation in biological fluids is a key biomarker for GA-I.[1][2] This condition is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), leading to a buildup of glutaric acid and 3-hydroxyglutaric acid, which are neurotoxic.[1][3]

Quantitative Data Summary

The following tables summarize the typical concentrations of this compound and related metabolites in urine and plasma/serum for healthy individuals and patients with GA-I. It is important to note that values can vary between laboratories and with the age of the patient.[1]

Table 1: Urinary this compound (Glutaric Acid) and 3-Hydroxyglutaric Acid Concentrations

AnalyteConditionConcentration Range (mmol/mol creatinine)
This compound (Glutaric Acid) Healthy Control< 8[1]
GA-I (High Excretor)> 100 (often >1000)[1][4]
GA-I (Low Excretor)Normal to slightly elevated[1][4]
3-Hydroxyglutaric Acid Healthy Control< 5[1]
GA-I (High Excretor)Significantly elevated[1]
GA-I (Low Excretor)Consistently elevated[1]

Note: In some GA-I patients, particularly "low excretors," urinary this compound can be within the normal range, making 3-hydroxyglutaric acid a more reliable diagnostic marker.[1][4]

Table 2: Plasma/Serum this compound (Glutaric Acid) and Glutarylcarnitine (C5DC) Concentrations

AnalyteConditionConcentration Range
This compound (Glutaric Acid) Healthy ControlUndetectable to low µmol/L[5]
GA-I2.5 mg/dl (elevated)[5]
Glutarylcarnitine (C5DC) Healthy ControlLow levels[1]
GA-ISignificantly elevated[1][6]

Note: Glutarylcarnitine (C5DC) analysis in dried blood spots is a primary tool for newborn screening for GA-I.[1][3]

Metabolic Pathway and Disease Pathogenesis

A deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH) disrupts the normal catabolic pathway of lysine and tryptophan. This leads to an accumulation of glutaryl-CoA, which is subsequently hydrolyzed to this compound (glutaric acid). The buildup of this compound and its derivative, 3-hydroxyglutaric acid, is neurotoxic and can cause severe neurological damage, particularly to the basal ganglia.[1][3]

Metabolic Pathway of this compound Accumulation in GA-I Metabolic Pathway of this compound in GA-I Lysine Lysine / Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA This compound This compound (Glutaric Acid) GlutarylCoA->this compound Hydrolysis GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH Accumulation Accumulation & Neurotoxicity This compound->Accumulation CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Block X GCDH->Block Experimental Workflow for GC-MS Analysis of this compound Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Extraction Extraction Urine->Extraction Add Internal Standard Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Pentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of dicarboxylic acids like pentanedioate (glutarate) is crucial for metabolic research, disease diagnostics, and quality control in various industries. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for the analysis of organic acids. The choice between these methods depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis.

This guide provides an objective comparison of HPLC and GC-MS for the analysis of this compound, supported by established methodologies and expected performance characteristics based on the scientific literature. Cross-validation of results from these two orthogonal techniques is a robust approach to ensure data accuracy and reliability.

Data Presentation: A Comparative Summary

While a direct head-to-head comparative study providing quantitative cross-validation data for this compound was not identified in the public literature, the following table summarizes the expected performance characteristics for the analysis of this compound and similar organic acids using HPLC and GC-MS.[1][2][3][4] This comparison is based on typical method performance and published data for structurally related compounds.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.
Sample Preparation Often minimal; direct injection of aqueous samples is possible. Derivatization is generally not required.[1]Requires derivatization (e.g., silylation or esterification) to increase volatility and thermal stability.[2][4]
Analysis Time Typically 10-30 minutes per sample.Can be longer due to the derivatization step, but the chromatographic run itself is often faster (5-15 minutes).
Sensitivity Generally in the low µg/mL to ng/mL range with UV detection. Higher sensitivity can be achieved with mass spectrometry detection (LC-MS).High sensitivity, often in the low ng/mL to pg/mL range, especially with selected ion monitoring (SIM).[5]
Selectivity Good selectivity with appropriate column and mobile phase selection. Can be limited by co-eluting compounds with similar UV absorbance.Excellent selectivity and specificity due to mass spectrometric detection, allowing for confident peak identification.[1][2]
Matrix Effects Can be significant in complex matrices, potentially affecting quantification.Can be minimized with appropriate sample cleanup and the use of isotopically labeled internal standards.
Cost & Complexity Lower initial instrument cost and complexity compared to GC-MS.Higher initial instrument cost and requires more specialized operator expertise.
Compound Scope Well-suited for a wide range of non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds, or those that can be made so through derivatization.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of this compound without the need for derivatization.[1] A reversed-phase or ion-exchange method is typically employed.

1. Sample Preparation:

  • For aqueous samples (e.g., urine, cell culture media), centrifuge to remove particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

  • If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.

2. HPLC Conditions:

  • Instrument: HPLC system with a UV or PDA detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for reversed-phase separation.[6] An ion-exchange column can also be used for enhanced separation of organic acids.[3]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic modifier like acetonitrile (B52724) or methanol.[6][7][8][9]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection: UV detection at 210 nm.[3][6]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the analysis of this compound. Derivatization is a critical step to improve its volatility and thermal stability.[5]

1. Sample Preparation and Derivatization:

  • Accurately measure the sample volume and add an internal standard (e.g., a stable isotope-labeled this compound).

  • Lyophilize or evaporate the sample to dryness.

  • Perform a derivatization step to convert the carboxylic acid groups to a less polar and more volatile functional group. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilocane (TMCS).[2] Alternatively, esterification can be performed.[1]

  • Heat the mixture to ensure complete reaction.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.[5]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.[5]

3. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the compound using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Centrifuge Centrifugation Sample->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter SPE Solid-Phase Extraction (Optional) Filter->SPE HPLC HPLC System SPE->HPLC Detector UV/PDA Detector HPLC->Detector Data Data Acquisition Detector->Data Identification Peak Identification (Retention Time) Data->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample + Internal Standard Dry Evaporation/Lyophilization Sample->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize GCMS GC-MS System Derivatize->GCMS Detection Mass Spectrometer GCMS->Detection Data Data Acquisition Detection->Data Identification Peak ID (RT & Mass Spectrum) Data->Identification Quantification Quantification (Internal Standard) Identification->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

A Comparative Guide to the In Vitro Effects of Pentanedioate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of various pentanedioate esters, also known as glutarate esters. By summarizing key experimental findings and detailing methodologies, this document serves as a resource for professionals engaged in cellular research and therapeutic development. The focus is on cell-permeable ester forms of glutarate and related molecules, which have shown potential in modulating critical cellular processes.

Comparative Analysis of this compound Esters

Recent in vitro studies have highlighted the diverse biological activities of this compound esters, ranging from immunomodulation to neuroprotection and inhibition of cellular fibrosis. These activities are largely attributed to their role as cell-permeable precursors of glutarate or its analogs, which can influence metabolic and signaling pathways.

  • Diethyl Glutarate (DEG): As a cell-permeable form of glutarate, DEG has demonstrated significant immunomodulatory effects. In studies involving CD8+ T cells, DEG treatment was found to alter T cell differentiation and enhance cytotoxicity against target cells.[1] The underlying mechanism involves the inhibition of α-ketoglutarate-dependent dioxygenases and the post-translational modification of key metabolic enzymes through glutarylation.[1] This suggests a potential role for DEG in the development of T cell-based immunotherapies.[1] DEG is also noted for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2]

  • Dimethyl α-Ketoglutarate (DMKG): This membrane-permeable ester of α-ketoglutarate (AKG), an intermediate in the Krebs cycle, has been investigated for its therapeutic potential. Studies have shown that DMKG can inhibit the activation of hepatic stellate cells (HSCs), a key event in the development of liver fibrosis, by reducing the production of collagen I.[3] This effect is linked to its ability to increase cytoplasmic AKG levels, which can suppress autophagy.[3] Furthermore, in models of glucose hypometabolism, a feature of Alzheimer's disease, DMKG has shown neuroprotective effects by preventing neural cell death in SH-SY5Y neuroblastoma cells.[4][5]

  • Lutein Diglutaric Acid (Lut-DG): This compound is an ester prodrug of Lutein, a naturally occurring carotenoid, conjugated with diglutaric acid. This modification is designed to improve the bioavailability and biological activity of Lutein.[6][7] In vitro studies on human retinal pigment epithelial (ARPE-19) cells demonstrated that Lut-DG offers protection against hydrogen peroxide (H₂O₂)-induced oxidative stress.[6] Its mechanism of action involves the modulation of apoptotic signaling pathways and the enhancement of cellular antioxidant systems.[7]

  • Other Glutarate Esters: Information regarding the specific in vitro biological effects of other esters like Dibutyl Glutarate and Monoethyl Glutarate is less detailed in the current literature. Dibutyl glutarate is primarily documented as a plasticizer and solvent, with some data on its potential for skin and eye irritation.[8][9] Monoethyl glutarate is described as having low toxicity and is used in the cosmetic and pharmaceutical industries.[10]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on different this compound esters.

Ester CompoundCell Line(s)ConcentrationKey In Vitro Effect(s)Mechanism of Action
Diethyl Glutarate (DEG) Primary human CD8+ T cellsNot specifiedAlters T cell differentiation, increases cytotoxicity, and promotes central memory T cell (TCM) populations.[1]Inhibits α-ketoglutarate-dependent dioxygenases (IC50 of 2 mM for HIF-P4H-1); induces glutarylation of the pyruvate (B1213749) dehydrogenase E2 subunit.[1]
Dimethyl α-Ketoglutarate (DMKG) HSC-T6 (Hepatic Stellate Cells)1 mM - 4 mMSignificantly decreased protein levels of α-SMA and collagen I, inhibiting HSC activation.[3]Increases cytoplasmic α-ketoglutarate (AKG), which can suppress autophagy.[3]
SH-SY5Y (Human Neuroblastoma)5 mMPrevents neural cell death induced by glucose hypometabolism.[4][5]Serves as an alternative fuel source to mitigate mitochondrial impairment.[4][5]
Lutein Diglutaric Acid (Lut-DG) ARPE-19 (Human Retinal Pigment Epithelial)Not specifiedProtects against H₂O₂-induced oxidative stress and apoptosis.[6]Modulates p38, ERK1/2, and SAPK/JNK signaling pathways; increases levels of antioxidant enzymes (CAT, GPx) and glutathione (B108866) (GSH).[7]
Dibutyl Phthalate (B1215562) (DBP)* Mouse Ovarian Antral Follicles≥10 µg/mlInhibits follicle growth, leading to cytotoxicity at higher concentrations (≥500 µg/ml).[11]Induces cell cycle arrest prior to cell death.[11]

*Note: Dibutyl phthalate is not a this compound ester but is included for comparative toxicological context.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key pathways and experimental processes relevant to the study of this compound esters in vitro.

DEG_T_Cell_Metabolism cluster_extracellular Extracellular cluster_intracellular Cellular Cytoplasm & Mitochondria DEG Diethyl Glutarate (DEG) Glutarate Glutarate DEG->Glutarate Hydrolysis aKGDDs α-Ketoglutarate Dependent Dioxygenases (e.g., HIF-P4H) Glutarate->aKGDDs Inhibition PDH_E2 Pyruvate Dehydrogenase E2 Subunit Glutarate->PDH_E2 Glutarylation Metabolism Altered T-Cell Metabolism aKGDDs->Metabolism PDH_E2->Metabolism Differentiation Altered CD8+ T-Cell Differentiation & Increased Cytotoxicity Metabolism->Differentiation

Caption: Mechanism of Diethyl Glutarate in CD8+ T-Cells.

DMKG_HSC_Mechanism DMKG Dimethyl α-Ketoglutarate (DMKG) AKG Increased Cytoplasmic α-Ketoglutarate (AKG) DMKG->AKG Enters Cell & Hydrolyzes Autophagy Autophagy AKG->Autophagy Suppresses HSC_Activation Hepatic Stellate Cell (HSC) Activation Autophagy->HSC_Activation Fuels Collagen Reduced Collagen I Production HSC_Activation->Collagen Leads to

Caption: DMKG's inhibitory effect on Hepatic Stellate Cells.

Cell_Viability_Workflow cluster_workflow General Workflow for In Vitro Ester Cytotoxicity Testing A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture Incubation (e.g., 24 hours to allow attachment) A->B C 3. Treatment Application (Add varying concentrations of This compound esters) B->C D 4. Exposure Incubation (Defined period, e.g., 24, 48, 72 hours) C->D E 5. Cell Viability Assay (e.g., MTT, MTS, or ATP-based assay) D->E F 6. Data Acquisition (Measure absorbance or luminescence using a plate reader) E->F G 7. Analysis (Calculate % viability vs. control, determine IC50) F->G

Caption: Experimental workflow for cell viability assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the analysis of this compound esters.

Cell Culture and Treatment
  • Cell Lines: Specific cell lines such as primary human CD8+ T cells, HSC-T6 (rat hepatic stellate cells), SH-SY5Y (human neuroblastoma), and ARPE-19 (human retinal pigment epithelial cells) are used.[1][3][4][6]

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., MEM, DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[12] Cultures are kept in a humidified incubator at 37°C with 5% CO₂.[12]

  • Treatment: this compound esters are dissolved in a suitable solvent, such as DMSO, to create stock solutions. These are then diluted in culture media to the final desired concentrations for treating the cells. A vehicle control (medium with DMSO) is always included.[12]

Cell Viability Assays (MTT/MTS)

Cell viability assays are fundamental for assessing the cytotoxic effects of compounds. The MTT and MTS assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[13][14]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product.[14]

  • Procedure (General):

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.[12]

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound.

    • After the desired incubation period (e.g., 24, 48, or 72 hours), the MTT or MTS reagent is added to each well.[13][14]

    • The plate is incubated for 1-4 hours at 37°C to allow formazan formation.[13]

    • For MTT assays, a solubilizing agent (like DMSO or SDS) is added to dissolve the insoluble purple formazan crystals.[14] This step is not needed for MTS, as its formazan product is water-soluble.[14]

    • The absorbance is measured using a microplate spectrophotometer at a wavelength of ~570 nm for MTT or ~490 nm for MTS.[13][14]

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins, providing insights into how a compound affects cellular signaling pathways or protein expression.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.

  • Procedure (General):

    • Following treatment with the this compound ester, cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for separation.

    • Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., α-SMA, collagen I).[3]

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensity corresponds to the amount of protein.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Pentanedioate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, hypothetical analytical method for the quantification of pentanedioate (glutaric acid) against established Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The validation of analytical methods is a critical step in drug development and clinical research to ensure reliable and accurate data.[1] this compound is a key biomarker for inherited metabolic disorders such as Glutaric Aciduria Type I.[2][3] Accurate quantification in biological matrices like urine and plasma is essential for diagnosis and therapeutic monitoring.[3]

Comparative Analysis of Analytical Method Performance

The performance of the new method is compared against traditional GC-MS and LC-MS/MS methods based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[1] The use of a stable isotope-labeled internal standard is a crucial element for ensuring the robustness of these analytical methods.[1]

Validation ParameterGC-MS MethodLC-MS/MS MethodNew Method (Hypothetical)
Linearity Range 0.19 - 3.8 µMUp to 1000 µM0.1 - 1500 µM
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.9995
Limit of Detection (LOD) -0.2 µM0.05 µM
Limit of Quantification (LOQ) 0.19 µM0.5 µM0.1 µM
Precision (%CV) 1.2 - 8.6%3.7 - 14.5%< 5%
Accuracy (% Recovery) 96 - 103%87.4 - 109.8%98 - 102%

Experimental Protocols

Detailed methodologies for the established and the new hypothetical method are provided below.

Established Method 1: GC-MS Quantification of this compound

This method is a widely used approach for the quantification of glutaric acid in biological fluids.[4][5]

1. Sample Preparation:

  • To 1.0 mL of urine or serum, add a known concentration of a stable isotope-labeled internal standard (e.g., D4-glutaric acid).[5]

  • Acidify the sample with hydrochloric acid and saturate with sodium chloride.[5]

  • Extract the this compound with an organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatize the residue using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to improve volatility for GC analysis.[5]

2. GC-MS Analysis:

  • System: Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]

  • Column: A polar capillary column such as a DB-WAX.[1]

  • Injector: Splitless injection of the derivatized sample.

  • Oven Program: A temperature gradient is used to separate the analytes.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for this compound and the internal standard.[4]

Established Method 2: LC-MS/MS Quantification of this compound

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound in complex biological matrices.[2][3]

1. Sample Preparation:

  • To a small volume of the biological sample (e.g., 10 µL of urine), add the internal standard.[3]

  • For some applications, a derivatization step using a reagent like 1-Pyrenebutyric Hydrazide (PBH) may be employed to enhance chromatographic retention and detection sensitivity.[3]

  • The sample is then diluted with a suitable solvent and injected into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • System: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.[3]

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with a modifier like formic acid.

  • MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

New Method: Rapid UPLC-MS/MS with Simplified Sample Preparation (Hypothetical)

This hypothetical new method aims to improve upon existing methods by reducing sample preparation time and increasing throughput.

1. Sample Preparation (Simplified "Dilute-and-Shoot"):

  • To 20 µL of the biological sample, add 180 µL of a precipitation/internal standard solution (e.g., methanol (B129727) containing D4-glutaric acid).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Analysis:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-sensitivity tandem mass spectrometer.

  • Column: A sub-2 µm particle size C18 column for rapid and high-resolution separations.

  • Mobile Phase: An optimized ballistic gradient for a very short run time.

  • MS/MS Detection: High-speed MRM detection to accommodate the narrow peaks from the UPLC separation.

Methodology and Workflow Visualization

The following diagrams illustrate the experimental workflows for the validation of the new analytical method for this compound.

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation start Biological Sample (Urine/Plasma) add_is Add Internal Standard (D4-Pentanedioate) start->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD & LOQ detection->lod_loq specificity Specificity detection->specificity

Caption: Workflow for the validation of the new UPLC-MS/MS method.

cluster_methods Analytical Methods cluster_params Validation Parameters gcms GC-MS linearity Linearity gcms->linearity accuracy Accuracy gcms->accuracy precision Precision gcms->precision sensitivity Sensitivity (LOD/LOQ) gcms->sensitivity throughput Throughput gcms->throughput lcmsms LC-MS/MS lcmsms->linearity lcmsms->accuracy lcmsms->precision lcmsms->sensitivity lcmsms->throughput new_method New UPLC-MS/MS new_method->linearity new_method->accuracy new_method->precision new_method->sensitivity new_method->throughput

Caption: Comparison of analytical methods based on validation parameters.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of pentanedioate (glutarate) and other key dicarboxylic acids. It is designed to offer insights into their roles in metabolic pathways and provide supporting experimental data for researchers in metabolic disorders and drug development.

Introduction to Dicarboxylic Acids in Metabolism

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. They are intermediates in several metabolic pathways and their levels in biological fluids can be indicative of metabolic health and disease. This compound (glutarate), a five-carbon dicarboxylic acid, is a key metabolite in the degradation pathways of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. Aberrant accumulation of glutarate and other dicarboxylic acids is a hallmark of several inherited metabolic disorders, most notably glutaric aciduria type I. This guide focuses on the comparative analysis of this compound and other physiologically relevant dicarboxylic acids, such as adipate (B1204190) (C6), suberate (B1241622) (C8), and sebacate (B1225510) (C10).

Data Presentation: Comparative Quantitative Analysis

The following table summarizes typical quantitative data for urinary dicarboxylic acid concentrations in individuals with glutaric aciduria type I (GA-I) compared to healthy controls. These values are indicative and can vary based on the specific analytical method, age, and metabolic state of the individual. Data is presented as a range of reported concentrations in mmol/mol creatinine (B1669602).

Dicarboxylic AcidCommon AbbreviationChemical FormulaNormal Range (mmol/mol creatinine)Glutaric Aciduria Type I (mmol/mol creatinine)
This compound (Glutarate) C5-DC HOOC(CH₂)₃COOH < 8 > 100 (often much higher) [1]
AdipateC6-DCHOOC(CH₂)₄COOH< 20Often elevated
SuberateC8-DCHOOC(CH₂)₆COOH< 15May be elevated
SebacateC10-DCHOOC(CH₂)₈COOH< 10May be elevated
3-Hydroxyglutarate3-OH-GAC₅H₈O₅Not typically detectedSignificantly elevated

Metabolic Pathways of this compound and Related Dicarboxylic Acids

The metabolism of this compound is intrinsically linked to amino acid catabolism and fatty acid oxidation. In healthy individuals, glutaryl-CoA, derived from lysine and tryptophan, is converted to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH). In glutaric aciduria type I, a deficiency in GCDH leads to the accumulation of glutaryl-CoA, which is then hydrolyzed to glutaric acid and its derivative, 3-hydroxyglutaric acid.

When the primary pathway of fatty acid β-oxidation is overwhelmed or impaired, an alternative pathway, ω-oxidation, becomes more active. This pathway leads to the synthesis of dicarboxylic acids from fatty acids, which can then be further metabolized by β-oxidation from both ends. This process can lead to increased levels of adipic, suberic, and sebacic acids, a condition known as dicarboxylic aciduria.

Metabolic Pathway of this compound and Dicarboxylic Acids Metabolic Pathways of this compound and Dicarboxylic Acids Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH GlutaricAcid This compound (Glutaric Acid) GlutarylCoA->GlutaricAcid GCDH Deficiency (Glutaric Aciduria Type I) FattyAcids Fatty Acids DicarboxylicAcids Adipate (C6) Suberate (C8) Sebacate (C10) FattyAcids->DicarboxylicAcids ω-oxidation CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Metabolism HydroxyglutaricAcid 3-Hydroxyglutaric Acid GlutaricAcid->HydroxyglutaricAcid TCA TCA Cycle CrotonylCoA->TCA

Caption: Metabolic pathways of this compound and other dicarboxylic acids.

Experimental Protocols

The quantitative analysis of this compound and other dicarboxylic acids in biological samples, typically urine, is most commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Comparative Metabolomics

A typical workflow for the comparative metabolomics of dicarboxylic acids involves several key steps, from sample collection to data analysis.

Experimental Workflow for Dicarboxylic Acid Metabolomics Experimental Workflow for Dicarboxylic Acid Metabolomics SampleCollection Sample Collection (e.g., Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis DataProcessing Data Processing (Peak Integration, Normalization) Analysis->DataProcessing StatisticalAnalysis Statistical Analysis (e.g., t-test, PCA) DataProcessing->StatisticalAnalysis BiomarkerDiscovery Biomarker Identification & Pathway Analysis StatisticalAnalysis->BiomarkerDiscovery

Caption: A generalized experimental workflow for comparative metabolomics.

Detailed Methodology: Urinary Organic Acid Analysis by GC-MS

This protocol provides a detailed method for the analysis of urinary organic acids, including this compound and other dicarboxylic acids, by GC-MS.[2][3][4][5]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 2000 x g for 5 minutes to remove any particulate matter.

  • Transfer a specific volume of the supernatant (often normalized to creatinine concentration) to a clean glass tube.

2. Internal Standard Addition:

  • Add a known amount of an internal standard (e.g., a stable isotope-labeled version of a dicarboxylic acid or a structurally similar compound not present in the sample) to each sample, blank, and quality control sample. This is crucial for accurate quantification.

3. Extraction:

  • Acidify the urine samples with hydrochloric acid to a pH of approximately 1.

  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate) and vortexing thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic (upper) layer to a new tube.

  • Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

4. Derivatization:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • To the dried residue, add a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

  • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes) to convert the non-volatile dicarboxylic acids into their volatile trimethylsilyl (B98337) (TMS) esters.

5. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography (GC): The volatile derivatives are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) using a temperature gradient to elute the compounds at different times.

  • Mass Spectrometry (MS): As the compounds elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

6. Data Analysis:

  • Identify the dicarboxylic acids by comparing their retention times and mass spectra to those of authentic standards.

  • Quantify the amount of each dicarboxylic acid by integrating the area of its characteristic ion peak and comparing it to the peak area of the internal standard.

  • Normalize the results to the urinary creatinine concentration to account for variations in urine dilution.

Conclusion

The comparative metabolomic analysis of this compound and related dicarboxylic acids is a powerful tool for the diagnosis and understanding of various metabolic disorders. The distinct patterns of dicarboxylic acid excretion, particularly the significant elevation of glutarate in glutaric aciduria type I, provide critical diagnostic markers. The methodologies outlined in this guide, particularly GC-MS and LC-MS/MS, offer the sensitivity and specificity required for accurate quantification of these important metabolites. For researchers and drug development professionals, understanding these metabolic signatures and the analytical techniques used to measure them is essential for advancing the diagnosis, monitoring, and treatment of these complex diseases.

References

Confirming Pentanedioate Peaks: A Comparative Guide to Chromatographic Identification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Peak Identification Methods

The selection of an appropriate method for peak confirmation depends on several factors, including the required level of confidence, sample complexity, available instrumentation, and analytical throughput. The following table summarizes the key performance characteristics of the most widely used techniques.

MethodPrincipleSensitivitySelectivityThroughputCost (Instrument)Confidence Level
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and polarity, followed by mass-based identification.High (pg-ng)Very HighMedium
$
Very High
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by polarity, followed by mass-based identification.Very High (fg-pg)[1]HighestHigh
Highest
Co-elution (Spiking) Comparison of retention time with a known standard added to the sample.Dependent on detectorGoodHigh$ -
High
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei for structural elucidation.LowHighestLow
$
Absolute

Key Considerations:

  • GC-MS is a robust and widely used technique, particularly for volatile and thermally stable compounds. For polar molecules like pentanedioate, derivatization is necessary to increase volatility.[2]

  • LC-MS/MS offers high sensitivity and specificity without the need for derivatization, making it suitable for a broader range of compounds, including polar and non-polar substances.[3][4] It is often the preferred method for complex biological matrices.[5]

  • Co-elution , or spiking, is a straightforward and cost-effective method to confirm peak identity when an authentic standard is available.[6] It involves adding a small amount of the standard to the sample and observing an increase in the peak height or area at the expected retention time.[6]

  • NMR spectroscopy provides unambiguous structural information, making it the gold standard for structural elucidation.[7] However, its lower sensitivity and throughput make it less practical for routine peak confirmation in chromatography, often being used as a hyphenated technique (e.g., HPLC-NMR) for complex mixture analysis.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the experimental protocols for each identification method.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Objective: To confirm the identity of a this compound peak by converting it to a volatile ester derivative for GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Extraction: Extract the acidic components from the sample. For biological fluids, a liquid-liquid extraction with a solvent like methyl-tert-butyl ether can be used.[10]
  • Drying: Evaporate the solvent under a stream of nitrogen. It is critical to ensure the sample is anhydrous as derivatization reagents are moisture-sensitive.[2]
  • Derivatization: Add a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) to convert the carboxylic acid groups of this compound to their trimethylsilyl (B98337) (TMS) esters. Alternatively, esterification can be performed using butanolic HCl to form dibutyl esters.[10] The reaction is typically carried out at an elevated temperature (e.g., 75°C) for a specific duration (e.g., 45 minutes) to ensure complete derivatization.

2. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
  • Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the sample.
  • Mass Spectrometry: As the derivatized this compound elutes from the column, it is ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the molecular ion and its fragments, serves as a chemical fingerprint.
  • Peak Identification: Compare the obtained mass spectrum with a reference spectrum from a known standard or a spectral library (e.g., NIST/Wiley).[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the identity of a this compound peak with high sensitivity and selectivity without derivatization.

1. Sample Preparation:

  • Extraction: For complex matrices like plasma or tissue, protein precipitation or solid-phase extraction (SPE) can be used to clean up the sample.[11]
  • Dilution: Dilute the extracted sample in a solvent compatible with the initial mobile phase conditions.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reversed-phase or HILIC column to separate this compound from other sample components. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
  • Ionization: Employ a soft ionization technique like electrospray ionization (ESI) in negative ion mode, which is suitable for carboxylic acids.[12]
  • Tandem Mass Spectrometry (MS/MS): In the first mass analyzer, select the deprotonated molecular ion of this compound ([M-H]⁻). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides very high selectivity.[10]
  • Peak Identification: The presence of the specific precursor-to-product ion transition at the expected retention time confirms the identity of this compound.

Co-elution (Spiking)

Objective: To confirm the identity of a suspected this compound peak by observing the effect of adding a known standard.

1. Initial Analysis:

  • Analyze the sample using an appropriate chromatographic method (e.g., HPLC-UV, GC-FID, or LC-MS) to obtain the initial chromatogram with the suspected this compound peak.

2. Sample Spiking:

  • Prepare a solution of a known this compound standard.
  • Add a small, known amount of the this compound standard to an aliquot of the original sample.[6]

3. Re-analysis and Comparison:

  • Analyze the spiked sample under the exact same chromatographic conditions as the original sample.
  • Confirmation: If the height or area of the suspected this compound peak increases without a significant change in retention time or peak shape, the identity of the peak is confirmed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain unambiguous structural confirmation of a chromatographic peak.

1. Peak Isolation:

  • Isolate the compound corresponding to the chromatographic peak of interest. This can be done using preparative chromatography or by collecting the effluent from an analytical column at the retention time of the peak.

2. Sample Preparation for NMR:

  • Dissolve the isolated compound in a suitable deuterated solvent.

3. NMR Analysis:

  • Acquire one-dimensional (e.g., ¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.
  • Structural Elucidation: The chemical shifts, coupling constants, and correlation signals in the NMR spectra provide detailed information about the molecular structure, allowing for definitive identification of this compound.[9]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each peak identification method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_confirmation Confirmation Sample Sample Containing this compound Extraction Liquid-Liquid Extraction Sample->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Addition of Derivatizing Agent (e.g., BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Ionization->Detection LibraryMatch Mass Spectrum Library Match Detection->LibraryMatch

Caption: Workflow for this compound Peak Confirmation by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_confirmation Confirmation Sample Sample Containing this compound Cleanup Protein Precipitation / SPE Sample->Cleanup Dilution Dilution Cleanup->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 Fragmentation Collision-Induced Dissociation MS1->Fragmentation MS2 MS2: Product Ion Detection Fragmentation->MS2 MRM MRM Transition Confirmation MS2->MRM

Caption: Workflow for this compound Peak Confirmation by LC-MS/MS.

CoElution_Workflow InitialAnalysis Analyze Original Sample SpikeSample Spike Sample with this compound Standard InitialAnalysis->SpikeSample Reanalyze Re-analyze Spiked Sample SpikeSample->Reanalyze Compare Compare Chromatograms Reanalyze->Compare Confirmation Peak Area/Height Increased? Compare->Confirmation Confirmed Identity Confirmed Confirmation->Confirmed Yes NotConfirmed Identity Not Confirmed Confirmation->NotConfirmed No

Caption: Workflow for Co-elution (Spiking) Confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_confirmation Confirmation Chromatogram Chromatogram with Target Peak Isolation Isolate Peak (e.g., Prep-LC) Chromatogram->Isolation Dissolution Dissolve in Deuterated Solvent Isolation->Dissolution Acquisition Acquire 1D and 2D NMR Spectra Dissolution->Acquisition Elucidation Structural Elucidation Acquisition->Elucidation

Caption: Workflow for Structural Confirmation by NMR Spectroscopy.

References

inter-laboratory comparison of pentanedioate measurements

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Inter-Laboratory Comparison of Pentanedioate Measurements

For researchers, scientists, and drug development professionals, the accuracy and consistency of analytical measurements are paramount. This compound, also known as glutarate, is a key biomarker in various metabolic pathways and its precise quantification is crucial for clinical diagnostics and research. Inter-laboratory comparison studies, also known as proficiency testing, are essential for ensuring that different laboratories produce comparable results. This guide provides an overview of the methodologies for this compound measurement and a framework for conducting inter-laboratory comparisons.

The Importance of Inter-Laboratory Comparisons

Inter-laboratory comparisons are a vital component of external quality assurance for laboratories.[1] They allow a laboratory to assess its performance by comparing its results with those of other laboratories.[1] This process is crucial for identifying potential analytical errors, improving measurement accuracy, and ensuring the overall reliability of laboratory data.[1] For organic acid analysis, which includes this compound, proficiency testing programs are offered in clinical diagnostic settings to monitor inborn errors of metabolism.[1]

Analytical Methodologies for this compound Measurement

The two most common analytical techniques for the quantification of organic acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These methods offer high sensitivity and specificity, which are critical for accurate measurement in complex biological matrices such as urine and plasma.

Table 1: Key Performance Characteristics for this compound Measurement Methods in an Inter-Laboratory Comparison.

Performance CharacteristicDescriptionTypical Acceptance Criteria
Accuracy The closeness of a measured value to a standard or known value.Recovery of 80-120% for spiked samples.
Precision (Repeatability & Reproducibility) The degree to which repeated measurements under unchanged conditions show the same results.Coefficient of Variation (CV) ≤ 15%.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Limit of Detection (LOD) The lowest quantity of a substance that can be distinguished from the absence of that substance.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interference at the retention time of the analyte.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for a successful inter-laboratory comparison. Below is a representative protocol for the analysis of this compound in serum using GC-MS.

Sample Preparation
  • Sample Collection : Collect whole blood in a red or gold top tube.

  • Serum Separation : Centrifuge the blood sample to separate the serum.

  • Aliquoting : Transfer 1.0 mL of serum to a clean plastic aliquot tube.

  • Storage : Freeze the serum sample at -20°C until analysis. For off-site collection, spin, aliquot, and freeze within one hour of collection.

Analytical Procedure: Stable Isotope Dilution GC-MS

This method involves the use of a stable isotope-labeled internal standard to improve accuracy and precision.

  • Internal Standard Spiking : Add a known amount of a stable isotope-labeled this compound (e.g., d4-pentanedioate) to the serum sample.

  • Deproteinization : Precipitate proteins in the sample by adding a solvent like acetonitrile. Centrifuge to pellet the protein.

  • Extraction : The supernatant containing the this compound is transferred to a new tube.

  • Derivatization : The extracted organic acids are chemically modified (derivatized) to make them volatile for GC-MS analysis. This is often done using a silylating agent.

  • GC-MS Analysis :

    • Inject the derivatized sample into the gas chromatograph.

    • The different components of the sample are separated based on their boiling points and interaction with the GC column.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects and quantifies the specific ions of this compound and its internal standard.

  • Quantification : The concentration of this compound in the original sample is calculated by comparing the peak area of the analyte to that of the internal standard.

Inter-Laboratory Comparison Workflow

A well-structured workflow is essential for a successful inter-laboratory comparison study. The following diagram illustrates the key steps involved.

InterLaboratory_Comparison_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Study Design B Sample Preparation (Spiked & Blank Matrix) A->B C Participant Recruitment B->C D Sample Distribution C->D E Analysis by Participating Labs D->E F Data Submission E->F G Statistical Analysis of Results F->G H Performance Evaluation (e.g., Z-scores) G->H I Final Report Distribution H->I

References

comparative study of pentanedioate metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways, enzymatic processes, and regulatory mechanisms of pentanedioate (glutarate) across mammals, bacteria, archaea, and plants.

This compound, more commonly known as glutarate, is a five-carbon dicarboxylic acid that plays a crucial role in the central metabolism of various organisms. It serves as an intermediate in the degradation of amino acids, particularly lysine (B10760008) and tryptophan. Aberrations in its metabolic pathways are linked to serious genetic disorders in humans, making it a significant area of study for drug development. This guide provides a comparative overview of this compound metabolism, presenting key data in a structured format, detailing experimental methodologies, and visualizing the intricate pathways involved.

Mammalian this compound Metabolism

In mammals, the primary pathway for glutarate metabolism is intrinsically linked to the catabolism of the essential amino acids L-lysine and L-tryptophan. The final steps of these catabolic pathways converge on the formation of glutaryl-CoA.[1][2]

The key enzyme in the degradation of glutaryl-CoA is glutaryl-CoA dehydrogenase (GCDH) , a mitochondrial flavoprotein.[1][2] GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide.[1] A deficiency in GCDH activity leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, resulting in the autosomal recessive neurometabolic disorder known as Glutaric Aciduria Type 1 (GA1).[1][3]

The overall reaction catalyzed by GCDH is as follows:

Glutaryl-CoA + FAD ⇌ Crotonyl-CoA + CO₂ + FADH₂

The reduced flavin adenine (B156593) dinucleotide (FADH₂) is subsequently reoxidized by the electron transport chain, contributing to cellular energy production.

Bacterial this compound Metabolism

Bacteria exhibit diverse strategies for glutarate metabolism. A widespread pathway for lysine degradation in bacteria, including Escherichia coli, proceeds through glutarate as a key intermediate. This pathway involves a distinct enzymatic step not observed in mammals.

The enzyme CsiD , an α-ketoglutarate-dependent dioxygenase, catalyzes the hydroxylation of glutarate to L-2-hydroxyglutarate. Subsequently, L-2-hydroxyglutarate is oxidized to α-ketoglutarate by the membrane-bound, ubiquinone-linked dehydrogenase, LhgO . This effectively channels glutarate into the central carbon metabolism via the Krebs cycle.

In some anaerobic bacteria, glutamate (B1630785) fermentation occurs via two distinct pathways: the methylaspartate pathway and the hydroxyglutarate pathway . The latter involves the conversion of glutamate to (R)-2-hydroxyglutarate, which is then further metabolized.

Archaeal this compound Metabolism

Information on glutarate metabolism in archaea is less extensive. However, some anaerobic archaea are known to utilize the hydroxyglutarate pathway for the fermentation of glutamate. This pathway involves the enzyme 2-hydroxyglutarate dehydrogenase . Additionally, genomic analyses of some haloarchaea suggest the presence of genes involved in amino acid degradation pathways that could potentially involve glutarate, though detailed experimental evidence is often lacking.[4]

Plant this compound Metabolism

In plants, this compound metabolism is primarily associated with the catabolism of lysine. The main route for lysine degradation in plants is the saccharopine pathway , which is initiated by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH).[5][6][7][8][9] This pathway leads to the formation of α-aminoadipic acid, which is a precursor to glutaryl-CoA. However, the direct downstream catabolic pathway for glutarate itself in plants is not as clearly defined as in mammals and bacteria. It is presumed that, similar to mammals, glutaryl-CoA is further metabolized, though specific enzymes and their regulation in plants are still under investigation.

Comparative Data on this compound Metabolism

To facilitate a direct comparison of this compound metabolism across different species, the following tables summarize key quantitative data.

ParameterHuman (Mammal)Escherichia coli (Bacterium)Information Source
Key Enzyme Glutaryl-CoA Dehydrogenase (GCDH)Glutarate Hydroxylase (CsiD)[1][2]
Substrate Glutaryl-CoAGlutarate[1]
Product Crotonyl-CoA + CO₂L-2-Hydroxyglutarate
Kₘ for Glutaryl-CoA 4.7 µM (pH 6.5), 5.5 µM (pH 7.5), 8.1 µM (pH 7.6), 34 µM (pH 8.5)Not applicable[10]
Intracellular Glutamate Concentration ~2-5 mM (astrocytes), ~5 mM (neurons)96 mM (glucose-fed, exponential growth)[11][12]

Note: Data for Archaea and Plants are not sufficiently available for a direct quantitative comparison in this format.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Protocol 1: Spectrophotometric Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity

This protocol is adapted from established methods for assaying acyl-CoA dehydrogenases and can be used to measure GCDH activity in mitochondrial extracts or purified enzyme preparations.

Principle: The activity of GCDH is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of glutaryl-CoA. The rate of DCPIP reduction is measured spectrophotometrically at 600 nm.

Reagents:

  • 1 M Potassium Phosphate buffer, pH 7.6

  • 10 mM Glutaryl-CoA

  • 2 mM DCPIP

  • 10 mM Phenazine methosulfate (PMS)

  • Mitochondrial extract or purified GCDH

  • Distilled water

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL of 1 M Potassium Phosphate buffer, pH 7.6

    • 50 µL of 2 mM DCPIP

    • x µL of mitochondrial extract or purified GCDH (the amount should be determined empirically to give a linear reaction rate)

    • Distilled water to a final volume of 980 µL.

  • Incubate the reaction mixture at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of 10 mM Glutaryl-CoA and 10 µL of 10 mM PMS.

  • Immediately monitor the decrease in absorbance at 600 nm for 5 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at 600 nm). One unit of activity is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute.

Protocol 2: Assay for L-2-Hydroxyglutarate Dehydrogenase (L-2-HGDH) Activity

This protocol is designed to measure the activity of L-2-hydroxyglutarate dehydrogenase, a key enzyme in the bacterial glutarate degradation pathway.

Principle: The activity of L-2-HGDH is determined by monitoring the reduction of NAD⁺ to NADH, which is coupled to the oxidation of L-2-hydroxyglutarate to α-ketoglutarate. The increase in NADH concentration is measured spectrophotometrically at 340 nm.

Reagents:

  • 1 M Tris-HCl buffer, pH 8.0

  • 100 mM L-2-hydroxyglutarate

  • 20 mM NAD⁺

  • Cell lysate or purified L-2-HGDH

  • Distilled water

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 µL of 1 M Tris-HCl buffer, pH 8.0

    • 50 µL of 20 mM NAD⁺

    • x µL of cell lysate or purified L-2-HGDH (the amount should be determined empirically to give a linear reaction rate)

    • Distilled water to a final volume of 950 µL.

  • Incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of 100 mM L-2-hydroxyglutarate.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹ at 340 nm). One unit of activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute.

Visualizing Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key this compound metabolic pathways in different species.

Mammalian_Pentanedioate_Metabolism Lysine L-Lysine / L-Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Multiple Steps CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA GCDH (FAD -> FADH₂) Oxidative Decarboxylation CO2 CO₂ GlutarylCoA->CO2

Mammalian this compound Metabolism

Bacterial_Pentanedioate_Metabolism Lysine L-Lysine Glutarate Glutarate Lysine->Glutarate Multiple Steps L2HG L-2-Hydroxyglutarate Glutarate->L2HG CsiD (Fe²⁺, α-KG) Hydroxylation AKG α-Ketoglutarate L2HG->AKG LhgO (UQ -> UQH₂) Oxidation Krebs Cycle Krebs Cycle AKG->Krebs Cycle

Bacterial this compound Metabolism

Plant_Pentanedioate_Metabolism Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine LKR/SDH AlphaAminoAdipate α-Aminoadipate Semialdehyde Saccharopine->AlphaAminoAdipate LKR/SDH GlutarylCoA Glutaryl-CoA AlphaAminoAdipate->GlutarylCoA Multiple Steps Metabolism Further Metabolism GlutarylCoA->Metabolism

Plant this compound Metabolism Overview

Conclusion

The metabolism of this compound, while centered around the degradation of key amino acids, exhibits significant diversity across different domains of life. Mammals primarily utilize a mitochondrial pathway involving glutaryl-CoA dehydrogenase, and defects in this pathway have severe clinical implications. Bacteria have evolved alternative pathways, including a notable hydroxylation step, to channel glutarate into central metabolism. While our understanding of these pathways in plants and archaea is still developing, it is clear that this compound metabolism is a fundamental process with intricate regulatory mechanisms. Further research, particularly in plants and archaea, is necessary to fully elucidate the comparative biochemistry of this important metabolite. This guide provides a foundational resource for researchers to navigate the current knowledge and to design future investigations into this fascinating area of metabolic science.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of neurotoxicity in organic acidemias is paramount for developing effective therapeutic strategies. This guide provides a comprehensive comparison of the prevailing evidence and alternative hypotheses surrounding the neurotoxic effects of pentanedioate (glutarate) and its derivatives, with a focus on Glutaric Aciduria Type I (GA-I).

Glutaric Aciduria Type I is an inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1] This enzymatic block leads to the accumulation of glutaric acid (GA) and 3-hydroxyglutaric acid (3-OHGA) in the brain and other tissues.[2] Clinically, GA-I is characterized by a high risk of acute encephalopathic crises, often triggered by metabolic stress, leading to irreversible striatal degeneration and severe dystonia.[1] The prevailing hypothesis has long implicated the direct neurotoxicity of these accumulating organic acids as the primary driver of neuronal damage. However, the precise mechanisms are still under intense investigation, with emerging evidence suggesting a more complex interplay of factors.

The Excitotoxicity Hypothesis: A Long-Standing but Debated Mechanism

The structural similarity of glutarate and 3-OHGA to the excitatory neurotransmitter glutamate (B1630785) has led to the hypothesis that these metabolites mediate neurotoxicity by over-activating N-methyl-D-aspartate (NMDA) receptors, a process known as excitotoxicity.[3][4] This overstimulation is thought to trigger a cascade of events, including excessive calcium influx, mitochondrial dysfunction, and ultimately, neuronal apoptosis.

Several in vitro studies have provided evidence supporting this hypothesis. For instance, exposure of primary neuronal cultures to GA and 3-OHGA has been shown to decrease cell viability in a concentration- and time-dependent manner.[5] This effect can be partially mitigated by the application of NMDA receptor antagonists like MK-801, suggesting an NMDA receptor-mediated mechanism.[6][7]

dot

Excitotoxicity_Pathway GA Glutarate / 3-OHGA NMDA_R NMDA Receptor GA->NMDA_R Agonism Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Mitochondria Mitochondrial Stress Ca_Influx->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Proposed excitotoxicity pathway of glutarate.

Beyond Excitotoxicity: Alternative and Synergistic Mechanisms

Despite evidence for excitotoxicity, some studies have found that GA and 3-OHGA are only weak neurotoxins on their own, suggesting that other mechanisms may contribute to the severe neuropathology seen in GA-I.[2] Research is increasingly pointing towards a multifactorial process involving mitochondrial dysfunction, oxidative stress, and neuroinflammation.

Mitochondrial Dysfunction: Both GA and 3-OHGA have been shown to induce mitochondrial depolarization in cultured astrocytes.[8] This disruption of mitochondrial function can impair energy metabolism and increase the production of reactive oxygen species (ROS).[4] Studies in Gcdh-/- mice, an animal model of GA-I, have revealed reduced activities of mitochondrial complex IV and creatine (B1669601) kinase in the striatum, further supporting a role for impaired bioenergetics in the disease's pathophysiology.[9]

Oxidative Stress: The accumulation of GA and 3-OHGA is associated with increased markers of oxidative stress, including lipid peroxidation and protein damage, in both in vitro and in vivo models.[10][11] Gcdh-/- mice exhibit increased ROS production and alterations in antioxidant enzyme activities.[10] This oxidative stress can further exacerbate mitochondrial damage and contribute to neuronal cell death.

Neuroinflammation and Synergistic Toxicity: There is growing evidence for the involvement of neuroinflammation in GA-I.[2] Furthermore, studies have shown a synergistic toxic effect between the accumulating organic acids and other metabolites. For example, subtoxic concentrations of GA or 3-OHGA, when combined with quinolinic acid (an excitotoxic metabolite of the kynurenine (B1673888) pathway), lead to a significant decrease in mitochondrial function and an increase in ROS formation.[12] This suggests that in the context of metabolic stress, a combination of insults may be responsible for the observed neurodegeneration.

Synergistic_Toxicity_Pathway cluster_metabolites Accumulating Metabolites GA Glutarate / 3-OHGA Mitochondria Mitochondrial Dysfunction GA->Mitochondria ROS ↑ Oxidative Stress (ROS) GA->ROS QA Quinolinic Acid QA->ROS Mitochondria->ROS Neuronal_Damage Neuronal Damage Mitochondria->Neuronal_Damage Neuroinflammation Neuroinflammation ROS->Neuroinflammation ROS->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Workflow for in vitro neurotoxicity studies.
Primary Cortical Neuron Culture

Primary cortical neurons are a widely used in vitro model for neurotoxicity studies.

  • Tissue Dissociation: Cortices are dissected from embryonic (E17-18) or early postnatal (P1-2) rat pups. The tissue is enzymatically digested, typically with papain or trypsin, followed by mechanical trituration to obtain a single-cell suspension. 2[13]. Plating: Cells are counted and plated at a desired density onto culture plates pre-coated with an adhesion substrate such as poly-D-lysine. 3[14]. Culture Maintenance: Neurons are maintained in a specialized neuronal culture medium (e.g., Neurobasal medium supplemented with B27) in a humidified incubator at 37°C and 5% CO2. Media is partially exchanged every 3-4 days.

#### MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Plating: Cells are seeded in a 96-well plate and incubated to allow for attachment and growth. 2. Treatment: The culture medium is replaced with medium containing the test compounds (e.g., glutaric acid) at various concentrations, and the cells are incubated for a specified period.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. 4. Incubation: The plate is incubated for 2-4 hours at 37°C, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. 5. Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals. 6. Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.

Conclusion

The link between this compound accumulation and neurotoxicity in GA-I is well-established, but the underlying mechanisms are multifaceted. While the excitotoxicity hypothesis provides a plausible explanation for some of the observed neuronal damage, it is increasingly clear that it does not act in isolation. Mitochondrial dysfunction and oxidative stress appear to be key players in the pathophysiology of GA-I, and the synergistic effects of accumulating metabolites with other neuroactive compounds may be crucial in triggering acute neurodegeneration. Future research should continue to explore the interplay between these different pathways to identify novel therapeutic targets for this devastating neurodegenerative disorder.

References

A Comparative Guide to Pentanedioate and Adipate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polyesters, the choice of dicarboxylic acid monomer is a critical determinant of the final polymer's properties and performance. This guide provides an objective comparison of two common aliphatic dicarboxylic acids, pentanedioic acid (glutaric acid) and adipic acid, in the context of polymer synthesis. This analysis is supported by experimental data to aid in material selection for applications ranging from drug delivery to sustainable packaging.

The "Even-Odd" Effect: A Key Differentiator

The primary distinction between pentanedioate (from pentanedioic acid, a C5 dicarboxylic acid) and adipate (B1204190) (from adipic acid, a C6 dicarboxylic acid) lies in the number of carbon atoms in their respective chains. This seemingly small difference gives rise to the "even-odd" effect, which significantly influences the thermal and mechanical properties of the resulting polyesters. Polymers synthesized from dicarboxylic acids with an odd number of carbon atoms, such as this compound, tend to have lower melting points and crystallinity compared to those derived from dicarboxylic acids with an even number of carbon atoms, like adipate.[1][2] This is attributed to differences in crystal packing efficiency.

Performance Comparison: Poly(pentamethylene this compound) vs. Poly(pentamethylene adipate)

To illustrate the practical implications of the even-odd effect, this guide focuses on a direct comparison of two polyesters synthesized with 1,5-pentanediol (B104693): poly(pentamethylene this compound) and poly(pentamethylene adipate).

Quantitative Data Summary

The following table summarizes the key thermal and mechanical properties of these two polyesters, synthesized and characterized under comparable conditions.

PropertyPoly(pentamethylene this compound)Poly(pentamethylene adipate)
Thermal Properties
Melting Temperature (Tm)LowerHigher[2]
Glass Transition Temp. (Tg)Data not readily availableData not readily available
Decomposition Temp. (Td)Good thermal stabilityLess thermally stable than other poly(1,5-pentylene dicarboxylate)s[1][2]
Mechanical Properties
Tensile ModulusLowerHigher[2]
Tensile StrengthLowerHigher[2]
Elongation at BreakHigherLower[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polyesters are crucial for reproducible research and development.

Synthesis of Poly(pentamethylene this compound/adipate) via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation process.

Materials:

  • 1,5-Pentanediol

  • Pentanedioic acid (Glutaric acid) or Adipic acid

  • Catalyst (e.g., Titanium(IV) butoxide)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Esterification: The dicarboxylic acid and a slight molar excess of 1,5-pentanediol are charged into a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The mixture is heated under a nitrogen atmosphere to a temperature of approximately 180-200°C to initiate the esterification reaction, during which water is formed and removed.

  • Polycondensation: Once the theoretical amount of water has been collected, the catalyst is added to the reaction mixture.

  • The temperature is gradually increased to 220-240°C, and a vacuum is slowly applied to remove the excess diol and drive the polymerization to a high molecular weight.

  • The reaction is continued for several hours until the desired melt viscosity is achieved.

  • The resulting polymer is then cooled and can be collected for characterization.[3]

Characterization Methods

Differential Scanning Calorimetry (DSC):

DSC is employed to determine the thermal transitions of the polymers, including the glass transition temperature (Tg) and the melting temperature (Tm).

  • A small sample of the polymer (5-10 mg) is sealed in an aluminum pan.

  • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The Tg is identified as a step change in the baseline of the DSC thermogram, and the Tm is determined as the peak of the endothermic melting event.[4][5]

Thermogravimetric Analysis (TGA):

TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymers.

  • A small sample of the polymer is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen).

  • The weight loss of the sample is recorded as a function of temperature.

  • The Td is often reported as the temperature at which 5% weight loss occurs.[6][7]

Tensile Testing:

The mechanical properties of the polymers, such as tensile modulus, tensile strength, and elongation at break, are determined by tensile testing of film or dumbbell-shaped specimens.

  • Polymer films are prepared by melt-pressing or solvent casting.

  • Test specimens with defined dimensions are cut from the films.

  • The specimens are mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant crosshead speed until it fractures.

  • The stress and strain are recorded throughout the test to generate a stress-strain curve, from which the mechanical properties are calculated.[8][9][10]

Visualizing the Synthesis and Workflow

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the synthesis pathway and the experimental workflow.

Polymer_Synthesis Polymer Synthesis Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Diol 1,5-Pentanediol Melt_Polycondensation Melt Polycondensation Diol->Melt_Polycondensation This compound Pentanedioic Acid This compound->Melt_Polycondensation Adipate Adipic Acid Adipate->Melt_Polycondensation Poly_this compound Poly(pentamethylene This compound) Melt_Polycondensation->Poly_this compound Poly_Adipate Poly(pentamethylene adipate) Melt_Polycondensation->Poly_Adipate

Caption: Synthesis of polyesters from diols and dicarboxylic acids.

Experimental_Workflow Experimental Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Polymer_Synthesis Polymer Synthesis DSC DSC Analysis Polymer_Synthesis->DSC TGA TGA Analysis Polymer_Synthesis->TGA Tensile_Testing Tensile Testing Polymer_Synthesis->Tensile_Testing Thermal_Properties Thermal Properties (Tm, Tg) DSC->Thermal_Properties Thermal_Stability Thermal Stability (Td) TGA->Thermal_Stability Mechanical_Properties Mechanical Properties (Modulus, Strength, Elongation) Tensile_Testing->Mechanical_Properties

Caption: Workflow for polyester (B1180765) characterization.

Conclusion

The choice between this compound and adipate in polymer synthesis has a profound impact on the resulting material's properties. Adipate-based polyesters, with their even-numbered carbon chain, generally exhibit higher melting points and tensile strength, making them suitable for applications requiring greater rigidity and thermal resistance. Conversely, this compound-based polyesters offer increased flexibility and lower melting points, which can be advantageous in applications such as drug delivery systems where tailored degradation rates and mechanical compliance are desired. By understanding the structure-property relationships dictated by the even-odd effect and utilizing the experimental protocols outlined in this guide, researchers can make informed decisions in the design and synthesis of novel biodegradable polyesters for a wide range of scientific and biomedical applications.

References

Comparative Efficacy of Poly(glutamic acid)-Based Drug Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal drug delivery system is critical for enhancing therapeutic efficacy and minimizing off-target effects. While the term "pentanedioate-based" may not be commonly used, systems derived from its amino-analogue, glutamic acid, particularly poly(glutamic acid) (PGA), have emerged as a versatile and promising platform. This guide provides a comparative analysis of PGA-based drug delivery systems against other widely used alternatives, supported by experimental data.

Poly(glutamic acid) is a biocompatible and biodegradable polymer that has garnered significant attention for its use in drug delivery, especially in oncology.[1][2] Its pendant carboxylic acid groups offer facile sites for drug conjugation and modification, allowing for the creation of sophisticated nanocarriers.[1][2]

Performance Comparison of Drug Delivery Systems

The efficacy of a drug delivery system is determined by several key parameters, including drug loading capacity, encapsulation efficiency, particle size, and drug release kinetics. Below is a comparative summary of PGA-based systems with other common nanocarriers like poly(lactic-co-glycolic acid) (PLGA) and liposomes.

Drug Delivery SystemDrugParticle Size (nm)Drug Loading Content (%)Encapsulation Efficiency (%)Key Findings
α-Poly(glutamic acid) (α-PGA) Doxorubicin (B1662922)110.466.2%Not ReportedpH-sensitive release, with enhanced release in acidic conditions (pH 5.5). Showed a high tumor inhibition rate of 67.4% in vivo.[2]
Poly(L-γ-glutamyl-glutamine)-Paclitaxel (PGG-PTX) Nanoconjugate Paclitaxel (B517696)12-1535%Not Applicable (conjugate)Self-assembles into nanoparticles. Demonstrated a higher maximum tolerated dose (350 mg PTX/kg) compared to PGA-PTX (160 mg PTX/kg), suggesting lower toxicity.[3][4]
Poly(γ-glutamic acid)-poly(lactide) (PGA-PLA) Paclitaxel~150-2008.9 - 21.3%46.5 - 82.3%Drug loading and efficiency varied with the drug-to-polymer ratio. Galactosamine-conjugated nanoparticles showed targeted uptake in liver cancer cells.[5]
Poly(lactic-co-glycolic acid) (PLGA) PaclitaxelNot SpecifiedNot ReportedNot ReportedShowed a biphasic release pattern with an initial burst release followed by sustained release over 14 days. Antibody conjugation led to a more controlled release.[6]
Liposomes with PGA as trapping agent DoxorubicinNot ReportedNot Reported>95%The presence of PGA within the liposomes led to slower drug release and enhanced doxorubicin accumulation in tumors.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the preparation and evaluation of PGA-based drug delivery systems.

1. Preparation of α-PGA/Doxorubicin Nanoparticles

This protocol describes the preparation of doxorubicin-loaded α-PGA nanoparticles using a reverse solvent precipitation and high-pressure homogenization technique.[2]

  • Materials: α-Poly(glutamic acid) (α-PGA), Doxorubicin hydrochloride (DOX·HCl), Triethylamine (TEA), Ibuprofen (IBU), Ethanol (B145695), and Water.

  • Procedure:

    • 20 mg of DOX·HCl and TEA (at a 1.5-fold molar ratio to DOX·HCl) are dissolved in a mixture of ethanol and water.

    • IBU and α-PGA are dissolved in ethanol.

    • The DOX solution is added dropwise to the α-PGA solution under magnetic stirring.

    • The resulting mixture is subjected to high-pressure homogenization to obtain a uniform nanoparticle suspension.

    • The organic solvent is removed via evaporation.

    • The nanoparticle suspension is centrifuged and washed to remove unloaded drug and other reagents.

    • The final α-PGA/DOX nanoparticles are collected after lyophilization.

2. Synthesis of Poly(L-γ-glutamyl-glutamine)-Paclitaxel (PGG-PTX) Nanoconjugate

This protocol outlines the chemical conjugation of paclitaxel to a modified poly(glutamic acid) backbone.[3][4]

  • Materials: Poly(L-glutamic acid) (PGA), Paclitaxel (PTX), and various coupling agents and solvents (e.g., HOBt, DMAP).

  • Procedure:

    • PGA is first modified by adding a glutamic acid side chain to each glutamyl residue in the polymer backbone to form poly(L-γ-glutamyl-glutamine) (PGG).

    • Paclitaxel is then covalently conjugated to the side chains of PGG using appropriate coupling chemistry.

    • The resulting PGG-PTX conjugate is purified to remove unreacted paclitaxel and other reagents.

    • The final product is characterized to determine the paclitaxel content, molecular weight, and nanoparticle formation in an aqueous solution.

3. In Vitro Drug Release Study

This protocol is used to evaluate the release kinetics of a drug from the nanoparticles under different pH conditions, simulating physiological and tumor microenvironments.[2][9]

  • Materials: Drug-loaded nanoparticles, Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5, Dialysis membrane (with appropriate molecular weight cut-off).

  • Procedure:

    • A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag.

    • The dialysis bag is immersed in a larger volume of PBS (either pH 7.4 or 5.5) at 37°C with gentle shaking.

    • At predetermined time intervals, a sample of the release medium is withdrawn, and the volume is replaced with fresh buffer.

    • The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • The cumulative drug release is calculated as a percentage of the total drug loaded in the nanoparticles.

Visualizations

Experimental Workflow for PGA-based Nanoparticle Formulation and Evaluation

The following diagram illustrates a typical workflow for the development and testing of poly(glutamic acid)-based drug delivery systems.

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies PGA Poly(glutamic acid) Formulation Nanoparticle Formulation (e.g., Self-assembly, Emulsification) PGA->Formulation Drug Therapeutic Drug Drug->Formulation Size Particle Size & PDI Formulation->Size Formulation->Size Zeta Zeta Potential Formulation->Zeta Morphology Morphology (TEM/SEM) Formulation->Morphology DLC Drug Loading & Encapsulation Formulation->DLC Stability Stability Assessment Size->Stability Release Drug Release Study DLC->Release DLC->Release Uptake Cellular Uptake Release->Uptake Toxicity Cytotoxicity Assay Uptake->Toxicity PK Pharmacokinetics Toxicity->PK Toxicity->PK Efficacy Therapeutic Efficacy PK->Efficacy Biodistribution Biodistribution PK->Biodistribution

Caption: Workflow for developing and testing PGA-based drug delivery systems.

References

The Cellular Impact of Pentanedioate: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular mechanisms of action of pentanedioate (also known as glutarate), a key metabolite implicated in the inherited metabolic disorder Glutaric Aciduria Type 1 (GA1). We will explore its effects on crucial cellular pathways and compare its performance with relevant alternatives, supported by experimental data and detailed protocols.

This compound accumulation, a consequence of deficient glutaryl-CoA dehydrogenase (GCDH) activity, disrupts cellular homeostasis through multiple mechanisms.[1][2][3] This guide will delve into three primary areas of its action: inhibition of the Krebs cycle, modulation of α-ketoglutarate-dependent dioxygenases (αKGDDs), and impairment of the pyruvate (B1213749) dehydrogenase (PDH) complex.

Inhibition of the Krebs Cycle and Impaired Energy Metabolism

Elevated levels of this compound and its derivative, 3-hydroxyglutaric acid, competitively inhibit key enzymes of the Krebs (TCA) cycle, leading to a significant reduction in cellular energy production.[1] This disruption of mitochondrial function is a central pathological feature of GA1.

Comparative Data: this compound vs. Succinate (B1194679) on Cellular Respiration

While direct comparative studies quantifying the effects of this compound versus succinate on cellular respiration are limited, the available data suggests opposing roles. Succinate is a direct substrate for Complex II of the electron transport chain and generally enhances mitochondrial respiration.[4][5] In contrast, this compound and its derivatives are inhibitory.

CompoundEffect on Cellular RespirationEffect on ATP ProductionNotes
This compound (Glutarate) InhibitoryDecreasedCompetitively inhibits Krebs cycle enzymes.[1]
Succinate StimulatoryIncreasedDirect substrate for mitochondrial Complex II.[4][5]
Experimental Protocol: Measurement of Cellular ATP Levels

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to quantify ATP. The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[6][7]

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and treat with desired concentrations of this compound, succinate, or other compounds for the specified duration.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Add the reagent directly to the cell culture wells. This will lyse the cells and initiate the luciferase reaction.

  • Measurement: Incubate for a short period at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration to determine the relative ATP levels.

Modulation of α-Ketoglutarate-Dependent Dioxygenases (αKGDDs)

This compound is a structural analog of α-ketoglutarate (α-KG), a crucial co-substrate for a large family of enzymes known as αKGDDs. These enzymes, including histone demethylases (e.g., KDM6A) and DNA hydroxylases (e.g., TET enzymes), play critical roles in epigenetic regulation and cell signaling.[3][8] By competitively inhibiting αKGDDs, this compound can alter gene expression and cellular function.

Comparative Data: Inhibition of αKGDDs
InhibitorTarget EnzymeIC50Notes
2-Hydroxyglutarate (D-2-HG) TET2~5.3 mMWeak inhibitor.[8]
2-Hydroxyglutarate (D-2-HG) JMJD2C79 ± 7 µMPotent inhibitor of this histone demethylase.[3]
GSK-J4 KDM6A/B8.6 µM (for KDM6B)A well-characterized selective inhibitor of KDM6A/B.[10]
N-oxalylglycine (NOG) Broad Spectrum αKGDD inhibitorVariesA general competitive inhibitor of αKGDDs.[1]

Signaling Pathway: this compound Inhibition of αKGDDs

G This compound This compound alphaKGDD αKG-Dependent Dioxygenases (e.g., KDM6A, TET2) This compound->alphaKGDD Competitive Inhibition alphaKG α-Ketoglutarate alphaKG->alphaKGDD Co-substrate Histone_Demethylation Histone Demethylation alphaKGDD->Histone_Demethylation DNA_Hydroxylation DNA Hydroxylation alphaKGDD->DNA_Hydroxylation Gene_Expression Altered Gene Expression Histone_Demethylation->Gene_Expression DNA_Hydroxylation->Gene_Expression

Caption: this compound competitively inhibits αKG-dependent dioxygenases.

Impairment of the Pyruvate Dehydrogenase (PDH) Complex

Recent evidence suggests that this compound can also impact cellular metabolism through the post-translational modification of proteins. Specifically, the formation of glutaryl-CoA can lead to the glutarylation of the E2 subunit of the pyruvate dehydrogenase (PDH) complex, inhibiting its activity. The PDH complex is a critical gatekeeper enzyme that links glycolysis to the Krebs cycle.

Experimental Workflow: Assessing PDH Complex Activity

G start Cell Culture with This compound Treatment lysis Cell Lysis and Mitochondrial Isolation start->lysis assay PDH Activity Assay (Spectrophotometric) lysis->assay data Data Analysis: Compare Activity to Control assay->data

Caption: Workflow for measuring pyruvate dehydrogenase (PDH) activity.

Experimental Protocol: Pyruvate Dehydrogenase Activity Assay

Principle: The activity of the PDH complex can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH, which is coupled to the conversion of pyruvate to acetyl-CoA.

Procedure:

  • Sample Preparation: Treat cells with this compound or control vehicle. Harvest cells and isolate mitochondria through differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing pyruvate, coenzyme A, NAD+, and thiamine (B1217682) pyrophosphate.

  • Initiation of Reaction: Add the mitochondrial lysate to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculation of Activity: Calculate the rate of NADH production to determine the PDH activity. Normalize the activity to the protein concentration of the lysate.

Alternatives to this compound in Cellular Models

For studying the metabolic disruptions observed in conditions like GA1, several alternative compounds can be utilized to probe specific cellular pathways.

Alternative CompoundMechanism of ActionApplication
Succinate Krebs cycle intermediateUsed to bypass Complex I and directly fuel Complex II of the electron transport chain, often to assess mitochondrial function.[11][12]
2-Hydroxyglutarate (2-HG) Competitive inhibitor of αKGDDsA well-characterized oncometabolite used to study the downstream effects of αKGDD inhibition.[1][2][9]
N-oxalylglycine (NOG) Broad-spectrum αKGDD inhibitorA tool compound for the general inhibition of αKGDDs to study their role in various cellular processes.[1]
CPI-613 Inhibitor of α-ketoglutarate dehydrogenaseA small molecule that targets a key enzyme in the Krebs cycle, allowing for the study of TCA cycle disruption.[8]

Conclusion

This compound exerts its cellular effects through a multi-pronged mechanism, primarily by disrupting mitochondrial energy metabolism and altering epigenetic regulation. Its inhibitory actions on the Krebs cycle, α-ketoglutarate-dependent dioxygenases, and the pyruvate dehydrogenase complex collectively contribute to the pathophysiology observed in cellular models of Glutaric Aciduria Type 1. Understanding these mechanisms and comparing the effects of this compound with other metabolic modulators is crucial for developing therapeutic strategies for this and other related metabolic disorders. This guide provides a framework for researchers to design and interpret experiments aimed at further elucidating the complex roles of this compound in cellular function.

References

Pentanedioate (Glutaric Acid) as a Predictive Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the statistical validation of pentanedioate, more commonly known as glutaric acid, as a predictive biomarker. While not a predictive marker for treatment response in the traditional sense, its elevated levels are highly predictive of the clinical outcome in the inherited metabolic disorder, Glutaric Aciduria Type I (GA-1). This document compares glutaric acid with other key metabolites in the context of GA-1 diagnosis and prognosis, presenting supporting data and detailed experimental protocols.

Introduction to this compound as a Biomarker

This compound (Glutaric Acid) is a five-carbon dicarboxylic acid that serves as an intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. In healthy individuals, it is present in very low concentrations in bodily fluids. However, in the autosomal recessive disorder Glutaric Aciduria Type I (GA-1), a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of glutaric acid and other related metabolites.[1][2] This accumulation is neurotoxic and, if left untreated, can lead to severe neurological damage.[1][3] Therefore, the measurement of glutaric acid is a cornerstone in the diagnosis and prognostic assessment of GA-1.[4]

Comparison of Biomarkers for Glutaric Aciduria Type I

The diagnosis and monitoring of GA-1 rely on the measurement of a panel of biomarkers. The primary analytes include glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (B602354) (C5DC).[1][5] The following table summarizes and compares these key biomarkers.

BiomarkerChemical ClassRole in GA-1Typical MatrixAnalytical Method(s)Predictive Value
Glutaric Acid (this compound) Dicarboxylic AcidPrimary accumulating metabolite due to GCDH deficiency.[2]Urine, Plasma, Cerebrospinal FluidGC-MS, LC-MS/MS, HPLC[1][6]High concentrations are diagnostic of GA-1 and predictive of a high risk of neurological damage if untreated.
3-Hydroxyglutaric Acid (3-OH-GA) Dicarboxylic AcidA downstream metabolite of accumulated glutaryl-CoA.[7] Often considered a more reliable diagnostic marker than glutaric acid, especially in "low excretor" patients.[8]Urine, Plasma, Cerebrospinal FluidGC-MS, LC-MS/MS, HPLC[8][9]Elevated levels, even with normal glutaric acid, are highly suggestive of GA-1 and predictive of disease.
Glutarylcarnitine (C5DC) AcylcarnitineFormed from the conjugation of excess glutaryl-CoA with carnitine.[2]Dried Blood Spots, PlasmaTandem Mass Spectrometry (MS/MS)[1][4]Primary marker used in newborn screening programs to predict the risk of GA-1.[10][11]

Experimental Protocols

Accurate quantification of these biomarkers is crucial for diagnosis and management. The following are summaries of commonly used experimental protocols.

Protocol 1: Analysis of Glutaric and 3-Hydroxyglutaric Acids in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a standard for the quantitative analysis of organic acids in urine.

  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to a urine sample.

    • The organic acids are extracted from the urine using a liquid-liquid extraction or solid-phase extraction.

    • The extracted acids are then chemically modified (derivatized) to make them volatile for GC-MS analysis. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • The different organic acids are separated based on their boiling points and interaction with the GC column.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects and quantifies the characteristic fragments of the derivatized glutaric and 3-hydroxyglutaric acids and the internal standard.

  • Data Analysis:

    • The concentration of each acid is calculated by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Analysis of Glutarylcarnitine (C5DC) in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This is the primary method used for newborn screening for GA-1.[10]

  • Sample Preparation:

    • A small disc is punched from a dried blood spot on a filter card.

    • The acylcarnitines, including C5DC, are extracted from the disc using a solvent (typically methanol) containing internal standards (stable isotope-labeled acylcarnitines).

  • Flow Injection MS/MS Analysis:

    • The extract is directly injected into the tandem mass spectrometer without prior chromatographic separation.

    • The first mass spectrometer selects the precursor ion for C5DC.

    • This ion is then fragmented in a collision cell.

    • The second mass spectrometer detects a specific product ion of C5DC.

    • This highly specific detection method allows for rapid and high-throughput analysis.

  • Data Analysis:

    • The concentration of C5DC is determined by the ratio of its signal to that of the corresponding internal standard. Elevated levels are flagged for further confirmatory testing.

Visualizations

Metabolic Pathway and Biomarker Origin

The following diagram illustrates the metabolic pathway affected in Glutaric Aciduria Type I and the origin of the key biomarkers.

Metabolic Pathway of Glutaric Aciduria Type I Metabolic Pathway in Glutaric Aciduria Type I Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH Normal Pathway GlutaricAcid Glutaric Acid (this compound) GlutarylCoA->GlutaricAcid HydroxyglutaricAcid 3-Hydroxyglutaric Acid GlutarylCoA->HydroxyglutaricAcid Glutarylcarnitine Glutarylcarnitine (C5DC) GlutarylCoA->Glutarylcarnitine CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA label_block Blocked in GA-1

Caption: Metabolic pathway disruption in Glutaric Aciduria Type I.

Experimental Workflow for Biomarker Analysis

The general workflow for the analysis of glutaric acid and related metabolites in a clinical setting is depicted below.

Experimental Workflow for Glutarate Analysis Workflow for Glutarate Biomarker Analysis SampleCollection Sample Collection (Urine, Blood Spot, Plasma) SamplePrep Sample Preparation (Extraction, Derivatization) SampleCollection->SamplePrep Analysis Analytical Measurement (GC-MS, LC-MS/MS) SamplePrep->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing Interpretation Clinical Interpretation and Reporting DataProcessing->Interpretation Biomarker Validation Workflow General Workflow for Biomarker Validation Discovery Discovery Phase (e.g., Metabolomics) CandidateSelection Candidate Biomarker Selection Discovery->CandidateSelection AssayDevelopment Analytical Assay Development & Validation CandidateSelection->AssayDevelopment ClinicalValidation Clinical Validation (Retrospective/Prospective Studies) AssayDevelopment->ClinicalValidation RegulatoryApproval Regulatory Approval and Clinical Implementation ClinicalValidation->RegulatoryApproval

References

Safety Operating Guide

Proper Disposal of Pentanedioate: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is fundamental to laboratory safety and environmental responsibility. Pentanedioate, also known as glutarate, and its derivatives are common reagents in various synthetic and biological applications. Due to their potential environmental impact, they require specific disposal procedures. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste streams.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound and its solutions should be handled in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes.
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coatPrevents direct skin contact.
Respiratory Protection NIOSH-approved respirator (if ventilation is inadequate)Prevents inhalation of aerosols or vapors.
Waste Classification and Hazard Summary

This compound waste must be classified and handled as hazardous chemical waste. A key concern highlighted in safety data for related compounds is its environmental toxicity. Under no circumstances should it be disposed of down the drain or mixed with general refuse.

Hazard ClassificationDescriptionPrimary ConcernDisposal Guideline
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Environmental contamination.Avoid release to the environment. Must be collected for approved disposal.
Hazardous Waste Classified as hazardous waste upon disposal.Regulatory compliance and safety.Treat as non-halogenated organic waste.
Acute Oral Toxicity Harmful if swallowed.Personnel safety.Do not eat, drink, or smoke when handling.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process designed to mitigate risk to personnel and the environment.

Step 1: Waste Segregation Collect this compound and glutarate-containing waste in a dedicated waste container. It is crucial to keep this waste stream separate from other chemical wastes, particularly halogenated solvents, as this can impact the final disposal method and cost.

Step 2: Containment and Labeling

  • Container: Use a robust, leak-proof, and chemically compatible container with a secure screw-top cap.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound Waste" or "Glutarate Waste"), and list all components and their approximate concentrations. Affix a hazardous waste tag as soon as the first drop of waste is added.

  • Storage: Store the sealed container in a designated satellite accumulation area, which must be near the point of generation and have secondary containment to catch any potential leaks.

Step 3: Neutralization (as a Pre-Treatment Option) For acidic solutions of pentanedioic acid, neutralization may be a required pre-treatment step at your institution before collection by a waste contractor. This process should only be performed by trained personnel following a specific, approved protocol.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on neutralization.

  • Procedure Example: For related compounds like glutaraldehyde, glycine-based neutralizers are recommended. For acidic waste, a slow addition of a weak base like sodium bicarbonate can be used to adjust the pH to a neutral range (6.0-8.0), but this must be done with extreme care to control effervescence (CO₂ gas production).

Step 4: Final Disposal

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. Arrange for pickup through your institution's EHS department.

  • Prohibited Actions:

    • NEVER pour this compound waste down the drain. Its biocidal properties can harm the bacteria in wastewater treatment facilities.

    • NEVER dilute the waste with water as a substitute for proper treatment and disposal.

    • NEVER mix with incompatible waste streams. Keep in a separate, dedicated container.

Step 5: Decontamination Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using a suitable laboratory detergent and water. Dispose of all contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste along with the primary chemical waste.

Experimental Workflow: this compound Disposal

The logical flow for proper this compound disposal is outlined below. It begins with waste generation and ends with final disposal by certified professionals, emphasizing safety and compliance at each stage.

×

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